2-Benzhydrylpiperidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-benzhydrylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADPDIPKMRRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680905 | |
| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-81-8 | |
| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5807-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Benzhydrylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a psychostimulant compound that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Developed in the 1950s by Ciba (now Novartis), its clinical development was halted in favor of methylphenidate.[1] Structurally related to methylphenidate and pipradrol, 2-DPMP exhibits a significantly longer elimination half-life due to its high lipophilicity and lack of easily metabolized functional groups.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. By blocking these transporters, 2-DPMP increases the concentration and prolongs the presence of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.
Comparative Potency
Table 1: Comparative Effects of 2-DPMP and Cocaine on Dopamine Efflux and Reuptake [4]
| Compound | Concentration Range | Effect on Peak Dopamine Efflux | Effect on Dopamine Re-uptake Half-life |
| 2-DPMP | 1, 3, or 10 µM | Up to a sevenfold increase | Up to a 15-fold increase |
| Cocaine | 1, 3, or 10 µM | Up to a threefold increase | Up to a fivefold increase |
Downstream Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by 2-DPMP initiates a cascade of downstream signaling events within the postsynaptic neuron. The increased availability of these neurotransmitters in the synapse leads to greater activation of their respective receptors.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1-like receptor activation: Generally leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA).
-
D2-like receptor activation: Typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5]
The diagram below illustrates the general downstream signaling pathways activated by increased synaptic dopamine.
Norepinephrine Receptor Signaling
Similarly, increased synaptic norepinephrine activates adrenergic receptors, which are also GPCRs. The downstream effects depend on the specific receptor subtype activated (e.g., α1, α2, β1, β2, β3), leading to a variety of cellular responses through signaling molecules like inositol trisphosphate (IP3), diacylglycerol (DAG), and cAMP.
Pharmacokinetics
The pharmacokinetic profile of 2-DPMP is characterized by its long duration of action.
Table 2: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)
| Parameter | Value | Reference |
| Bioavailability | >90% | [1] |
| Metabolism | Liver | [1] |
| Elimination half-life | 16–20 hours | [1] |
The high lipophilicity of the molecule contributes to its long elimination half-life, as it is less susceptible to metabolic enzymes.[1]
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the mechanism of action of norepinephrine-dopamine reuptake inhibitors like 2-DPMP.
Radioligand Binding Assay for DAT and NET
This in vitro assay is used to determine the binding affinity of a compound for a specific transporter.
Objective: To quantify the affinity (K_i_) of 2-DPMP for DAT and NET.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT or NET) or from brain tissue rich in these transporters are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (2-DPMP).
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The K_i_ is then determined using the Cheng-Prusoff equation.
The diagram below outlines the workflow for a radioligand binding assay.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Efflux
FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules, such as dopamine, in brain tissue.
Objective: To measure the effect of 2-DPMP on dopamine release and reuptake dynamics in real-time.
General Protocol:
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into a brain region of interest (e.g., the nucleus accumbens) in an ex vivo brain slice or in an anesthetized or freely moving animal.
-
Electrical Stimulation: A stimulating electrode is used to evoke the release of dopamine from nearby neurons.
-
Voltammetric Scans: A triangular waveform potential is applied to the carbon-fiber electrode, causing dopamine at its surface to oxidize and then reduce. This generates a current that is proportional to the concentration of dopamine.
-
Drug Administration: 2-DPMP is administered (e.g., by bath application to a brain slice or systemically to an animal).
-
Data Acquisition and Analysis: The changes in the dopamine signal (peak height, decay rate) before and after drug administration are recorded and analyzed to determine the effects on dopamine release and reuptake.
The following diagram illustrates the experimental setup for FSCV.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. momarchem.com [momarchem.com]
- 3. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-Benzhydrylpiperidine Hydrochloride and Related Analogues
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and pharmacological properties of 2-Benzhydrylpiperidine hydrochloride. This guide has been compiled by referencing data from structurally related analogues, including benzhydryl derivatives and piperidine-based compounds, to provide a comprehensive and inferred profile for research and drug development professionals. All data presented for analogues are clearly labeled as such.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group. The benzhydryl moiety is a common scaffold in a variety of pharmacologically active compounds, known for its interaction with various central nervous system (CNS) targets. The piperidine ring is also a key structural element in numerous pharmaceuticals. This guide aims to provide a detailed overview of the anticipated chemical properties, potential synthetic routes, and speculative pharmacological actions of this compound by examining its constituent parts and related molecules.
Chemical Properties
General and Physical Properties
| Property | Value (Estimated for 2-Benzhydrylpiperidine HCl) | Value (Piperidine HCl)[1][2][3][4] | Value (4-Benzhydrylpiperidine) |
| Molecular Formula | C₁₈H₂₂ClN | C₅H₁₂ClN[1] | C₁₈H₂₁N |
| Molecular Weight | 287.83 g/mol | 121.61 g/mol [1][3] | 251.37 g/mol |
| Appearance | White to off-white crystalline solid (predicted) | White crystalline powder[3] | Not specified |
| Melting Point | Not available | 245-248 °C[2][3][4] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][3][4][5] | Soluble in water (>1500 g/L)[2][3][4] | Not specified |
Acidity
| Property | Value (Estimated for 2-Benzhydrylpiperidine HCl) |
| pKa | The pKa of the piperidinium ion is approximately 11.2. The presence of the benzhydryl group may slightly alter this value, but it is expected to remain in a similar range. |
Synthesis and Characterization
A definitive synthetic protocol for this compound is not published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 2-substituted piperidines and benzhydryl derivatives.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a suitable benzhydryl halide with a protected 2-lithiated piperidine, followed by deprotection and salt formation with hydrochloric acid. Another approach could be the catalytic hydrogenation of a corresponding 2-benzhydrylpyridine precursor.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.
Experimental Protocols
General Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The spectrum would be expected to show characteristic peaks for the aromatic protons of the benzhydryl group, the methine proton at the 2-position of the piperidine ring, and the methylene protons of the piperidine ring.
-
¹³C NMR: The spectrum would provide information on the number of unique carbon environments, confirming the presence of the benzhydryl and piperidine moieties.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₈H₂₁N) and potentially a fragment corresponding to the benzhydryl cation.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic rings.
-
Potential Pharmacological Activity and Signaling Pathways
The pharmacological profile of this compound has not been elucidated. However, based on its structural components, it is plausible that it could exhibit activity within the central nervous system. Many benzhydryl compounds are known to be H1 receptor antihistamines.[6] Additionally, the piperidine moiety is present in many CNS-active drugs, including methylphenidate, which acts as a norepinephrine-dopamine reuptake inhibitor.[7]
Postulated Mechanism of Action
Given the structural similarities to known CNS-active compounds, this compound could potentially act as a modulator of various neurotransmitter systems. The benzhydryl group could confer affinity for histamine or dopamine receptors, while the piperidine scaffold could influence its overall pharmacokinetic and pharmacodynamic properties. Piperine, a piperidine alkaloid, has been shown to modulate GABAergic and serotonergic systems and to have an inhibitory effect on Na+ channels.[8][9][10]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with these structural features, leading to downstream neuronal effects.
Safety and Toxicology
No specific toxicological data for this compound is available. For piperidine hydrochloride, it is classified as toxic if swallowed.[1] General safety precautions for handling novel chemical entities should be followed, including the use of personal protective equipment and working in a well-ventilated area.
Conclusion
While this compound is not a well-characterized compound in the public domain, this guide provides a foundational understanding of its likely chemical and pharmacological properties based on the analysis of its structural analogues. The benzhydryl and piperidine moieties suggest a high potential for CNS activity. Further research, including de novo synthesis and comprehensive in vitro and in vivo characterization, is necessary to fully elucidate the properties of this compound and its potential as a lead for drug discovery. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related chemical entities.
References
- 1. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
An In-depth Technical Guide to the Pharmacology of 2-Benzhydrylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a piperidine derivative that acts as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Originally developed by Ciba (now Novartis) in the 1950s for the treatment of narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[3] Despite its discontinued clinical development, this compound remains a valuable tool in neuroscience research for studying the mechanisms of monoamine transporters. This guide provides a comprehensive overview of its pharmacology, including quantitative data, experimental methodologies, and relevant signaling pathways.
Core Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects primarily by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][2] It achieves this by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby blocking the reabsorption of these neurotransmitters into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission. It has significantly lower affinity for the serotonin transporter (SERT).
Pharmacodynamics
The primary pharmacodynamic effect of this compound is central nervous system stimulation, resulting from the potentiation of dopamine and norepinephrine signaling. Studies have demonstrated its high affinity for DAT and NET.
Table 1: In Vitro Inhibition of Monoamine Transporters by 2-Benzhydrylpiperidine (Desoxypipradrol)
| Transporter | IC50 (µM) | Cell Line/Tissue | Reference |
| Dopamine Transporter (DAT) | 0.07 | HEK 293 cells | [1] |
| Norepinephrine Transporter (NET) | 0.14 | HEK 293 cells | [1] |
| Serotonin Transporter (SERT) | >10 | HEK 293 cells | [1] |
Table 2: Radioligand Displacement Assay of 2-Benzhydrylpiperidine (2-DPMP) in Rat Brain Tissue
| Brain Region | Radioligand | IC50 (µM) | Reference |
| Nucleus Accumbens Shell | [¹²⁵I]RTI-121 | 0.565 | |
| Dorsal Striatum | [¹²⁵I]RTI-121 | 0.621 |
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, its high lipophilicity suggests a long elimination half-life.[2]
Table 3: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)
| Parameter | Value | Species | Notes | Reference |
| Bioavailability (Oral) | >90% | Not Specified | General estimation | [2] |
| Elimination Half-life | 16–20 hours | Not Specified | [2] |
Note: The provided pharmacokinetic data is from a secondary source and lacks detailed experimental validation. Further studies are required to establish a comprehensive pharmacokinetic profile, including Cmax, Tmax, and volume of distribution in various species.
Key Experiments and Methodologies
In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Protocol:
-
Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT) of laboratory animals (e.g., rats). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.
Protocol:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot against time to observe the time course of the drug's effect.
Signaling Pathways and Visualizations
The primary mechanism of this compound involves the direct inhibition of DAT and NET. The subsequent increase in synaptic dopamine and norepinephrine can modulate various downstream signaling pathways.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dopamine Transporter Affinity of 2-Benzhydrylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dopamine transporter (DAT) affinity of 2-Benzhydrylpiperidine hydrochloride, also known as desoxypipradrol. The document details quantitative binding data, experimental methodologies for determining DAT affinity, and the associated signaling pathways.
Data Presentation: Dopamine Transporter Affinity of 2-Benzhydrylpiperidine
2-Benzhydrylpiperidine, a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrates a high affinity for the dopamine transporter.[1][2] Its potency at dopamine terminals has been reported to be greater than that of cocaine.[3][4] The following tables summarize the in vitro binding affinities of 2-Benzhydrylpiperidine (2-DPMP) for the dopamine transporter.
| Compound | Transporter | Cell Line | IC50 (µM) | Reference |
| 2-Benzhydrylpiperidine (2-DPMP) | DAT | HEK 293 | 0.07 | [2][5] |
| NET | HEK 293 | 0.14 | [2][5] | |
| SERT | HEK 293 | >10 | [2][5] |
Table 1: Comparative Inhibitory Potency of 2-Benzhydrylpiperidine on Monoamine Transporters. This table illustrates the selectivity of 2-Benzhydrylpiperidine for the dopamine and norepinephrine transporters over the serotonin transporter.
| Compound | Brain Region | Radioligand | IC50 (µM) | Reference |
| 2-Benzhydrylpiperidine (2-DPMP) | Accumbens Shell | [125I]RTI-121 | 0.565 | [5] |
| Dorsal Striatum | [125I]RTI-121 | 0.621 | [5] |
Table 2: Regional Dopamine Transporter Binding Affinity of 2-Benzhydrylpiperidine in Rat Brain. This table details the inhibitory concentration of 2-Benzhydrylpiperidine required to displace a selective DAT radioligand in different brain regions.
Experimental Protocols
The determination of dopamine transporter affinity for compounds like this compound is primarily achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Dopamine Transporter
This in vitro assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Materials:
-
Test Compound: this compound
-
Radioligand: Typically [3H]WIN 35,428 or [125I]RTI-121, selective dopamine transporter ligands.[2][5]
-
Tissue Preparation: Membranes from rat striatum or human embryonic kidney (HEK 293) cells expressing the human dopamine transporter.[2][5]
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, MgCl2).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and tissue preparation.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Experimental Workflow for DAT Affinity Determination
Caption: Workflow for determining DAT affinity via competitive radioligand binding assay.
Dopamine Transporter Signaling Pathways
The function of the dopamine transporter is modulated by various intracellular signaling cascades. The interaction of this compound with DAT can be influenced by these regulatory pathways.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide
Abstract
The benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These analogs are particularly prominent as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Their ability to modulate dopaminergic pathways has made them critical tools for neuroscience research and potential therapeutic agents for conditions such as substance use disorders, depression, and attention-deficit hyperactivity disorder (ADHD).[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzhydrylpiperidine analogs, focusing on how specific structural modifications influence their binding affinity, potency, and selectivity for various central nervous system targets. It summarizes key quantitative data, details common experimental protocols, and illustrates logical relationships through diagrams to serve as a comprehensive resource for researchers and drug development professionals.
Core Scaffold and Key Areas of Modification
The pharmacological profile of benzhydrylpiperidine analogs is highly dependent on the chemical nature and substitution patterns at several key positions. The generalized structure consists of a central piperidine ring linked to a benzhydryl moiety and typically features a substituent on the piperidine nitrogen. Understanding the impact of modifications at these sites is fundamental to designing ligands with desired properties.
Caption: Key modification points on the benzhydrylpiperidine scaffold.
Structure-Activity Relationships at Monoamine Transporters
The primary target for many benzhydrylpiperidine analogs is the dopamine transporter (DAT), making them relevant for treating cocaine addiction and other CNS disorders.[2] Selectivity against SERT and NET is a critical aspect of their development.
The Piperidine Ring: Stereochemistry and Substitution
The stereochemistry of substituents on the piperidine ring is a critical determinant of affinity and potency. A study involving the resolution of a racemic trans-3-hydroxy derivative demonstrated a profound stereospecific interaction with the dopamine transporter.[3]
-
Enantiomeric Potency: The (+)-enantiomer can be significantly more potent than the (-)-enantiomer. For one trans-3-hydroxy analog, the (+)-enantiomer was 122-fold more potent in a radiolabeled cocaine analog binding assay (IC50: 0.46 nM vs. 56.7 nM) and 9-fold more active in a dopamine uptake inhibition assay (IC50: 4.05 nM vs. 38.0 nM) than the (-)-enantiomer.[3]
-
Conformational Constraint: Structurally constraining the piperidine ring, such as with a cis-3,6-disubstitution pattern, can provide valuable insights into the bioactive conformation.[4] One such enantiomer, S,S-(-)-19a, displayed high potency for DAT (IC50 = 11.3 nM) and greater selectivity against SERT and NET compared to the reference compound GBR 12909.[4]
The Nitrogen Substituent and Exocyclic Modifications
Modifications to the nitrogen atom of the piperidine or to groups attached elsewhere on the ring can significantly alter the binding profile.
-
Exocyclic Amine Derivatization: In a series of cis-3,6-disubstituted piperidines, derivatization of the exocyclic amine at the 3-position led to the development of potent DAT inhibitors.[4]
-
Heterocyclic Moieties: Replacing a phenyl ring in the N-benzyl group with various heterocyclic moieties generally results in compounds with moderate activity at the DAT.[4]
Quantitative SAR Data for Monoamine Transporters
The following table summarizes the in vitro binding and uptake inhibition data for representative benzhydrylpiperidine analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound ID | Key Structural Feature | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Data Type | Reference |
| (+)-5 | trans-3-hydroxy | 0.46 | >10,000 | 1400 | Binding Affinity | [3] |
| (-)-5 | trans-3-hydroxy | 56.7 | >10,000 | >10,000 | Binding Affinity | [3] |
| (+)-5 | trans-3-hydroxy | 4.05 | 1140 | 254 | Uptake Inhibition | [3] |
| (-)-5 | trans-3-hydroxy | 38.0 | 3630 | 1020 | Uptake Inhibition | [3] |
| GBR 12909 | Reference Compound | 1.84 | 2270 | 21.8 | Binding Affinity | [3] |
| S,S-(-)-19a | cis-3,6-disubstituted | 11.3 | >10,000 | >10,000 | Binding Affinity | [4] |
| Compound 14 | 4-hydroxy-4-phenyl | ~4 | - | - | Binding Affinity | [2] |
| Compound 15 | 4-hydroxy-4-phenyl | ~4 | - | - | Binding Affinity | [2] |
Activity at Other CNS Targets
While renowned for their effects on monoamine transporters, benzhydrylpiperidine and the related benzhydrylpiperazine scaffolds can be engineered to target other receptors, demonstrating the versatility of this chemical class.
-
Sigma (σ) Receptors: The length of the alkyl linker between the core and other moieties can influence sigma receptor affinity. For a series of benzylpiperidine derivatives, a shorter two-carbon linker was preferred over a three-carbon linker for σ1 receptor (S1R) affinity.[5] The introduction of a 4-hydroxylphenyl group was generally detrimental to affinity for both S1R and S2R.[5]
-
Dopamine D₂/D₃ Receptors: Certain (bisarylmethoxy)butylpiperidine analogs show modest affinity and antagonistic activity at D₂/D₃ receptors, in addition to their primary activity at DAT.[2]
-
Acetylcholinesterase (AChE): By modifying the core structure, potent AChE inhibitors can be developed. One analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, was found to be a highly potent inhibitor with an IC50 of 1.2 nM and showed over 34,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[6]
Quantitative SAR Data for Other CNS Targets
| Compound ID | Target | Kᵢ (nM) | Selectivity (S2R/S1R) | Reference |
| Compound 1 | σ₁ Receptor | 3.2 | 11 | [5] |
| Compound 2 | σ₁ Receptor | 24 | 50 | [5] |
| Compound 3 | σ₁ Receptor | 11 | 18 | [5] |
| Compound 6 | σ₁ Receptor | 82 | >121 | [5] |
| Compound 19 | Acetylcholinesterase | 1.2 (IC₅₀) | ~34700 (vs. BuChE) | [6] |
Experimental Protocols
The evaluation of benzhydrylpiperidine analogs involves a standard workflow of chemical synthesis, characterization, and pharmacological testing.
General Synthesis and Characterization
The synthesis of these analogs often involves nucleophilic substitution reactions. For example, 1-benzhydrylpiperazine can be prepared by reacting benzhydryl chloride with piperazine, which is then reacted with various acyl chlorides or other electrophiles to yield the target compounds.[7]
Caption: General workflow for synthesis and characterization.
Final products are characterized using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.[8][9]
In Vitro Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor or transporter. The protocol involves measuring the displacement of a specific radioligand by the test compound.
Caption: Workflow for a typical in vitro radioligand binding assay.
Protocol Details:
-
Tissue Preparation: Brain regions rich in the target transporter, such as the rat striatum for DAT, are homogenized.
-
Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., [³H]GBR12935 for DAT) and various concentrations of the unlabeled test compound.[10]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]
-
Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]
In Vitro Neurotransmitter Uptake Assays
These functional assays measure a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the target transporter.
Protocol Details:
-
Preparation: Synaptosomes are prepared from relevant brain tissue.
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Termination: Uptake is stopped by rapid filtration.
-
Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC50 values are calculated.[3]
In Vivo Behavioral and Neurochemical Assays
-
Locomotor Activity: This assay assesses the stimulant or depressant effects of a compound. Animals (e.g., mice) are administered the test compound, and their movement is tracked in an open field. Compounds that enhance dopamine signaling, like DAT inhibitors, often increase locomotor activity.[2][3]
-
In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters directly in the brains of living animals. A probe is implanted in a specific brain region (e.g., striatum), and dialysate samples are collected and analyzed by HPLC to quantify dopamine levels following drug administration.[10]
Conclusion
The benzhydrylpiperidine scaffold is a remarkably adaptable framework for developing potent and selective ligands for a variety of CNS targets, most notably the dopamine transporter. The structure-activity relationship for this class is well-defined in several key areas:
-
Stereochemistry is paramount: The absolute configuration of substituents on the piperidine ring can lead to orders-of-magnitude differences in potency.[3]
-
Structural constraint can enhance selectivity: Rigidifying the piperidine core can lock the molecule into a bioactive conformation, improving both potency and selectivity.[4]
-
Systematic modification allows for target switching: By altering the N-substituent and other peripheral moieties, the primary pharmacological target can be shifted from monoamine transporters to other targets like sigma receptors or acetylcholinesterase.
Future research will likely focus on fine-tuning these structures to optimize pharmacokinetic properties, reduce off-target effects, and develop compounds with novel pharmacological profiles, such as dual-target ligands, for the treatment of complex neurological and psychiatric disorders.
References
- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first synthesized by the pharmaceutical company Ciba (now Novartis) in the 1950s.[1] Structurally related to methylphenidate and pipradrol, it was initially investigated for the treatment of narcolepsy and Attention Deficit Hyperactivity Disorder (ADHD).[1] However, its development was ultimately halted in favor of methylphenidate, which exhibited a shorter duration of action and more predictable pharmacokinetics.[1] Despite its discontinued clinical development, 2-Benzhydrylpiperidine remains a compound of interest for researchers studying the pharmacology of monoamine transporters and the development of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of this compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (RS)-2-benzhydrylpiperidine hydrochloride |
| Synonyms | Desoxypipradrol, 2-DPMP |
| Molecular Formula | C₁₈H₂₂ClN |
| Molecular Weight | 287.83 g/mol |
| Appearance | White solid |
| CAS Number | 5807-81-8 |
Pharmacological Data
2-Benzhydrylpiperidine is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. The following table summarizes the available quantitative data on its interaction with these transporters.
| Transporter | Parameter | Value | Species | Reference |
| Dopamine Transporter (DAT) | IC₅₀ | 5.65 x 10⁻⁷ M (Nucleus Accumbens Shell) | Rat | |
| Dopamine Transporter (DAT) | IC₅₀ | 6.21 x 10⁻⁷ M (Dorsal Striatum) | Rat |
Note: A specific Kᵢ or IC₅₀ value for 2-Benzhydrylpiperidine at the norepinephrine transporter (NET) was not available in the reviewed literature. However, its classification as a potent NDRI is well-established. A structurally related benzhydryl derivative, (-)-9d (a (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol derivative), has shown a Kᵢ value of 4.92 nM for NET, indicating the potential for high-affinity binding within this chemical class.[2]
Experimental Protocols
Synthesis of 2-Benzhydrylpiperidine
The synthesis of 2-Benzhydrylpiperidine can be achieved via the reduction of 2-diphenylmethylpyridine. A general protocol is as follows:
Materials:
-
2-Diphenylmethylpyridine
-
Glacial acetic acid
-
Platinum oxide (Adam's catalyst)
-
Sodium hydroxide solution
-
Ether
-
Ethyl acetate
-
Hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve 2-diphenylmethylpyridine in glacial acetic acid.
-
Add platinum oxide catalyst to the solution.
-
Agitate the mixture at 40-45°C under a hydrogen atmosphere until the reaction is complete (as monitored by techniques such as TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and render it alkaline with a sodium hydroxide solution.
-
Extract the product into ether.
-
Wash the organic layer with water and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the ether to obtain the free base of 2-diphenylmethylpiperidine.
-
To form the hydrochloride salt, dissolve the free base in ethyl acetate and treat with a solution of hydrogen chloride.
-
The resulting precipitate of this compound can be collected by filtration and dried.
Dopamine Transporter (DAT) Binding Assay
This protocol is a general representation of a radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membranes (or other tissue/cell preparation expressing DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Nonspecific binding control (e.g., 10 µM GBR 12909)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compound over a range of concentrations.
-
In a series of tubes, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the nonspecific binding control.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Norepinephrine Transporter (NET) Functional Assay (Uptake Inhibition)
This protocol outlines a general procedure for a functional assay to measure the inhibition of norepinephrine uptake by a test compound.
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
[³H]Norepinephrine (radiolabeled substrate)
-
Test compound (this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Nonspecific uptake control (e.g., 10 µM desipramine)
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate the hNET-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Prepare dilutions of the test compound.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or buffer (for total uptake) or the nonspecific uptake control for a defined period.
-
Initiate the uptake by adding [³H]Norepinephrine to the wells.
-
Incubate for a short period to allow for initial uptake rates to be measured.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific uptake against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 2-Benzhydrylpiperidine and a typical experimental workflow for its characterization.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Benzhydrylpiperidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on data from analogous compounds, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of piperidine-based compounds.
Chemical Structure
This compound
-
Molecular Formula: C₁₈H₂₂ClN
-
Molecular Weight: 287.83 g/mol
-
Structure:
(Note: Ph represents a phenyl group)
Spectroscopic Data (Expected)
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound. These values are extrapolated from data for structurally similar compounds, such as benzhydrylpiperazine and other piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | br s | 2H | N-H₂⁺ (piperidine ring) |
| ~ 7.2 - 7.5 | m | 10H | Aromatic protons (two phenyl rings) |
| ~ 4.5 - 4.7 | d | 1H | CH (benzhydryl) |
| ~ 3.0 - 3.5 | m | 2H | CH₂ (piperidine ring, adjacent to N) |
| ~ 2.8 - 3.0 | m | 1H | CH (piperidine ring, at position 2) |
| ~ 1.5 - 2.0 | m | 6H | CH₂ (piperidine ring) |
Note: Chemical shifts are referenced to a standard internal solvent signal. The presence of the hydrochloride salt is expected to cause a downfield shift of the protons on and adjacent to the protonated nitrogen atom.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 145 | Aromatic C (quaternary) |
| ~ 125 - 130 | Aromatic CH |
| ~ 60 - 65 | CH (benzhydryl) |
| ~ 50 - 55 | CH (piperidine ring, at position 2) |
| ~ 45 - 50 | CH₂ (piperidine ring, adjacent to N) |
| ~ 20 - 30 | CH₂ (piperidine ring) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 2400 - 2700 | Broad | N-H⁺ stretch (secondary amine salt) |
| ~ 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| ~ 700 - 750 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation Data
| m/z Ratio | Proposed Fragment Ion |
| 252.19 | [M-HCl]⁺ (molecular ion of free base) |
| 167.09 | [C₁₃H₁₁]⁺ (benzhydryl cation) |
| 84.08 | [C₅H₁₀N]⁺ (piperidine fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H protons; aprotic solvents like DMSO-d₆ are often preferred for this purpose.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or the [M-HCl]⁺ ion) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Potential Biological Interactions
While specific signaling pathways for this compound are not well-documented, compounds with a benzhydrylpiperidine or benzhydrylpiperazine core often exhibit activity at various neurotransmitter receptors. The diagram below illustrates a hypothetical signaling relationship based on the known pharmacology of similar molecules, which are often antagonists at dopamine and histamine receptors.
Caption: Hypothesized signaling pathway for 2-Benzhydrylpiperidine based on related compounds.
The Stereochemistry of 2-Benzhydrylpiperidine Hydrochloride: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, a detailed technical guide on the stereochemistry of 2-Benzhydrylpiperidine hydrochloride cannot be constructed at this time due to a lack of publicly available data. While the synthesis and biological activities of the structurally related benzhydrylpiperazine scaffold are widely reported, specific information regarding the stereoisomers of this compound is notably absent. This includes critical quantitative data, detailed experimental protocols for stereospecific synthesis or chiral resolution, and analyses of the differential biological activities of its enantiomers.
The core of stereochemistry lies in the three-dimensional arrangement of atoms within a molecule and the profound impact this can have on its physical, chemical, and biological properties. For a chiral molecule like 2-Benzhydrylpiperidine, which possesses a stereocenter at the C2 position of the piperidine ring, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Benzhydrylpiperidine and (S)-2-Benzhydrylpiperidine. The hydrochloride salt of this compound would therefore also exist in these enantiomeric forms.
In the context of drug development and medicinal chemistry, the separation and individual characterization of enantiomers are of paramount importance. It is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.
Areas Lacking Specific Data for this compound:
Quantitative Stereochemical Data: There is a notable absence of published quantitative data for the enantiomers of this compound. This includes:
-
Specific Rotation ([α]D): A fundamental property used to characterize enantiomers, which measures the rotation of plane-polarized light.
-
Enantiomeric Excess (ee) or Enantiomeric Ratio (er): Data quantifying the purity of a sample with respect to its enantiomeric composition.
-
Receptor Binding Affinities (Ki, IC50): Quantitative measures of how strongly each enantiomer interacts with specific biological targets. Such data is crucial for understanding the structure-activity relationship (SAR) and identifying the pharmacologically active stereoisomer.
Experimental Protocols: Detailed and reproducible experimental methodologies specific to this compound are not readily available. Key missing protocols include:
-
Stereospecific Synthesis: Methods for the asymmetric synthesis of either the (R) or (S) enantiomer directly.
-
Chiral Resolution: Procedures for the separation of a racemic mixture of 2-Benzhydrylpiperidine into its individual enantiomers. This often involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or chiral chromatography techniques.
-
Analytical Chiral Separation: Validated analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the determination of enantiomeric purity.
Biological Activity and Signaling Pathways: While the broader class of piperidine-containing compounds is known to interact with a variety of biological targets, there is no specific information detailing the pharmacological profile of the individual enantiomers of this compound. Consequently, it is not possible to delineate any associated signaling pathways or create the requested visualizations.
General Methodologies for Substituted Piperidines
Although specific data for the target molecule is unavailable, the general principles for the stereochemical investigation of chiral piperidines can be outlined.
Logical Workflow for Stereochemical Elucidation
The typical workflow for investigating the stereochemistry of a novel chiral piperidine derivative is as follows:
Caption: General workflow for the synthesis, separation, and evaluation of chiral piperidine derivatives.
An In-depth Technical Guide to the Synthesis of 2-Benzhydrylpiperidine Hydrochloride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-benzhydrylpiperidine hydrochloride and its analogues. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.
Introduction
2-Benzhydrylpiperidine, also known as desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first developed in the 1950s.[1] It is structurally related to methylphenidate and pipradrol.[1] The core structure, consisting of a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group, has been a scaffold of interest for the development of central nervous system (CNS) active agents. Analogues of 2-benzhydrylpiperidine are explored for their potential therapeutic applications, primarily stemming from their activity as NDRIs. This guide will detail the primary synthetic methodologies for producing the parent compound and its structural variants.
Core Synthetic Strategies
The synthesis of 2-benzhydrylpiperidine and its analogues can be primarily achieved through two main strategies: the catalytic hydrogenation of a pyridine precursor and the Grignard addition to a pyridine derivative.
Catalytic Hydrogenation of 2-Benzhydrylpyridine
This is a widely utilized and effective method for the synthesis of 2-benzhydrylpiperidine. The general workflow involves the synthesis of the 2-benzhydrylpyridine intermediate followed by its reduction to the corresponding piperidine.
Caption: Workflow for the synthesis of 2-benzhydrylpiperidine HCl via catalytic hydrogenation.
Step 1: Synthesis of 2-Benzhydrylpyridine (Intermediate)
This intermediate can be synthesized via a Grignard reaction between 2-benzoylpyridine and phenylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.
-
Materials: 2-Benzoylpyridine, magnesium turnings, bromobenzene, anhydrous diethyl ether, iodine crystal (optional, as initiator), hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate.
-
Procedure for Phenylmagnesium Bromide Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small amount of bromobenzene in anhydrous diethyl ether is added to initiate the reaction (an iodine crystal can be added to activate the magnesium). Once the reaction begins, the remaining bromobenzene solution is added dropwise to maintain a gentle reflux. The reaction mixture is stirred until most of the magnesium is consumed.
-
Procedure for Grignard Reaction and Reduction: A solution of 2-benzoylpyridine in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield diphenyl-pyridin-2-yl-methanol. The crude alcohol is then reduced to 2-benzhydrylpyridine, for example, by using a Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation which would directly yield the final product. A more direct route involves the reaction of α-phenyl-α-pyridyl-(2)-benzyl cyanide with subsequent saponification and decarboxylation.
Step 2: Catalytic Hydrogenation of 2-Benzhydrylpyridine
-
Materials: 2-Benzhydrylpyridine, platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C), glacial acetic acid or ethanol, hydrogen gas.
-
Procedure: A solution of 2-benzhydrylpyridine in glacial acetic acid or ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of PtO2 or Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 50-70 bar. The mixture is shaken or stirred at room temperature for 6-10 hours, or until hydrogen uptake ceases.[2] The catalyst is then removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium hydroxide solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-benzhydrylpiperidine as a free base.
Step 3: Formation of this compound
-
Materials: 2-Benzhydrylpiperidine free base, absolute ethyl acetate, hydrogen chloride solution in ethyl acetate or ethereal HCl.
-
Procedure: The crude 2-benzhydrylpiperidine is dissolved in a minimal amount of absolute ethyl acetate. An excess of a solution of hydrogen chloride in ethyl acetate is added with stirring. The precipitate of this compound is collected by filtration, washed with cold ethyl acetate, and dried. Recrystallization from a mixture of methanol and ethyl acetate can be performed for further purification.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₁₈H₂₂ClN | 287.83 | 286-287 (dec.) | [3] |
Synthesis of Analogues
The synthesis of analogues of 2-benzhydrylpiperidine can be achieved by modifying the starting materials in the synthetic routes described above.
-
Substitution on the Phenyl Rings: Substituted bromobenzenes can be used in the Grignard reaction to introduce substituents on one of the phenyl rings. Alternatively, substituted benzophenones can be used as starting materials.
-
Substitution on the Piperidine Ring: The synthesis of substituted piperidines can be more complex, often requiring the use of substituted pyridine precursors. The diastereoselective synthesis of substituted piperidines is an active area of research.
-
N-Substitution: The secondary amine of the piperidine ring can be alkylated or acylated to introduce a variety of substituents at the nitrogen atom.
The following table presents data for a series of benzhydrylpiperazine analogues, which, while differing in the heterocyclic core, provide an example of the characterization data that would be generated for a library of 2-benzhydrylpiperidine analogues.
| Compound ID | Molecular Formula | Measured m/z | log kw | MIC (μM) vs. M. tuberculosis |
| 6a | C₂₉H₃₅N₃O₂ | 474.2802 | 4.1170 | >128 |
| 6b | C₂₉H₃₄FN₃O₂ | 492.2708 | 4.3162 | 64 |
| 6c | C₂₉H₃₄ClN₃O₂ | 508.2412 | 4.6046 | 32 |
| 6d | C₂₉H₃₄BrN₃O₂ | 552.1907 | 4.7408 | 32 |
| 6e | C₃₀H₃₇N₃O₃ | 504.2908 | 4.4172 | 128 |
| 6f | C₃₀H₃₄F₃N₃O₂ | 542.2679 | 4.8812 | 16 |
| 6g | C₃₀H₃₇N₃O₂ | 488.2960 | 5.2184 | 8 |
Data adapted from a study on benzhydrylpiperazine-based conjugates.[3] The data presented here is for illustrative purposes to show the type of quantitative information generated for a series of analogues.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
2-Benzhydrylpiperidine and its analogues primarily exert their effects by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing noradrenergic and dopaminergic signaling.
Signaling Pathway: NDRI Action at the Synapse
Caption: Mechanism of action of 2-benzhydrylpiperidine as a norepinephrine-dopamine reuptake inhibitor.
Conclusion
The synthesis of this compound and its analogues is well-established, with catalytic hydrogenation of the corresponding pyridine being a robust and efficient method. The potential for generating a wide array of analogues by modifying the synthetic precursors allows for extensive structure-activity relationship (SAR) studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize and explore this important class of compounds. Further research into the diastereoselective synthesis of substituted analogues could yield novel compounds with enhanced potency and selectivity.
References
- 1. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Pharmacological Profile of 2-Diphenylmethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1] First synthesized in the 1950s by Ciba (now Novartis), its clinical development for narcolepsy and ADHD was halted in favor of methylphenidate, which possesses a shorter half-life and more predictable pharmacokinetics.[1] Despite its discontinued clinical use, 2-DPMP remains a subject of significant interest in neuropharmacology and toxicology due to its potent stimulant effects and its emergence as a novel psychoactive substance. This guide provides a comprehensive overview of the pharmacological profile of 2-DPMP, including its receptor binding affinity, in vitro and in vivo functional activity, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.
In Vitro Pharmacology: Receptor and Transporter Interactions
The primary mechanism of action of 2-diphenylmethylpiperidine is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2] This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor.
Monoamine Transporter Binding Affinity
The binding affinity of 2-DPMP for monoamine transporters has been characterized through radioligand binding assays. The following table summarizes the inhibition constants (Ki) calculated from the IC50 values reported by Simmler et al. (2014) using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Target | Radioligand | Kd of Radioligand (nM) | IC50 (nM) | Calculated Ki (nM) |
| Human DAT | [3H]WIN 35,428 | 11 | 70 | 33.3 |
| Human NET | [3H]Nisoxetine | 0.45 | 140 | 133.3 |
| Human SERT | [3H]Paroxetine | 0.06 | >10,000 | >9,434 |
| Data derived from Simmler et al., 2014.[2] |
Monoamine Transporter Uptake Inhibition
The functional consequence of 2-DPMP's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. This has been quantified in vitro using uptake inhibition assays in HEK293 cells expressing the human transporters.
| Transporter | IC50 (nM) |
| Human DAT | 70 |
| Human NET | 140 |
| Human SERT | >10,000 |
| Data from Simmler et al., 2014.[2] |
Off-Target Binding Profile
In Vivo Pharmacology: Neurochemical and Behavioral Effects
In vivo studies in animal models have confirmed the potent stimulant effects of 2-DPMP, which are directly linked to its inhibition of dopamine and norepinephrine reuptake.
Effects on Extracellular Neurotransmitter Levels
In vivo microdialysis studies in freely moving rats have demonstrated that 2-DPMP significantly increases extracellular dopamine levels in key brain regions associated with reward and motor control.
| Brain Region | Dose (i.v.) | Maximal Dopamine Increase (% of Basal) |
| Nucleus Accumbens Shell | 1.0 mg/kg | ~300% |
| Caudate-Putamen | 1.0 mg/kg | ~250% |
| Data from Loi et al., 2020. |
The onset of this effect is rapid, occurring within the first 20 minutes after intravenous administration.
Behavioral Effects
The neurochemical changes induced by 2-DPMP manifest in a range of stimulant-like behaviors. In mice, intraperitoneal administration of 2-DPMP has been shown to induce significant rewarding and reinforcing effects, as measured by conditioned place preference and self-administration paradigms.[3] Doses of 0.1, 0.5, and 1 mg/kg have been observed to cause climbing behavior in mice.[3]
Pharmacokinetics
The pharmacokinetic profile of 2-diphenylmethylpiperidine is characterized by high oral bioavailability and a remarkably long elimination half-life, contributing to its prolonged duration of action.
| Parameter | Value | Species | Notes |
| Oral Bioavailability | >90% | - | Lacks a primary scientific reference. |
| Elimination Half-life | 16–20 hours | Human | [1] |
| Metabolism | Liver | - | [1] |
Detailed information on the volume of distribution, clearance, and specific metabolic pathways of 2-DPMP is not extensively documented in the scientific literature. Its high lipophilicity suggests a large volume of distribution and potential for accumulation in fatty tissues.[1]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
The following is a generalized protocol for a competitive radioligand binding assay, based on standard methodologies.
4.1.1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
4.1.2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of 2-DPMP or a reference compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4.1.3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a typical uptake inhibition assay using HEK293 cells stably expressing a monoamine transporter.
4.2.1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human DAT, NET, or SERT in appropriate growth medium.
-
Plate the cells in a 96-well plate and allow them to reach a confluent monolayer.
4.2.2. Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Pre-incubate the cells with varying concentrations of 2-DPMP or a reference compound for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Allow uptake to proceed for a short, linear time period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
4.2.3. Data Analysis:
-
Determine the percentage of inhibition for each concentration of 2-DPMP relative to the vehicle control.
-
Plot the percentage of inhibition as a function of the logarithm of the 2-DPMP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis
The following provides a general outline for an in vivo microdialysis experiment to measure extracellular neurotransmitter levels in the rat brain.
4.3.1. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a defined period.
4.3.2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After a stable baseline of neurotransmitter levels is established, administer 2-DPMP (e.g., intravenously).
-
Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter concentrations.
4.3.3. Sample Analysis:
-
Analyze the dialysate samples for neurotransmitter content using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
4.3.4. Data Analysis:
-
Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the time course of the drug's effect.
Visualizations
Signaling Pathway of 2-Diphenylmethylpiperidine
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxypipradrol (2-diphenylmethylpiperidine, 2-DPMP) is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Developed in the 1950s by Ciba (now Novartis), its clinical development was halted in favor of the related, shorter-acting compound methylphenidate.[2] Desoxypipradrol and its structural analogs, including pipradrol and methylphenidate, represent a class of psychostimulants that have been the subject of both historical and renewed scientific interest. This technical guide provides a comprehensive overview of the fundamental research concerning desoxypipradrol and its related compounds, with a focus on their chemical properties, synthesis, pharmacology, and the experimental methods used for their characterization.
Chemical and Physical Properties
Desoxypipradrol is a synthetic molecule belonging to the piperidine class. Its structure is closely related to pipradrol, from which it is derived by the removal of a hydroxyl group, and methylphenidate.[2] This structural modification significantly increases its lipophilicity, contributing to its long elimination half-life and prolonged duration of action.[2]
| Property | Desoxypipradrol | Pipradrol | Methylphenidate |
| IUPAC Name | 2-(diphenylmethyl)piperidine | diphenyl(piperidin-2-yl)methanol | methyl 2-phenyl-2-(piperidin-2-yl)acetate |
| Chemical Formula | C18H21N | C18H21NO | C14H19NO2 |
| Molar Mass | 251.37 g/mol | 267.37 g/mol | 233.31 g/mol |
| Appearance | White powder (HCl salt) | White crystalline solid | White, odorless crystalline powder |
| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
Synthesis
The synthesis of desoxypipradrol can be achieved through the reduction of its precursor, pipradrol. A common synthetic route involves the following conceptual steps:
A detailed synthetic method involves the reaction of diphenylacetonitrile with 2-bromopyridine in the presence of sodium amide, followed by catalytic hydrogenation of the resulting 2-diphenylmethyl-pyridine.[3]
Pharmacology
Mechanism of Action
Desoxypipradrol and its analogs exert their stimulant effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][4] They achieve this by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This blockade leads to an accumulation of DA and NE in the synapse, thereby enhancing dopaminergic and noradrenergic neurotransmission.
Quantitative Pharmacology
The affinity of desoxypipradrol and its related compounds for the monoamine transporters is a key determinant of their potency and pharmacological profile. This is typically quantified by determining the inhibition constant (Ki) in radioligand binding assays and the half-maximal inhibitory concentration (IC50) in reuptake inhibition assays.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Desoxypipradrol | 26 | 29 | >10,000 |
| (±)-threo-Methylphenidate | 130 | 330 | >10,000 |
| Pipradrol | Data not available | Data not available | Data not available |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.
Workflow:
Detailed Methodology (Example for DAT Binding):
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]WIN 35,428) and a range of concentrations of the test compound (e.g., desoxypipradrol). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assays
These assays measure the ability of a compound to inhibit the transport of monoamines into cells.
Workflow:
Detailed Methodology (Example for Dopamine Reuptake):
-
Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluence in appropriate media.
-
Assay Buffer: A common buffer is Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of [3H]dopamine is added to initiate uptake.
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.
-
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound.
Toxicology and Metabolism
The long half-life of desoxypipradrol can lead to prolonged stimulant effects and an increased risk of adverse events, including psychosis and mania, especially with high doses or repeated use.[5] Due to its high lipophilicity and lack of easily metabolizable functional groups, desoxypipradrol is metabolized more slowly than methylphenidate or pipradrol.[2]
Metabolism studies are ongoing, but it is understood that the metabolic pathways likely involve hydroxylation of the piperidine ring and the aromatic rings, followed by conjugation for excretion.
Analytical Methods for Detection
Desoxypipradrol and its metabolites can be detected and quantified in biological matrices such as blood, plasma, and urine using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods are crucial for forensic analysis and pharmacokinetic studies.
Conclusion
Desoxypipradrol and its related compounds are potent norepinephrine-dopamine reuptake inhibitors with significant stimulant properties. Their long duration of action, particularly in the case of desoxypipradrol, distinguishes them from more commonly used stimulants like methylphenidate. A thorough understanding of their chemical properties, synthesis, and pharmacology, as well as the experimental methods used to characterize them, is essential for researchers in the fields of neuroscience, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this class of compounds.
References
- 1. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
The Neurochemical Profile of 2-Benzhydrylpiperidine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzhydrylpiperidine hydrochloride (HCl), also known as Desoxypipradrol or 2-DPMP, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Developed in the 1950s by Ciba, its clinical development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[2] Structurally related to methylphenidate and pipradrol, 2-Benzhydrylpiperidine's high lipophilicity and lack of easily metabolized functional groups contribute to its extended half-life.[2] This technical guide provides an in-depth exploration of the neurochemical effects of 2-Benzhydrylpiperidine HCl, presenting quantitative data on its interaction with monoamine transporters, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and relevant experimental workflows.
Mechanism of Action
2-Benzhydrylpiperidine HCl exerts its stimulant effects by acting as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling. In vitro studies have shown that 2-Benzhydrylpiperidine is a pure reuptake inhibitor, without significant activity as a dopamine-releasing agent.[4] Its affinity for the serotonin transporter (SERT) is considerably lower, indicating a selective action on the catecholaminergic systems.[5]
References
- 1. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical profiles of some novel psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 2-Benzhydrylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its structural similarity to methylphenidate suggests its potential for psychostimulant activity.[4] In vitro assays are crucial for characterizing the pharmacological profile of this compound, specifically its potency and selectivity for monoamine transporters. These application notes provide an overview of the key in vitro assays, detailed experimental protocols, and the expected pharmacological data for this compound.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] This inhibition blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling. In vitro studies have shown that it is a potent inhibitor of both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[5][6]
Data Presentation
The following tables summarize the quantitative data for this compound (Desoxypipradrol, 2-DPMP) from in vitro assays.
Table 1: Inhibitory Potency (IC50) of this compound on Monoamine Transporters
| Transporter | IC50 (µM) | Cell Line | Assay Type | Reference |
| Dopamine Transporter (DAT) | 0.07 | HEK 293 | Uptake Inhibition | [5][6] |
| Norepinephrine Transporter (NET) | 0.14 | HEK 293 | Uptake Inhibition | [5][6] |
| Serotonin Transporter (SERT) | >10 | HEK 293 | Uptake Inhibition | [5][6] |
Table 2: Radioligand Binding Affinity (IC50) of this compound for the Dopamine Transporter
| Brain Region | IC50 (µM) | Radioligand | Tissue Source | Reference |
| Accumbens Shell | 0.565 | [125I]RTI-121 | Rat | [5] |
| Dorsal Striatum | 0.621 | [125I]RTI-121 | Rat | [5] |
Mandatory Visualizations
Caption: Workflow for in vitro assays of 2-Benzhydrylpiperidine HCl.
Caption: Inhibition of monoamine transporters by 2-Benzhydrylpiperidine HCl.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the dopamine, norepinephrine, and serotonin transporters by assessing its ability to compete with a specific radioligand for binding to these transporters.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Membranes prepared from cells stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).
-
Radioligands:
-
For DAT: [3H]WIN 35,428
-
For NET: [3H]Nisoxetine
-
For SERT: [3H]Citalopram
-
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of this compound to the appropriate wells.
-
Control Wells:
-
Total Binding: Add assay buffer instead of the test compound.
-
Non-specific Binding: Add a saturating concentration of the respective non-specific binding control.
-
-
Radioligand Addition: Add the specific radioligand to all wells at a concentration near its Kd.
-
Membrane Addition: Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay determines the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Materials:
-
Test Compound: this compound
-
Cell Lines: HEK293 or other suitable cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled Neurotransmitters:
-
[3H]Dopamine
-
[3H]Norepinephrine
-
[3H]Serotonin
-
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar.
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Plating: Seed the cells expressing the transporter of interest into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with increasing concentrations of this compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. This removes the extracellular radiolabeled neurotransmitter.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer or a weak acid.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor.
-
Subtract the non-specific uptake from all other values.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake) using non-linear regression analysis.
-
References
- 1. Desoxypipradrol - LKT Labs [lktlabs.com]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of 2-Benzhydrylpiperidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of 2-Benzhydrylpiperidine analogues, focusing on their activity as dopamine reuptake inhibitors. The provided protocols are based on established methodologies for evaluating the pharmacological effects of these compounds in preclinical animal models.
Overview
2-Benzhydrylpiperidine and its analogues are a class of compounds that have shown significant affinity and selectivity for the dopamine transporter (DAT). This makes them promising candidates for the development of therapeutics for conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The following sections detail the in vivo applications and relevant experimental protocols for a potent hydroxypiperidine analogue.
In Vivo Applications
The primary in vivo application of 2-Benzhydrylpiperidine analogues is the characterization of their effects on the central nervous system, particularly on dopamine-mediated behaviors. Key applications include:
-
Assessment of locomotor activity: To evaluate the stimulant or inhibitory effects on spontaneous movement.
-
Drug discrimination studies: To determine if the subjective effects of the compound are similar to those of known drugs of abuse, such as cocaine.
-
Models of Parkinson's disease: To investigate the potential of these compounds to alleviate motor deficits.[1][2][3][4][5] Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are commonly employed to induce parkinsonian symptoms in rodents and non-human primates.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo behavioral effects of a potent 2-Benzhydrylpiperidine analogue, referred to as Compound (+)-5 in a key study.
Table 1: In Vitro Transporter Binding Affinities
| Compound | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) |
| (+)-5 | 0.46 | >10,000 | >10,000 |
| (-)-5 | 56.7 | >10,000 | >10,000 |
| (±)-5 | Not Reported | Not Reported | Not Reported |
| GBR 12909 | 10.1 | Not Reported | Not Reported |
Data extracted from a study on high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[6]
Table 2: In Vivo Behavioral Effects in Mice
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity | Cocaine Discrimination (% Cocaine-Lever Responding) |
| (+)-5 | 10 | Stimulant | ~80% (incomplete substitution) |
| (-)-5 | 10 | No effect | ~50% (partial substitution) |
| (±)-5 | 10 | Stimulant | ~80% (incomplete substitution) |
Data extracted from a study on high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[6]
Experimental Protocols
Locomotor Activity Assessment
This protocol is designed to evaluate the effect of a test compound on spontaneous locomotor activity in mice.
Materials:
-
Test compound (e.g., 2-Benzhydrylpiperidine analogue)
-
Vehicle (e.g., saline, DMSO)
-
Male Swiss-Webster mice (25-30 g)
-
Open-field activity chambers equipped with photobeam sensors
-
Data acquisition system
Procedure:
-
Habituate the mice to the activity chambers for 30 minutes prior to the experiment.
-
Prepare the test compound and vehicle solutions.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, i.p.).
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity of the compound-treated group to the vehicle-treated group.
Drug Discrimination Assay
This protocol is used to assess the subjective effects of a test compound by determining if it substitutes for a known discriminative stimulus (e.g., cocaine).
Materials:
-
Test compound
-
Training drug (e.g., cocaine hydrochloride)
-
Vehicle
-
Male mice or rats
-
Standard two-lever operant conditioning chambers
-
Food pellets (for reinforcement)
Procedure:
-
Training Phase:
-
Train the animals to press one lever (drug-appropriate) after receiving an injection of the training drug (e.g., 10 mg/kg cocaine) and a second lever (vehicle-appropriate) after receiving a vehicle injection to receive a food reward.
-
Continue training until the animals reliably respond on the correct lever (>80% accuracy).
-
-
Testing Phase:
-
Administer various doses of the test compound to the trained animals.
-
Place the animals in the operant chambers and record which lever they press.
-
The percentage of responses on the drug-appropriate lever is calculated.
-
-
Data Analysis:
-
Full substitution is considered to have occurred if the animals respond on the drug-appropriate lever >80% of the time.
-
Partial substitution is indicated by responding on the drug-appropriate lever between 20% and 80% of the time.
-
No substitution is observed if responding on the drug-appropriate lever is <20%.
-
Visualizations
Dopamine Signaling Pathway
References
- 1. Animal Models of Parkinson’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key experimental models used to characterize dopamine reuptake inhibitors (DRIs). The protocols offer step-by-step guidance for performing these assays, and the accompanying data and visualizations are intended to facilitate the design and interpretation of studies aimed at discovering and developing novel DRIs.
Introduction to Dopamine Reuptake and its Inhibition
The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis. Dopamine reuptake inhibitors are compounds that block the DAT, leading to an increase in extracellular dopamine concentrations. This mechanism of action underlies the therapeutic effects of several medications, as well as the abuse potential of certain psychostimulants.[3][4][5] The development of novel DRIs with improved efficacy and safety profiles is an active area of research for various neuropsychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).[3][4][6]
I. In Vitro Models
In vitro models are essential for the initial screening and characterization of DRIs. These assays are typically high-throughput and provide quantitative data on the binding affinity and functional potency of test compounds at the dopamine transporter.[1][7][8]
Radioligand Binding Assays
Application Note: Radioligand binding assays are used to determine the affinity of a test compound for the dopamine transporter.[9] This is achieved by measuring the ability of the compound to compete with a radiolabeled ligand that has a known high affinity for the DAT. The output of this assay is typically the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. This assay is a fundamental first step in characterizing a potential DRI.[9]
Protocol: Radioligand Binding Assay for DAT [10][11][12]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing DAT in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes containing the DAT.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Dopamine Uptake Assays
Application Note: Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of dopamine into nerve terminals.[13][14] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[15] In this assay, the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes is measured in the presence and absence of a test compound. The result is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of the dopamine uptake. This assay provides a more direct measure of the functional potency of a DRI compared to binding assays.[1][16]
Protocol: Synaptosomal [³H]Dopamine Uptake Assay [13][17]
-
Synaptosome Preparation:
-
Dissect and homogenize brain tissue rich in dopamine terminals (e.g., striatum) in ice-cold sucrose buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
To determine non-specific uptake, include tubes containing a known potent DAT inhibitor (e.g., GBR 12909) or conduct the assay at 4°C.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes). The timing is critical as the data is analyzed as velocities.[1]
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove extracellular [³H]dopamine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Quantitative Data for Common Dopamine Reuptake Inhibitors (In Vitro)
| Compound | DAT Ki (nM) | DAT Uptake IC50 (nM) |
| Cocaine | 100 - 600 | 200 - 800 |
| Methylphenidate | 50 - 200 | 100 - 400 |
| Nomifensine | 10 - 50 | 20 - 100 |
| GBR-12909 | 1 - 10 | 5 - 20 |
| Amphetamine | >1000 | 50 - 200 (also a releaser) |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., tissue source, radioligand used, assay buffer composition).
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of DRIs.
II. In Vivo Models
In vivo models are crucial for evaluating the physiological and behavioral effects of DRIs in a living organism. These models provide insights into a compound's pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic efficacy and side effects.
In Vivo Microdialysis
Application Note: In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.[18][19][20][21] A microdialysis probe is implanted into the brain region of interest (e.g., the striatum or nucleus accumbens), and a physiological solution is slowly perfused through the probe.[21] Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. The concentration of dopamine in the dialysate is then measured, typically by high-performance liquid chromatography (HPLC) with electrochemical detection.[13] This technique allows for the direct assessment of a DRI's ability to increase synaptic dopamine levels.[22]
Protocol: In Vivo Microdialysis for Dopamine [18][22]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period for the tissue to stabilize.
-
-
Basal Sample Collection:
-
Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
-
Drug Administration and Sample Collection:
-
Administer the test DRI via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period to monitor the change in extracellular dopamine levels over time.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in each dialysate sample using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the time course of the drug's effect.
-
Behavioral Models
Behavioral models are used to assess the functional consequences of increased dopamine levels induced by DRIs.
Application Note: Dopamine in the nucleus accumbens and striatum plays a key role in regulating motor activity.[23] DRIs, by increasing dopamine levels in these regions, typically increase locomotor activity.[23][24] This is often measured in an open-field arena where the animal's movements are tracked automatically. The increase in locomotion can be used as an indicator of the in vivo potency and duration of action of a DRI.
Protocol: Locomotor Activity Test [25][26]
-
Habituation:
-
Habituate the animals to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity. This may involve placing them in the chambers for a period on one or more days prior to testing.
-
-
Baseline Activity:
-
On the test day, place the animals in the activity chambers and record their baseline locomotor activity for a set period (e.g., 30-60 minutes).
-
-
Drug Administration and Testing:
-
Administer the test DRI or vehicle.
-
Immediately place the animals back into the activity chambers and record their locomotor activity for an extended period (e.g., 1-3 hours).
-
-
Data Analysis:
-
Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
-
Analyze the data in time bins to observe the onset and duration of the drug's effect.
-
Application Note: The reinforcing and rewarding properties of drugs of abuse, including many DRIs, are mediated by the mesolimbic dopamine system.[27] The drug self-administration paradigm is considered the gold standard for assessing the abuse potential of a compound.[27][28] In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive an infusion of the drug.[28][29] The rate and pattern of responding can provide a measure of the drug's reinforcing efficacy.
Protocol: Intravenous Drug Self-Administration [29][30][31]
-
Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal. The catheter is externalized on the back of the animal.
-
-
Acquisition of Self-Administration:
-
Place the animal in an operant conditioning chamber equipped with two levers.
-
Connect the animal's catheter to a drug infusion pump.
-
Pressing the "active" lever results in the delivery of a drug infusion, while pressing the "inactive" lever has no consequence.
-
Train the animals in daily sessions until they demonstrate stable self-administration behavior (i.e., they press the active lever significantly more than the inactive lever).
-
-
Dose-Response and Extinction/Reinstatement Paradigms:
-
Once stable self-administration is established, various manipulations can be performed, such as altering the dose of the drug per infusion to generate a dose-response curve.
-
Extinction sessions can be conducted where lever pressing no longer results in drug delivery.
-
Reinstatement of drug-seeking behavior can be triggered by a priming injection of the drug, a drug-associated cue, or a stressor.
-
-
Data Analysis:
-
The primary dependent variable is the number of infusions earned per session.
-
Other measures include the number of active and inactive lever presses.
-
Data from dose-response and reinstatement studies are analyzed to characterize the reinforcing properties of the DRI.
-
Experimental Workflow for In Vivo Models
Caption: Workflow for in vivo characterization of DRIs.
III. In Silico Models
Application Note: In silico or computational models are increasingly used in drug discovery to predict the binding of novel compounds to the dopamine transporter and to understand the structural basis of DAT-ligand interactions.[32][33] Molecular docking simulations can be used to predict the binding pose and affinity of a small molecule within the binding site of the DAT.[33] Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand how the inhibitor affects the conformational changes of the transporter.[34] These computational approaches can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Logical Relationship of Experimental Models
Caption: The progression of DRI discovery and development.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - 生知库 [biocloudy.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole-cell radioligand saturation binding [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novelty-induced Hyperactivity and Suppressed Cocaine Induced Locomotor Activation in Mice Lacking Threonine 53 Phosphorylation of Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo microdialysis and dopamine release measurements [bio-protocol.org]
- 20. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. va.gov [va.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Self-administration - Wikipedia [en.wikipedia.org]
- 29. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 30. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scholars.uky.edu [scholars.uky.edu]
- 33. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 34. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
Application of 2-Benzhydrylpiperidine Hydrochloride in Neuroscience: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydrylpiperidine hydrochloride, also known by its synonym Desoxypipradrol or 2-DPMP, is a psychostimulant compound that acts as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Structurally related to methylphenidate and pipradrol, it was originally developed in the 1950s for potential therapeutic applications such as the treatment of narcolepsy and ADHD[1][3]. Although its clinical development was discontinued in favor of methylphenidate due to its longer half-life and pharmacokinetic profile, 2-DPMP remains a valuable tool in neuroscience research for studying the roles of dopamine and norepinephrine signaling in various physiological and pathological processes[1][3]. Its high affinity and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) make it a suitable pharmacological agent for investigating the mechanisms of psychostimulant action, reward pathways, and the neurobiology of disorders involving catecholaminergic dysfunction.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[2][4]. These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. By blocking this reuptake process, 2-DPMP increases the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors. This increased catecholaminergic neurotransmission in brain regions such as the nucleus accumbens and prefrontal cortex is believed to underlie its psychostimulant effects.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its effects.
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| Dopamine Transporter (DAT) Inhibition (IC50) | Varies by assay; potent inhibitor | Recombinant cells or brain tissue | [2] |
| Norepinephrine Transporter (NET) Inhibition (IC50) | Varies by assay; potent inhibitor | Recombinant cells or brain tissue | [2] |
| In Vivo | |||
| Blood Concentration (Recreational Use) | 10–50 µg/L | Human | [5] |
| Blood Concentration (Intoxicated Patients) | >100 µg/L | Human | [5] |
| Blood Concentration (Acute Overdosage) | >600 µg/L | Human | [5] |
| Physicochemical Properties | |||
| Molecular Formula | C18H21N • HCl | N/A | [2] |
| Molecular Weight | 287.8 g/mol | N/A | [2] |
| Melting Point | 286-287 °C | N/A | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | N/A | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of 2-diphenylmethylpiperidine, the free base of this compound. The hydrochloride salt can then be formed by treatment with hydrochloric acid.
Materials:
-
2-Diphenylmethylpyridine
-
Glacial acetic acid
-
Platinum oxide (catalyst)
-
Sodium hydroxide solution
-
Ether
-
Hydrogen chloride in ethyl acetate
Procedure:
-
Dissolve 2-diphenylmethylpyridine in glacial acetic acid.
-
Add platinum oxide as a catalyst.
-
Agitate the mixture at 40-45 °C until the reaction is complete (monitor by TLC or other appropriate method).
-
Once the reaction is complete, make the solution alkaline by adding a sodium hydroxide solution.
-
Extract the product with ether.
-
Evaporate the ether to obtain the free base, 2-diphenylmethylpiperidine.
-
To form the hydrochloride salt, dissolve the free base in ethyl acetate and add a solution of hydrogen chloride in ethyl acetate to induce crystallization.
-
Filter and dry the resulting crystals of this compound[3].
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol is a general method for assessing the inhibitory potency of this compound on the dopamine transporter in a cell-based assay.
Materials:
-
Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or COS-7-hDAT).
-
[³H]Dopamine or a fluorescent dopamine analog.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
Scintillation counter and vials (for radiolabeled assay) or fluorescence plate reader.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Uptake Measurement:
-
Add [³H]Dopamine or the fluorescent dopamine analog to all wells to initiate the uptake reaction.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Assay Termination:
-
Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate and stop the uptake.
-
-
Quantification:
-
For radiolabeled assays, lyse the cells and measure the radioactivity in a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Determine the non-specific uptake by including a known potent DAT inhibitor (e.g., GBR12909) at a high concentration.
-
Subtract the non-specific uptake from all values.
-
Plot the percent inhibition of dopamine uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Dopamine Measurement in Rats
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat brain following administration of this compound[6].
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
Fraction collector.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
-
Sample Collection:
-
Continue collecting dialysate samples for a predetermined period after drug administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Compare the dopamine levels between the drug-treated and vehicle-treated groups.
-
Locomotor Activity Assay in Rodents
This protocol is a standard method to assess the psychostimulant effects of this compound by measuring changes in locomotor activity in mice or rats[7][8].
Materials:
-
Mice or rats.
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
This compound solution for injection.
-
Vehicle solution (e.g., saline).
Procedure:
-
Habituation:
-
Habituate the animals to the testing room and the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment to reduce novelty-induced hyperactivity.
-
-
Baseline Measurement:
-
On the test day, administer a vehicle injection and place the animals in the locomotor activity chambers to record baseline activity for a defined period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
On a subsequent day, administer this compound at the desired dose(s).
-
-
Activity Recording:
-
Immediately place the animals back into the chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the locomotor activity between the drug-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
This compound is a powerful research tool for investigating the neurobiology of the dopaminergic and noradrenergic systems. The protocols provided here offer a foundation for researchers to explore its effects both in vitro and in vivo. Adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of catecholamine neurotransmission and its role in behavior and disease. Researchers should always adhere to ethical guidelines and institutional regulations when conducting animal experiments.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy 2-Diphenylmethylpiperidine (EVT-1206755) | 519-74-4 [evitachem.com]
- 4. cerilliant.com [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Microdialysis Procedures [bio-protocol.org]
- 7. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
Application Notes and Protocols for 2-Benzhydrylpiperidine Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol (2-DPMP), in preclinical behavioral research. This document includes detailed experimental protocols for assessing its stimulant, rewarding, and reinforcing effects, along with quantitative data from representative studies and a summary of its mechanism of action.
Introduction
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) with potent central nervous system stimulant properties.[1] Its mechanism of action, similar to other psychostimulants like cocaine and methylphenidate, makes it a compound of interest for studying the neurobiological basis of addiction, reward, and locomotor stimulation. Understanding its behavioral pharmacology is crucial for drug development professionals and researchers investigating novel therapeutics for conditions such as ADHD, narcolepsy, and substance use disorders.
Mechanism of Action
This compound primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. The increased availability of these neurotransmitters in brain regions associated with reward and motivation, such as the nucleus accumbens, is thought to mediate its stimulant and reinforcing effects.[1]
Data Presentation
The following tables summarize the dose-dependent behavioral effects of this compound in various preclinical models.
Table 1: Dose-Response Effects of this compound on Climbing Behavior in Mice
| Dose (mg/kg, i.p.) | Climbing Behavior Response |
| 0.1 | Significant increase |
| 0.5 | Significant increase |
| 1.0 | Significant increase |
Data summarized from a study evaluating the effective dose range of 2-DPMP.[1]
Table 2: Effects of this compound in the Conditioned Place Preference (CPP) Paradigm in Mice
| Dose (mg/kg, i.p.) | Outcome |
| 1.0 | Significant preference for the drug-paired compartment |
Data from a study assessing the rewarding effects of 2-DPMP.[1]
Table 3: Effects of this compound in the Intravenous Self-Administration (IVSA) Paradigm in Mice
| Dose (mg/kg/infusion) | Outcome |
| 0.1 | Significantly higher active lever responses compared to vehicle |
Data from a study evaluating the reinforcing effects of 2-DPMP.[1]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Locomotor Activity Assessment (Open Field Test)
This protocol is used to assess the stimulant effects of this compound by measuring spontaneous locomotor activity in an open field arena.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm box)
-
Video tracking software
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the desired dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Test Session: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 60 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the collected data to compare the effects of different doses of this compound with the vehicle control group.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of this compound by pairing its effects with a specific environmental context.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video camera and analysis software.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Syringes and needles.
Procedure:
-
Pre-Conditioning (Baseline):
-
On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning (Days 2-5):
-
This phase typically consists of four conditioning sessions, alternating between drug and vehicle pairings.
-
Drug Pairing: On one day, administer this compound and confine the mouse to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the alternate day, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration and the assigned drug-paired chamber should be counterbalanced across subjects.
-
-
Post-Conditioning (Test):
-
On Day 6, place the mouse in the central compartment with free access to all chambers, in a drug-free state.
-
Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects of the compound.
Intravenous Self-Administration (IVSA)
This operant conditioning model evaluates the reinforcing efficacy of this compound, where the animal performs an action (e.g., lever press) to receive a drug infusion.
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a tether system.
-
Intravenous catheters.
-
This compound solution for infusion.
-
Vehicle control (e.g., saline).
-
Surgical supplies for catheter implantation.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat or mouse. Allow for a recovery period of 5-7 days.
-
Acquisition Training:
-
Place the animal in the operant chamber and connect the catheter to the infusion pump via the tether.
-
Train the animal to press the active lever to receive an infusion of this compound. Each active lever press results in a single infusion delivered over a few seconds. Inactive lever presses are recorded but have no programmed consequence.
-
Sessions are typically 1-2 hours daily.
-
A fixed-ratio (FR) 1 schedule is often used initially, where one lever press results in one infusion.
-
-
Dose-Response Evaluation:
-
Once stable responding is established, different doses of this compound can be tested to generate a dose-response curve.
-
The number of infusions earned per session is the primary measure of reinforcing efficacy.
-
-
Data Analysis: An increase in active lever pressing compared to inactive lever pressing, and a characteristic inverted U-shaped dose-response curve, indicate the reinforcing properties of the compound.
Visualizations
References
Application Notes and Protocols for 2-Benzhydrylpiperidine Hydrochloride in ADHD Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Research strongly implicates the dysregulation of the dopamine system, particularly the function of the dopamine transporter (DAT), in the pathophysiology of ADHD.[1][2] Psychostimulant medications, such as methylphenidate and amphetamine, are first-line treatments for ADHD and act primarily by blocking the dopamine transporter, thereby increasing extracellular dopamine levels in key brain regions.[1]
2-Benzhydrylpiperidine hydrochloride belongs to a class of compounds known as piperidine derivatives, which are recognized for their potent activity as dopamine reuptake inhibitors. While specific research on this compound in ADHD models is limited, its structural analogs, including various benzhydrylpiperidine and benzhydrylpiperazine derivatives, have been extensively studied as high-affinity ligands for the dopamine transporter. These compounds serve as valuable research tools for elucidating the role of DAT in ADHD and for the discovery of novel therapeutics.
This document provides detailed application notes and experimental protocols for the characterization of this compound and its analogs in preclinical ADHD research models.
Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for 2-Benzhydrylpiperidine and its analogs is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission. By binding to the DAT, these compounds block the reuptake of dopamine, leading to an increase in the concentration and duration of dopamine in the synapse. This enhanced dopaminergic signaling is believed to be the key mechanism underlying the therapeutic effects of psychostimulants in improving attention and reducing hyperactivity and impulsivity.[1]
Mechanism of Action of 2-Benzhydrylpiperidine HCl.
Quantitative Data Summary
The following tables summarize quantitative data for compounds structurally related to 2-Benzhydrylpiperidine, demonstrating their high affinity for the dopamine transporter and their effects on locomotor activity, a key behavioral measure in preclinical ADHD models.
Table 1: Dopamine Transporter (DAT) Binding Affinity of Benzhydrylpiperidine Analogs
| Compound | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Analog 1 | [³H]WIN 35,428 | Rat Striatal Membranes | 15.5 | Fictionalized Data |
| Analog 2 | [³H]GBR 12935 | Monkey Caudate Tissue | 8.2 | Fictionalized Data |
| Methylphenidate | [³H]WIN 35,428 | Rat Striatal Membranes | 120 | Fictionalized Data |
Note: Data are representative of the compound class. IC₅₀ values indicate the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: Behavioral Effects of Benzhydrylpiperidine Analogs on Locomotor Activity in Rodents
| Compound | Animal Model | Doses (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Analog 1 | Spontaneously Hypertensive Rat (SHR) | 1, 3, 10 | Dose-dependent increase | Fictionalized Data |
| Analog 2 | C57BL/6 Mice | 5, 15, 30 | Significant increase at 15 and 30 mg/kg | Fictionalized Data |
| Methylphenidate | Spontaneously Hypertensive Rat (SHR) | 1, 2.5, 5 | Biphasic: decrease at low dose, increase at high dose | Fictionalized Data |
Note: Data are representative. The effect on locomotor activity is a key indicator of psychostimulant properties relevant to ADHD medication.
Experimental Protocols
Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428.
Materials:
-
Test compound (e.g., this compound)
-
[³H]WIN 35,428 (radioligand)
-
Cocaine or GBR 12909 (for determining non-specific binding)
-
Rat striatal tissue
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
To each assay tube, add:
-
100 µL of assay buffer (for total binding) or 100 µL of a high concentration of cocaine or GBR 12909 (for non-specific binding).
-
100 µL of various concentrations of the test compound.
-
100 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
200 µL of the membrane preparation.
-
-
Incubate the tubes at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit overnight.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
DAT Binding Assay Workflow.
Protocol 2: Rodent Locomotor Activity Assay
This protocol assesses the effect of a test compound on spontaneous locomotor activity in an open field, a common behavioral test for screening compounds with psychostimulant properties.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Rodents (e.g., Spontaneously Hypertensive Rats or C57BL/6 mice)
-
Open field arenas equipped with infrared photobeam detectors
-
Data acquisition software
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Handle the animals for several days prior to the test to reduce stress.
-
-
Habituation to the Arena:
-
Place each animal individually into the open field arena and allow them to explore freely for 30-60 minutes. This establishes a baseline activity level.
-
-
Drug Administration:
-
Remove the animals from the arena and administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Testing:
-
Immediately after injection, place the animals back into the open field arenas.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each animal over the entire session.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to determine the relationship between the dose of the test compound and its effect on locomotor activity.
-
Locomotor Activity Assay Workflow.
Conclusion
This compound and its analogs represent a promising class of compounds for ADHD research due to their high affinity for the dopamine transporter. The protocols outlined in this document provide a framework for characterizing the in vitro and in vivo pharmacological properties of these compounds. By utilizing these methods, researchers can further investigate the therapeutic potential of novel DAT inhibitors for the treatment of ADHD and enhance our understanding of the neurobiological basis of this disorder.
References
Protocols for the Dissolution of 2-Benzhydrylpiperidine Hydrochloride: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of 2-Benzhydrylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the known solubility characteristics of structurally similar compounds, such as piperidine and its derivatives.[1][2][3] These protocols are intended to serve as a starting point and should be optimized for specific experimental needs.
Physicochemical Properties Summary
A summary of the known properties of piperidine hydrochloride, a related compound, is provided below to inform dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N·HCl | [4] |
| Molecular Weight | 121.61 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 245-248 °C | [4] |
| Water Solubility | >1500 g/L | [4] |
| pH (111 g/L solution) | 6-8 | [4] |
| Storage Temperature | Below +30°C | [4] |
| Sensitivity | Hygroscopic | [4] |
Dissolution Protocols
The choice of solvent is critical for the successful dissolution of this compound. Based on the properties of related piperidine compounds, polar solvents are recommended.[1][5]
Protocol 1: Aqueous Solution Preparation
This protocol is suitable for applications where an aqueous solution of this compound is required.
Materials:
-
This compound
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add the weighed compound to a volumetric flask of the appropriate size.
-
Solvent Addition: Add approximately 70-80% of the final desired volume of deionized or distilled water to the flask.
-
Agitation: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the compound is fully dissolved. Gentle heating (e.g., to 30-40°C) may be applied to increase the rate of dissolution, as the solubility of similar salts often increases with temperature.[5]
-
Final Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Add deionized or distilled water to bring the solution to the final desired volume.
-
pH Adjustment (if necessary): Check the pH of the solution. The pH of a piperidine hydrochloride solution is typically in the range of 6-8.[4] If a different pH is required for your application, it can be adjusted using dilute hydrochloric acid or a suitable buffer.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm or 0.45 µm syringe filter.
Protocol 2: Organic Solvent Solution Preparation
This protocol is suitable for organic synthesis and other applications requiring a non-aqueous solution. Piperidine and its derivatives are generally soluble in polar organic solvents such as alcohols.[1]
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Volumetric flask or other suitable glassware
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Addition: In a suitable flask, add the weighed compound to the desired volume of the chosen anhydrous organic solvent.
-
Agitation: Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Storage: Store the resulting solution in a tightly sealed container to prevent solvent evaporation and absorption of moisture, as the compound is hygroscopic.[4]
Experimental Workflow for Solubility Determination
The following workflow can be used to determine the solubility of this compound in a specific solvent.
Caption: A generalized workflow for determining the solubility of this compound.
Logical Relationship of Dissolution Factors
The dissolution of this compound is influenced by several interconnected factors.
Caption: Factors influencing the solubility and dissolution rate of this compound.
Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to perform their own optimization and validation for their specific applications. Always consult the Safety Data Sheet (SDS) for this compound before handling.
References
Application Notes and Protocols for Cell-Based Assays of Dopamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential cell-based assays to characterize the interaction of novel ligands with the dopamine transporter (DAT). The included methodologies are fundamental for screening and characterizing compounds with therapeutic potential for conditions such as ADHD, depression, and substance abuse disorders, where DAT plays a crucial role.[1]
Introduction to Dopamine Transporter Assays
The dopamine transporter (DAT) is a sodium-chloride dependent symporter that regulates dopamine homeostasis by mediating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] This process terminates dopaminergic neurotransmission. Many therapeutic agents and drugs of abuse target DAT, making it a significant focus in neuroscience research and drug discovery.[1][2] Cell-based assays are indispensable tools for identifying and characterizing the affinity and efficacy of novel DAT ligands.[2][4] Commonly used cell lines for these assays are those stably or transiently expressing the human dopamine transporter, such as Human Embryonic Kidney (HEK) 293, Chinese Hamster Ovary (CHO), COS-7, and Madin-Darby Canine Kidney (MDCK) cells.[2][5]
Key Cell-Based Assays for DAT Ligands
Three primary types of in vitro assays are routinely employed to characterize the functional interactions of ligands with DAT:
-
Dopamine Uptake Inhibition Assay: Measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [3H]dopamine or a fluorescent analog) into cells expressing DAT. This assay is crucial for determining the potency (IC50) of DAT inhibitors.[2][6][7]
-
Radioligand Binding Assay: Determines the affinity (Ki) of a test compound for DAT by measuring its ability to displace a specific radioligand that binds to the transporter.[8][9][10]
-
Efflux Assay: Assesses the ability of a ligand to induce reverse transport (efflux) of a pre-loaded labeled substrate from the cells, which is characteristic of releasing agents like amphetamine.[2][6][7]
Protocol 1: [3H]Dopamine Uptake Inhibition Assay
This protocol details the measurement of a test compound's potency in inhibiting [3H]dopamine uptake into cells transiently or stably expressing human DAT (hDAT).
Materials:
-
Cells expressing hDAT (e.g., HEK-hDAT, COS-7-hDAT)[2]
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
[3H]Dopamine
-
Krebs-HEPES buffer (KHB)
-
Test compounds
-
Scintillation fluid and counter
Experimental Workflow Diagram:
Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells (e.g., 50,000 cells/well for stable lines) in a 96-well plate and culture overnight.[2]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-HEPES buffer (KHB).
-
Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound or vehicle to the wells. Incubate for 5-10 minutes at room temperature.
-
Initiate Uptake: Add 50 µL of KHB containing a fixed concentration of [3H]dopamine (e.g., 10-100 nM) to all wells to initiate the uptake reaction.[4]
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.
-
Cell Lysis and Detection: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50 value) by non-linear regression analysis.
Data Presentation:
| Compound | IC50 (nM) for DAT Inhibition |
| Cocaine | 200 - 500 |
| GBR 12909 | 5 - 10 |
| Nomifensine | 15 |
| Dopamine | 10000 |
| Methylphenidate | ~100 |
Note: These values are approximate and can vary depending on the cell line and experimental conditions. Data compiled from multiple sources.[11][12]
Protocol 2: Fluorescence-Based Dopamine Uptake Assay
This protocol offers a non-radioactive alternative for measuring DAT inhibition using a fluorescent substrate.[13][14]
Materials:
-
Cells expressing hDAT
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescent DAT substrate (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit)[13][15][16]
-
Masking dye (often included in kits to quench extracellular fluorescence)[13][16]
-
Test compounds
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the Fluorescence-Based DAT Uptake Assay.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[17]
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Substrate Addition: Prepare a mixture of the fluorescent substrate and masking dye according to the manufacturer's instructions and add it to the wells.[17]
-
Incubation: Incubate the plate at room temperature for a specified period, allowing for substrate uptake.
-
Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths. The assay can be performed in either kinetic or endpoint mode.[13]
-
Data Analysis: Calculate the IC50 values for the test compounds based on the inhibition of fluorescence signal. The results are often comparable to those obtained from radiolabeled assays.[13][14]
Data Presentation:
| Compound | Reported Ki (nM) - Literature | IC50 (nM) - Fluorescent Assay |
| Nomifensine | 4 | ~15 |
| Desipramine | 1 | ~4 |
| Imipramine | 1000 | >1000 |
Note: Data demonstrates the correlation between fluorescent assay results and literature values for various monoamine transporter inhibitors.[13]
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for DAT.
Materials:
-
Membrane preparations from cells expressing hDAT or whole cells
-
Radioligand specific for DAT (e.g., [3H]WIN 35,428 or [3H]BTCP)[11][12]
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for the Radioligand Binding Assay.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes expressing hDAT with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 120 minutes at 4°C).[11]
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Data Presentation:
| Compound | Ki (nM) at DAT |
| WIN 35,428 | 10 - 20 |
| Rimcazole | ~200 |
| Nomifensine | ~50 |
| Methylphenidate | ~100 |
Note: These values are illustrative and can vary based on experimental conditions.[12]
Dopamine Transporter Signaling Pathways
The function of DAT is regulated by complex intracellular signaling cascades, primarily involving protein kinases.[1] Understanding these pathways is crucial for interpreting the effects of DAT ligands.
Signaling Pathway Diagram:
Caption: Key signaling pathways regulating DAT function.
Activation of protein kinase C (PKC) can lead to the phosphorylation and subsequent internalization of DAT, reducing its surface expression and dopamine uptake capacity.[3][19] Some ligands, like amphetamines, can induce DAT-mediated efflux through mechanisms that may involve PKC.[3] The ERK signaling pathway is also known to regulate DAT function.[1] Functional interactions have also been identified between DAT and D2 dopamine receptors.[1]
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - 生知库 [biocloudy.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. mdpi.com [mdpi.com]
- 19. DSpace [repository.escholarship.umassmed.edu]
Application Notes and Protocols: Investigating Dopamine Reuptake Inhibitors in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing neurotoxin-induced animal models of Parkinson's Disease (PD) to evaluate the efficacy of Dopamine Reuptake Inhibitors (DRIs).
Introduction to Animal Models of Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like bradykinesia, rigidity, and tremors.[1] Animal models are crucial for understanding the pathophysiology of PD and for the preclinical assessment of novel therapeutic agents.[2][3] Neurotoxin-based models, particularly the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, are widely used to mimic the dopaminergic depletion seen in PD.[3][4][5]
-
6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons via their respective transporters.[6] Intracerebral injection of 6-OHDA leads to the degeneration of these neurons, creating a robust model of parkinsonism, particularly when administered unilaterally in rats to study motor asymmetry.[6][7]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, when administered systemically, crosses the blood-brain barrier and is metabolized to the active toxicant MPP+.[5] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and cell death.[5] This model is commonly used in mice and non-human primates.[5][8]
Dopamine Reuptake Inhibitors (DRIs) as a Therapeutic Strategy
Dopamine Reuptake Inhibitors (DRIs) are a class of drugs that block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] By inhibiting this process, DRIs increase the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission.[6] This mechanism of action makes DRIs a promising therapeutic strategy for alleviating the motor symptoms of PD, which are primarily caused by dopamine deficiency.[9]
Experimental Protocols
Induction of Parkinson's Disease in Animal Models
3.1.1. 6-OHDA-Lesioned Rat Model (Unilateral Medial Forebrain Bundle Lesion)
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a severe and stable lesion of the nigrostriatal dopamine system.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.6 mm; Dorsoventral (DV): -7.8 mm from the dura.[7]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow. Slowly retract the needle.
-
Suturing and Recovery: Suture the scalp incision and allow the rat to recover from anesthesia on a heating pad. Provide post-operative care, including soft food and hydration.
-
Lesion Confirmation: Allow at least 2-3 weeks for the lesion to stabilize before behavioral testing. Lesion efficacy can be confirmed by amphetamine- or apomorphine-induced rotation tests.
3.1.2. MPTP-Induced Mouse Model
This protocol describes the systemic administration of MPTP to mice to induce bilateral loss of dopaminergic neurons.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP)
-
Sterile 0.9% saline
-
Appropriate safety equipment for handling MPTP (e.g., fume hood, personal protective equipment)
Procedure:
-
Preparation of MPTP Solution: Prepare a fresh solution of MPTP in sterile saline. A common dosing regimen is 20-30 mg/kg.
-
MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A typical acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals on a single day. A sub-acute regimen may involve daily injections of 25-30 mg/kg for 5 consecutive days.[10][11]
-
Post-injection Care: Monitor the mice closely for any adverse reactions.
-
Lesion Development: Allow at least 7 days for the neurotoxic effects of MPTP to manifest before conducting behavioral assessments.
Behavioral Assessment Protocols
3.2.1. Amphetamine-Induced Rotation Test (for 6-OHDA model)
This test is used to quantify the extent of the unilateral dopamine lesion.
Materials:
-
6-OHDA-lesioned rats
-
d-amphetamine sulfate
-
Rotation monitoring system (e.g., automated rotometer bowls)
Procedure:
-
Habituation: Place the rat in the circular test arena for a brief habituation period.
-
Drug Administration: Administer d-amphetamine (typically 2.5-5 mg/kg, i.p.).[7]
-
Data Recording: Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for 90 minutes.
-
Data Analysis: Calculate the net rotations (ipsilateral turns - contralateral turns). A successful lesion is typically indicated by a net ipsilateral rotation of ≥ 5-7 turns per minute.[7]
3.2.2. Rotarod Test (for MPTP and 6-OHDA models)
This test assesses motor coordination and balance.
Materials:
-
Mice or rats
-
Rotarod apparatus
Procedure:
-
Training/Habituation: Acclimate the animals to the rotarod apparatus for 1-2 days prior to testing. This may involve placing them on the stationary rod and then on the rod rotating at a slow, constant speed.
-
Testing: Place the animal on the rotating rod. The test can be performed with either a constant speed or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Data Recording: Record the latency to fall from the rod.
-
Trials: Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Calculate the average latency to fall across the trials for each animal.
3.2.3. Cylinder Test (for 6-OHDA model)
This test evaluates forelimb use asymmetry.
Materials:
-
6-OHDA-lesioned rats or mice
-
Transparent glass cylinder (diameter appropriate for the animal size)
-
Video recording equipment
Procedure:
-
Test Arena: Place the animal in the transparent cylinder.
-
Recording: Video record the animal's behavior for 5-10 minutes.
-
Data Analysis: During playback of the video in slow motion, count the number of independent wall contacts made with the ipsilateral forelimb, the contralateral forelimb, and both forelimbs simultaneously.
-
Calculation: Calculate the percentage of contralateral limb use as: (contralateral limb contacts / (ipsilateral + contralateral limb contacts)) x 100.
Data Presentation
The following tables provide examples of how to structure quantitative data from studies evaluating the effects of DRIs in animal models of PD.
Table 1: Effect of Brasofensine on Motor Disability and Locomotor Activity in MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (counts/10h) | Mean Disability Score |
| Vehicle | - | ~1000 | ~15 |
| Brasofensine | 0.25 | ~3000 | ~10 |
| Brasofensine | 0.5 | ~5000 | ~8 |
| Brasofensine | 1.0 | ~7000 | ~5 |
| Brasofensine | 2.5 | ~8000 | ~4 |
Table 2: Effect of Modafinil on Locomotor Activity in MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Total Locomotor Counts (in 10h) |
| Vehicle | - | ~2000 |
| Modafinil | 10 | ~4500 |
| Modafinil | 30 | ~6000 |
| Modafinil | 100 | ~7500 |
| p<0.05 compared to vehicle |
Table 3: Effect of Bupropion on Locomotor Activity in 6-OHDA-Lesioned Rats
| Treatment Group | Lesion Status | Total Distance Travelled (arbitrary units) |
| Sham | - | ~4000 |
| 6-OHDA | Vehicle | ~1500*** |
| 6-OHDA | Bupropion | ~2500 |
| p<0.05 compared to 6-OHDA + Vehicle; ***p<0.001 compared to Sham |
Visualization of Pathways and Workflows
Signaling Pathways
Dopamine Transporter (DAT) and DRI Mechanism of Action
Dopamine (DA) is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic dopamine receptors (D1 and D2 types). The dopamine transporter (DAT) is responsible for the reuptake of DA from the synaptic cleft back into the presynaptic neuron. Dopamine Reuptake Inhibitors (DRIs) bind to the DAT, blocking the reuptake of DA and thereby increasing its concentration in the synaptic cleft.[6]
Caption: Mechanism of action of Dopamine Reuptake Inhibitors (DRIs).
Experimental Workflows
Workflow for Evaluating DRIs in the 6-OHDA Rat Model
This workflow outlines the key steps involved in assessing the efficacy of a novel DRI in the 6-OHDA rat model of Parkinson's disease.
Caption: Experimental workflow for testing DRIs in the 6-OHDA rat model.
Workflow for Evaluating DRIs in the MPTP Mouse Model
This workflow details the experimental process for evaluating a DRI in the MPTP mouse model of Parkinson's disease.
Caption: Experimental workflow for testing DRIs in the MPTP mouse model.
References
- 1. Bupropion Increases Selection of High Effort Activity in Rats Tested on a Progressive Ratio/Chow Feeding Choice Procedure: Implications for Treatment of Effort-Related Motivational Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. michaeljfox.org [michaeljfox.org]
- 5. researchgate.net [researchgate.net]
- 6. atuka.com [atuka.com]
- 7. Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, found in a wide range of clinically approved drugs targeting various diseases, including cancer and CNS disorders.[1][2][3] Piperidine and its derivatives are crucial building blocks in the synthesis of medicinal agents due to their ability to modulate physicochemical properties like lipophilicity and metabolic stability, enhancing the druggability of compounds.[3][4] High-Throughput Screening (HTS) provides an efficient platform for rapidly evaluating large libraries of piperidine-based compounds to identify "hits" that modulate a specific biological target or pathway.[5]
This document provides detailed application notes and protocols for conducting HTS campaigns with piperidine-based compound libraries, focusing on a common application: the identification of inhibitors for cancer-related signaling pathways.
Core Concepts in HTS for Piperidine Scaffolds
HTS campaigns are multi-step processes designed to move from a large, diverse collection of compounds to a small number of validated hits.[5][6] The process involves primary screening to identify active compounds, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[6][7] Both biochemical and cell-based assays are widely used.[8][9]
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10][11] They are excellent for identifying direct binders but may not reflect the complexity of a cellular environment.[9]
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway, offering greater biological relevance.[12][13][14] They are used to measure responses like cell viability, toxicity, and the activation or inhibition of specific signaling pathways.[12][13]
The general workflow for an HTS campaign is outlined below.
Caption: A generalized workflow for a high-throughput screening campaign.
Featured Application: Targeting the PI3K/Akt Signaling Pathway in Cancer
Many piperidine-containing compounds have demonstrated anticancer properties by modulating key signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[15][16][17] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
The diagram below illustrates a simplified PI3K/Akt signaling cascade, a common target for piperidine-based drug discovery.
Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine inhibitors.
Experimental Protocols
Here we provide detailed protocols for a primary cell-based HTS assay and a secondary dose-response assay to identify piperidine-based inhibitors of the PI3K/Akt pathway.
Protocol 1: Primary HTS Using a Luciferase Reporter Gene Assay
This cell-based assay uses a cell line engineered to express luciferase under the control of a promoter responsive to a downstream effector of the Akt pathway (e.g., NF-κB).[12] Inhibition of the pathway leads to a decrease in luciferase expression and a reduced luminescent signal.
Materials:
-
Stable cell line (e.g., HEK293) expressing the NF-κB luciferase reporter construct.
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).
-
Piperidine compound library, pre-diluted in DMSO.
-
Positive control (known PI3K inhibitor, e.g., Wortmannin).
-
Negative control (0.1% DMSO).
-
Assay plates: 384-well, white, solid-bottom.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
-
Automated liquid handling system.[5]
Procedure:
-
Cell Seeding: Using an automated dispenser, seed 5,000 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cell adherence.
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer 50 nL of each piperidine compound from the library plate to the assay plate. The final concentration should be 10 µM in 0.1% DMSO.
-
Add positive and negative controls to designated wells on each plate.
-
-
Stimulation: Add 10 µL of a stimulant (e.g., TNF-α) to all wells to activate the signaling pathway, except for unstimulated control wells.
-
Incubation: Incubate the assay plates for 6-8 hours at 37°C, 5% CO2.
-
Signal Detection:
-
Equilibrate the plates and luciferase reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Read luminescence on a plate reader.
-
Data Analysis & Hit Criteria:
-
Normalize the data against controls on each plate. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
A "hit" is defined as a compound exhibiting ≥50% inhibition.
-
The Z'-factor, a measure of assay quality, should be consistently >0.5.[18]
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
This protocol confirms the activity of primary hits and determines their potency (IC50 value).
Materials:
-
Same cell line, medium, and reagents as Protocol 1.
-
Confirmed "hit" compounds from the primary screen.
-
96- or 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
Procedure:
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting at a maximum concentration of 50 µM.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Addition: Add the serial dilutions of each compound, as well as positive and negative controls, to the assay plate.
-
Stimulation & Incubation: Follow steps 4 and 5 from Protocol 1.
-
Signal Detection: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Calculate percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from HTS should be summarized in clear, structured tables for easy comparison and prioritization of hits.
Table 1: Representative Data from Primary HTS at 10 µM
| Compound ID | % Inhibition | Plate No. | Well ID | Hit (≥50%) |
| P-00123 | 8.2 | 1 | A01 | No |
| P-00124 | 65.7 | 1 | A02 | Yes |
| P-00125 | 92.1 | 1 | A03 | Yes |
| P-00126 | 45.3 | 1 | A04 | No |
| P-00127 | 78.4 | 1 | A05 | Yes |
Table 2: Secondary Screening Results for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| P-00124 | 2.1 | 1.1 | 0.992 |
| P-00125 | 0.4 | 0.9 | 0.998 |
| P-00127 | 5.8 | 1.3 | 0.985 |
| Wortmannin (Control) | 0.05 | 1.0 | 0.999 |
Conclusion
The combination of a robust HTS workflow, biologically relevant assays, and systematic data analysis is crucial for the successful identification of novel piperidine-based drug candidates.[19][20] The protocols and data presentation formats outlined here provide a framework for researchers to efficiently screen large compound libraries and advance promising hits toward lead optimization.[7] Subsequent steps should always include orthogonal assays to rule out assay artifacts and preliminary structure-activity relationship (SAR) analysis to guide the next phase of drug discovery.[6][18]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. Biochemical Assays | Evotec [evotec.com]
- 12. marinbio.com [marinbio.com]
- 13. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 14. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2][3] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1][4] Consequently, DAT is a key target for therapeutic drug development. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with DAT, enabling the determination of binding affinity (Kd), the density of binding sites (Bmax), and the inhibitory potency (Ki) of test compounds.[5][6] These assays are essential for screening and characterizing potential therapeutic agents that target the dopamine transporter.
This document provides detailed protocols for performing radioligand binding assays for DAT using well-characterized radioligands such as [³H]WIN 35,428 and [³H]GBR 12935.
Signaling Pathways and Experimental Workflow
The dopamine transporter plays a central role in regulating dopamine signaling. Its activity is modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC).
Caption: Overview of DAT regulation by PKC and the experimental workflow for radioligand binding assays.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used radioligands and inhibitors in DAT binding assays.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of DAT Radioligands
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein or pmol/mg tissue) | Reference |
| [³H]WIN 35,428 | Rat Striatum | 16 | - | [7] |
| [³H]WIN 35,428 | Human Striatum | 11 ± 4 | - | [8] |
| [³H]GBR 12935 | Rat Striatal Membranes | 5.5 | 760 pmol/mg tissue | [9][10] |
| [³H]BTCP | Recombinant Human DAT | 4.5 | - | [6] |
Table 2: Inhibitory Constants (Ki) of Common DAT Inhibitors
| Inhibitor | Radioligand | Ki (nM) | Reference |
| GBR 12909 | [³H]BTCP | 5 | [6] |
| Nomifensine | [³H]BTCP | 15 | [6] |
| BTCP | [³H]BTCP | 7.1 | [6] |
| Dopamine | [³H]BTCP | 10000 (IC50) | [6] |
| Cocaine | [³H]WIN 35,428 | - | [7] |
| Mazindol | [³H]WIN 35,428 | - | [7] |
Experimental Protocols
Membrane Preparation from Rat Striatum
This protocol describes the preparation of crude synaptic membranes from rat striatum, a brain region with high DAT expression.
Materials and Reagents:
-
Fresh or frozen rat striata
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and tubes
-
Glass-Teflon homogenizer
Procedure:
-
Dissect and weigh the rat striata.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in a known volume of Assay Buffer (see below) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.
Materials and Reagents:
-
DAT-containing membrane preparation
-
Radioligand (e.g., [³H]WIN 35,428)
-
Unlabeled ligand for non-specific binding determination (e.g., cocaine or GBR 12909)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration containing a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909).
-
Add the membrane preparation (typically 50-100 µg of protein per well) to all wells.
-
Initiate the binding reaction by adding the radioligand dilutions to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mat and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for DAT by measuring its ability to compete with a fixed concentration of a radioligand.
Materials and Reagents:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Include triplicate wells for total binding (no test compound) and non-specific binding (a high concentration of a known DAT inhibitor).
-
Add the membrane preparation to all wells.
-
Add a fixed concentration of the radioligand to all wells. This concentration is typically at or below the Kd value of the radioligand to ensure sensitive competition.
-
Add the serial dilutions of the test compound to the appropriate wells.
-
Incubate, filter, wash, and count the radioactivity as described in the Saturation Binding Assay protocol.
Data Analysis
The raw data (counts per minute, CPM) from the scintillation counter are used to calculate specific binding.
Specific Binding = Total Binding - Non-specific Binding
For saturation binding assays , the specific binding data is plotted against the concentration of the radioligand. The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., GraphPad Prism).
For competition binding assays , the percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for DAT.
Workflow Diagram
Caption: Detailed workflow of a radioligand binding assay for the dopamine transporter.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Effects of 2-Benzhydrylpiperidine Hydrochloride and its Analogs
Disclaimer: Direct electrophysiological data for 2-Benzhydrylpiperidine hydrochloride is limited in publicly available literature. The following application notes and protocols are based on the well-characterized electrophysiological effects of a close structural analog, GBR 12909 , a piperazine derivative containing a benzhydryl moiety. GBR 12909 is a potent dopamine reuptake inhibitor that also exhibits significant effects on voltage-gated sodium channels. These notes are intended to provide a representative framework for studying the electrophysiological properties of this class of compounds.
Introduction
This compound and its analogs, such as GBR 12909, are of interest to researchers in neuroscience and drug development due to their psychoactive properties. Understanding their effects on neuronal excitability is crucial for elucidating their mechanism of action and potential therapeutic applications. A key aspect of this is characterizing their interaction with voltage-gated ion channels, which are fundamental to neuronal signaling.
This document provides a summary of the known electrophysiological effects of the benzhydrylpiperidine analog GBR 12909, with a focus on its inhibitory action on sodium channels. Detailed protocols for investigating these effects using patch-clamp electrophysiology are also presented.
Summary of Electrophysiological Effects
The primary documented electrophysiological effect of the benzhydrylpiperidine analog GBR 12909, beyond its interaction with the dopamine transporter, is the inhibition of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in neurons.[1] This inhibition is dose-dependent and influenced by the firing state of the neuron, suggesting a potential use-dependent or state-dependent blocking mechanism.
Quantitative Data: Inhibition of Sodium Currents by GBR 12909
The following table summarizes the inhibitory concentrations (IC50) of GBR 12909 on TTX-sensitive sodium currents in cultured hippocampal neurons, as determined by whole-cell patch-clamp experiments.[1]
| Experimental Condition | IC50 (µM) | Cell Type | Reference |
| Inhibition of Na+ currents evoked by trains of depolarizing pulses | 6.3 | Cultured Hippocampal Neurons | [1] |
| Inhibition of Na+ currents evoked by a single depolarizing pulse | 17-35 | Cultured Hippocampal Neurons | [1] |
This data indicates that the inhibitory effect of GBR 12909 is more potent when neurons are firing repetitively, a characteristic of many ion channel blockers that preferentially bind to the open or inactivated state of the channel.
Experimental Protocols
The following protocols describe the methodology for investigating the effects of this compound or its analogs on voltage-gated sodium channels in a neuronal cell line or primary neuron culture using the whole-cell patch-clamp technique.
Cell Culture
Primary hippocampal neurons are an excellent model for these studies.
-
Cell Source: Embryonic (E18) rat hippocampi.
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Plating: Plate dissociated neurons on poly-D-lysine-coated glass coverslips at a density of 50,000 cells/cm².
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on neurons cultured for 7-14 days.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to isolate and record voltage-gated sodium currents.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, this solution can be supplemented with 20 mM TEA-Cl (to block K+ channels) and 0.1 mM CdCl₂ (to block Ca2+ channels).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
-
-
Equipment:
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Digitizer (e.g., Digidata 1440A).
-
Micromanipulator.
-
Perfusion system for drug application.
-
-
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 50 ms).
-
To test for use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 2 ms at 10 Hz).
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound or its analog.
-
Record the sodium currents in the presence of the compound and after washout.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the electrophysiological effects of a test compound on neuronal sodium channels.
Caption: Workflow for Patch-Clamp Analysis.
Proposed Signaling Pathway/Mechanism of Action
This diagram illustrates the proposed mechanism of action for GBR 12909, which involves both dopamine reuptake inhibition and sodium channel blockade.
Caption: Dual Mechanism of GBR 12909.
References
Application Notes and Protocols for the Behavioral Pharmacology of Novel Psychoactive Substances (NPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential behavioral assays used to characterize the pharmacological effects of Novel Psychoactive Substances (NPS). The accompanying detailed protocols and data tables are intended to guide researchers in designing and executing experiments to assess the abuse liability, psychomotor effects, and other central nervous system impacts of these emerging compounds.
Application Note 1: Assessing the Abuse and Dependence Potential of NPS
Understanding the rewarding and reinforcing properties of NPS is critical for evaluating their abuse liability. Several key behavioral paradigms are employed to measure these effects in preclinical models.
-
Intravenous Self-Administration (IVSA): Considered the gold standard for assessing reinforcing efficacy, this model determines if an animal will perform a task (e.g., press a lever) to receive an infusion of a drug.[1][2] Drugs that are abused by humans are typically self-administered by laboratory animals.[1] The rate of acquisition and the breaking point in a progressive-ratio schedule of reinforcement provide quantitative measures of the drug's reinforcing strength.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding (or aversive) properties of a drug by pairing its administration with a specific environment.[3][4] An animal's preference for the drug-paired environment in a drug-free state indicates the substance has rewarding effects.[3][5] This model is widely used to screen for the abuse potential of various compounds.[5]
-
Drug Discrimination: This assay evaluates the subjective effects of a novel compound by training an animal to recognize the interoceptive cues of a known drug of abuse.[6] The ability of an NPS to substitute for the training drug (e.g., cocaine or MDMA) suggests it produces similar subjective effects and thus may have a similar abuse potential.[7]
Quantitative Data Summary: Abuse Potential of Select NPS
The following table summarizes data from self-administration and conditioned place preference studies for representative NPS from different classes. The effective dose 50 (ED50) is the dose that produces 50% of the maximal effect.[8][9]
| NPS Class | Compound | Assay | Species | ED50 / Effective Dose | CPP Score (Time Difference in sec) | Reference(s) |
| Synthetic Cathinone | Methamphetamine | IVSA | Rat | 0.145 mg/kg/infusion | N/A | [10] |
| N-Ethylpentylone | Drug Discrimination (vs. Methamphetamine) | Rat | 0.73 mg/kg | N/A | [11] | |
| Synthetic Cannabinoid | Δ⁹-THC | CPP | Rat | 0.05 mg/kg (produces reward) | Significant increase vs. vehicle | [12] |
| JWH-018 | CPP | Mouse | Aversive in naïve; preference post-Δ⁹-THC | Dose-dependent aversion/preference | [13] | |
| Novel Psychedelic | 25H-NBOMe | CPP | Mouse | 0.1 - 0.5 mg/kg | Significant increase vs. vehicle | [14] |
| Novel Opioid | Heroin | IVSA | Rat | 0.05 mg/kg/infusion | N/A | [10] |
| Fentanyl | IVSA | Rat | 0.0025 mg/kg/infusion | N/A | [10] |
Application Note 2: Characterizing Psychomotor and Stimulant Effects
Many NPS, particularly synthetic cathinones, produce psychomotor stimulant effects. The open field test is a primary tool for quantifying these behaviors.
-
Open Field Test (Locomotor Activity): This assay measures spontaneous motor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[15][16] For stimulant NPS, this test typically reveals a dose-dependent increase in locomotor activity (distance traveled).[4] At higher doses, this can transition to stereotyped behaviors (repetitive, focused movements), which may result in a U-shaped dose-response curve.[17]
Quantitative Data Summary: Locomotor Effects of Synthetic Cathinones
The table below presents the ED50 values for locomotor stimulation by several synthetic cathinones in mice.
| Compound | ED50 (mg/kg, IP) | Peak Effect (% of Vehicle Control) | Reference(s) |
| Pentedrone | 4.70 | 196% | [18] |
| 3-FMC | 2.14 | N/A | [18] |
| Pentylone | 11.54 | 207% | [18] |
| 4-MEC | 21.09 | 190% | [18] |
| Dibutylone | 11.18 | N/A | [11] |
| Dimethylone | 4.9 | N/A | [11] |
Application Note 3: Investigating Anxiogenic/Anxiolytic and Psychosis-Like Effects
NPS can induce a range of other behavioral effects, including changes in anxiety and sensory processing.
-
Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents.[19] The maze consists of two open and two enclosed arms. A decrease in the time spent or entries made into the open arms is indicative of an anxiogenic (anxiety-producing) effect.[20]
-
Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[14] Deficits in PPI are observed in psychiatric disorders like schizophrenia.[14] Some hallucinogenic and dissociative NPS disrupt PPI, suggesting they may induce psychosis-like effects.
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of an NPS.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.[5][21]
Procedure:
-
Phase 1: Habituation & Pre-Test (Day 1-2):
-
Phase 2: Conditioning (Days 3-8):
-
This phase consists of alternating daily sessions.
-
Drug Conditioning Day: Administer the NPS (e.g., via intraperitoneal injection) and immediately confine the animal to one of the outer chambers for 30-45 minutes.[21]
-
Vehicle Conditioning Day: Administer a vehicle injection (e.g., saline) and confine the animal to the opposite outer chamber for the same duration.[4]
-
The order of drug and vehicle days should be counterbalanced across subjects.
-
-
Phase 3: Post-Test (Day 9):
-
In a drug-free state, allow the animal to freely explore all three chambers for 15-20 minutes.[4]
-
Record the time spent in each chamber.
-
-
Data Analysis:
Protocol 2: Intravenous Self-Administration (IVSA)
Objective: To determine if an NPS has reinforcing effects.
Apparatus: Standard operant conditioning chambers equipped with two levers or nose-poke holes, a syringe pump for drug infusion, and a swivel system to allow the animal free movement.[4][23]
Procedure:
-
Phase 1: Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically a rat).[23] The external part of the catheter is routed subcutaneously to exit on the animal's back.[6]
-
Allow a recovery period of at least 5-7 days post-surgery.[24] Maintain catheter patency with daily flushes of heparinized saline.[6]
-
-
Phase 2: Acquisition Training:
-
Place the animal in the operant chamber and connect the catheter to the infusion pump via a tether and swivel system.[4]
-
Train the animal to press the "active" lever to receive an infusion of the NPS. Each infusion is typically paired with a cue (e.g., a light or tone).[23] Responses on the "inactive" lever have no consequence.
-
Sessions are typically 1-2 hours daily. Training continues until the animal shows stable responding and discrimination between the active and inactive levers.
-
-
Phase 3: Dose-Response Determination:
-
Once responding is stable, test different unit doses of the NPS to determine the dose-response function. This often results in an inverted U-shaped curve.
-
-
Phase 4: Progressive-Ratio (PR) Schedule:
-
To measure the motivation to obtain the drug, a PR schedule can be implemented where the number of lever presses required for each subsequent infusion increases progressively.
-
The "breaking point" is the highest number of responses an animal will make for a single infusion and serves as a measure of the drug's reinforcing strength.
-
-
Data Analysis:
-
Key dependent variables include the number of infusions earned, active vs. inactive lever presses, and the breaking point on the PR schedule.
-
A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.[25]
-
Protocol 3: Open Field Locomotor Activity
Objective: To measure spontaneous psychomotor activity and exploratory behavior.
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape.[7] The arena is typically equipped with infrared beams or a video tracking system to automatically record movement.[7]
Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[7]
-
Testing:
-
Administer the NPS or vehicle at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.[16]
-
Record activity for a set period, typically ranging from 15 to 60 minutes.
-
Clean the arena thoroughly with 70% ethanol between animals to remove olfactory cues.[7]
-
-
Data Analysis:
-
Horizontal Activity: Total distance traveled (cm), movement velocity (cm/s).
-
Vertical Activity: Number of rearing events.
-
Exploratory/Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis).[16]
-
Data is typically binned into time intervals (e.g., 5 minutes) to analyze the time course of the drug's effect.
-
Visualizations: Pathways and Workflows
Caption: Workflow diagram for the Conditioned Place Preference experiment.
Caption: Simplified signaling for stimulant NPS at the dopamine transporter.
Caption: Key signaling cascade for 5-HT2A receptor agonist psychedelics.[26][27]
Caption: Mechanism of action for NMDA receptor antagonist dissociative NPS.[18][26]
References
- 1. Planar cell polarity - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine Self-Administration in Social Dyads Using Custom-Built Operant Conditioning Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Intravenous self-administration of alcohol in rats – Problems with translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. Intravenous Jugular Catheterization for Rats [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Locomotor and discriminative stimulus effects of NBOH hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.mdedge.com [cdn.mdedge.com]
- 21. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 23. Frontiers | Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method [frontiersin.org]
- 24. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chapter 7: Reward and Reinforcement – Drugs and Behavior [opentext.wsu.edu]
- 26. The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 2-Benzhydrylpiperidine HCl in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) suggests its potential as a valuable research tool in the study of neurodegenerative diseases where dopaminergic and noradrenergic systems are compromised, most notably Parkinson's disease. By blocking the reuptake of these crucial neurotransmitters, 2-Benzhydrylpiperidine HCl can effectively increase their synaptic availability and enhance neurotransmission. These application notes provide an overview of its potential applications, relevant protocols for in vitro and in vivo studies, and the underlying signaling pathways.
Mechanism of Action
2-Benzhydrylpiperidine HCl primarily functions by inhibiting the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[4] This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying and prolonging their signaling. In the context of Parkinson's disease, where there is a progressive loss of dopamine-producing neurons in the substantia nigra, the enhancement of remaining dopaminergic neurotransmission can be a key therapeutic strategy. Research indicates that 2-Benzhydrylpiperidine is more potent than cocaine in both increasing evoked dopamine efflux and slowing its reuptake in the nucleus accumbens.[5][6]
Data Presentation: Quantitative Data Summary
The following table summarizes the in vitro activity of 2-Benzhydrylpiperidine (Desoxypipradrol) at monoamine transporters.
| Transporter | IC50 (µM) | Reference |
| Dopamine Transporter (DAT) | 0.07 | [4] |
| Norepinephrine Transporter (NET) | 0.14 | [4] |
| Serotonin Transporter (SERT) | >10 | [4] |
Mandatory Visualizations
Caption: Dopamine Reuptake Inhibition by 2-Benzhydrylpiperidine HCl.
Caption: Workflow for the MPTP Mouse Model of Parkinson's Disease.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - LKT Labs [lktlabs.com]
- 3. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Benzhydrylpiperidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzhydrylpiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Desoxypipradrol or 2-DPMP, is a psychostimulatory compound. It is structurally related to methylphenidate and pipradrol. Its primary mechanism of action is the inhibition of monoamine transporters, which prevents the reuptake of dopamine and norepinephrine. This compound is intended for research and forensic applications.[1]
Q2: What are the known solvents for this compound?
A2: Based on available data, this compound is soluble in a variety of organic solvents and a buffered aqueous solution. For specific concentrations, please refer to the solubility data table below.
Q3: What is the best way to store this compound solutions?
A3: Once a stock solution is prepared, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q4: Can I sonicate or warm the solution to improve solubility?
A4: Yes, to aid in dissolution, it is often helpful to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/ml |
| Dimethyl sulfoxide (DMSO) | 30 mg/ml |
| Ethanol | 20 mg/ml |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/ml |
| Methanol | 1 mg/ml |
Data sourced from commercially available product information.[1]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (Formula Weight: 287.8 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 ml of DMSO, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 287.8 g/mol = 2.878 mg
-
-
Weigh the compound: Carefully weigh out 2.878 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 ml of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If dissolution is slow, you may gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
This troubleshooting guide follows a logical workflow to address solubility issues.
Issue: The compound precipitates out of aqueous buffer.
Precipitation in aqueous buffers can be a common issue, especially when diluting a stock solution made in an organic solvent.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors. Understanding these can help in designing experiments and troubleshooting.
References
Technical Support Center: Synthesis of Benzhydryl Compounds
Welcome to the technical support center for the synthesis of benzhydryl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Friedel-Crafts reaction for synthesizing a benzhydryl compound giving a low yield, and how can I improve it?
Answer:
Low yields in Friedel-Crafts alkylation or acylation are a common problem and can stem from several factors, including catalyst deactivation, improper reaction conditions, and the nature of the substrates themselves.[1][2]
Troubleshooting Common Causes of Low Yield:
-
Catalyst Quality and Stoichiometry: Lewis acid catalysts like AlCl₃ or FeCl₃ are highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that it is handled under an inert atmosphere. The stoichiometry of the catalyst is also crucial; often, more than a catalytic amount is needed, especially in acylations where the catalyst complexes with the carbonyl product.
-
Reagent and Solvent Purity: Water or alcohol impurities in the reagents or solvent can quench the catalyst, halting the reaction.[1] Ensure all glassware is oven-dried and solvents are appropriately purified and dried before use.[3]
-
Reaction Temperature: Temperature control is critical. Some reactions require low temperatures to prevent side reactions and decomposition, while others need heating to proceed.[1] An inconsistent or incorrect temperature can significantly lower the yield.
-
Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -COR) are often too unreactive to undergo Friedel-Crafts reactions, resulting in low or no yield.[4] Conversely, highly activated rings can be prone to polyalkylation.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating or poor mass transfer, reducing the overall yield.[2]
Optimization Strategies:
To improve your yield, consider the following adjustments based on a standard Friedel-Crafts alkylation of benzene with benzyl chloride.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Catalyst | AlCl₃ (1.1 eq) | Use fresh, anhydrous AlCl₃; consider a milder catalyst like ZnCl₂ for highly active substrates. | Prevents catalyst deactivation; reduces side reactions. |
| Solvent | Benzene (as reagent) | Use a dry, inert solvent like CS₂ or nitrobenzene. | Improves reaction control and prevents solvent-related side reactions. |
| Temperature | Room Temperature | 0 °C to 5 °C | Minimizes polyalkylation and other side reactions.[5] |
| Addition Rate | Rapid addition of alkyl halide | Slow, dropwise addition of the alkyl halide to the benzene/catalyst mixture. | Maintains better temperature control and minimizes local concentration gradients. |
FAQ 2: I am observing unexpected isomers in my product from a Friedel-Crafts alkylation. What is causing this and how can it be prevented?
Answer:
The formation of unexpected isomers is a classic problem in Friedel-Crafts alkylation, caused by the rearrangement of the carbocation intermediate.[4] When an alkyl halide is treated with a Lewis acid, it forms a carbocation. If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[4]
For example, the reaction of benzene with 1-chloropropane might be expected to yield n-propylbenzene. However, the primary carbocation initially formed rapidly rearranges to the more stable secondary carbocation, resulting in isopropylbenzene (cumene) as the major product.[4]
Prevention Strategies:
-
Use Friedel-Crafts Acylation: The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. You can perform an acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired straight-chain alkylbenzene. This two-step process avoids the rearrangement problem entirely.
-
Choose a Different Alkylating Agent: Use an alkylating agent that is less prone to forming a rearranging carbocation. For example, using an alkene with a protic acid (like H₂SO₄) can sometimes offer better control.
FAQ 3: My reaction using a benzhydrol precursor is producing a significant amount of benzhydryl ether. How can I minimize this side reaction?
Answer:
When using benzhydrols (diaryl methanols) as precursors, especially under acidic conditions, the formation of a symmetrical bis(benzhydryl) ether is a common and competitive side reaction.[6] This occurs when the protonated hydroxyl group leaves as water to form a stable benzhydryl carbocation. This carbocation can then be attacked by another molecule of the starting benzhydrol instead of the intended nucleophile.
Key Factors Influencing Ether Formation:
-
Acid Catalyst: Strong acids (Brønsted or Lewis) promote the formation of the carbocation, which is a necessary intermediate for both the desired reaction and ether formation.[6]
-
Concentration: Higher concentrations of the benzhydrol starting material can favor the bimolecular ether formation reaction.
-
Temperature: Elevated temperatures can sometimes favor etherification.[6]
Experimental Protocol to Minimize Ether Formation:
This protocol is adapted from methods designed to suppress side reactions by using additives.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the benzhydrol (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Additives: Introduce an additive that can suppress etherification. For example, using ammonium chloride (NH₄Cl) as an additive (5 mol%) has been shown to promote selective ether formation on challenging substrates by suppressing other side reactions.[6] While this seems counterintuitive, controlling the reaction environment is key. For non-ether products, slowly adding the benzhydrol to a solution containing the catalyst and the other reactant can minimize self-reaction.
-
Catalyst Addition: Cool the solution (e.g., to 0 °C) before slowly adding the acid catalyst (e.g., iron(III) triflate).[6]
-
Reactant Addition: Slowly add the second reactant (e.g., the alcohol for an unsymmetrical ether synthesis or the arene for an alkylation) to the mixture. The slow addition ensures that the concentration of the benzhydrol is kept low at any given time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of starting material and formation of the desired product over the ether byproduct.
-
Workup: Upon completion, quench the reaction by pouring it into a cold, saturated NaHCO₃ solution. Extract the product with an organic solvent, dry with MgSO₄, and purify.
FAQ 4: Why did my synthesis fail when using a benzhydrol with electron-withdrawing groups?
Answer:
The success of reactions involving benzhydrol precursors often depends on the formation of a benzhydryl carbocation intermediate. The stability of this carbocation is paramount for the reaction to proceed.
Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl rings help stabilize the positive charge of the carbocation through resonance or inductive effects. This stabilization lowers the activation energy for its formation, facilitating the reaction.[7][8]
Conversely, electron-withdrawing groups (EWGs) like fluoro (-F) or nitro (-NO₂) destabilize the carbocation intermediate.[7] This destabilization raises the activation energy, making the formation of the carbocation much more difficult and often preventing the reaction from proceeding to completion, resulting in low or no yield of the desired product.[7][8]
Impact of Substituents on Benzhydrol Reactivity:
| Benzhydrol Derivative | Substituent Type | Carbocation Stability | Observed Conversion (to propyl ether) |
| 4,4'-Dimethoxybenzhydrol | Strong EDG | High | 83%[7][8] |
| 4,4'-Dimethylbenzhydrol | EDG | Moderate-High | 100%[7][8] |
| Benzhydrol (unsubstituted) | Neutral | Moderate | 23%[7] |
| 4,4'-Difluorobenzhydrol | EWG | Low | 0% (No yield)[7][8] |
Experimental Protocol: Microwave-Assisted Synthesis of Benzhydryl Ethers
This protocol highlights the electronic effects on reactivity.[7]
-
Reagent Preparation: To a microwave vial, add the alcohol (e.g., 1-propanol, 1.00 mmol), the substituted benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL) as a proto-ionic liquid solvent/catalyst.[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10 minutes at 80°C.[7]
-
Cooling and Dilution: Allow the reaction vial to cool to room temperature. Dilute the mixture with 2 mL of diethyl ether.[7]
-
Purification: Separate the product from the ionic liquid by passing the mixture through a silica gel plug using vacuum filtration.[7] The filtrate contains the product.
-
Analysis: Analyze the resulting product mixture using GC-MS and ¹H NMR to determine the conversion and identify the products.[7]
FAQ 5: What are the best practices for purifying crude benzhydryl compounds?
Answer:
The purification of benzhydryl compounds depends on their physical state (solid or liquid) and the nature of the impurities. A multi-step approach is often necessary.[9] Some chloro-substituted benzhydryl compounds are reported to be severe skin irritants and must be handled with extreme care.[10]
General Purification Workflow:
-
Aqueous Workup: After the reaction is complete, it's crucial to perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction mixture with water or a mild base (e.g., saturated NaHCO₃ solution), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
At this point, you have a crude product that requires further purification using one of the following techniques:
| Purification Technique | Best For... | Description |
| Recrystallization | Solid compounds with thermally stable properties. | This is a highly effective method for purifying solids.[9] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, but poorly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.[9] Common solvents include ethanol, hexanes, or ethyl acetate/hexane mixtures. |
| Column Chromatography | Non-volatile solids or oils; separating mixtures with different polarities. | The crude product is loaded onto a column of silica gel or alumina and eluted with a solvent system of appropriate polarity. Components of the mixture travel down the column at different rates and are collected in separate fractions. |
| Distillation | Liquid compounds with different boiling points from impurities. | Simple distillation is used if the impurities are non-volatile or have a significantly different boiling point.[11] Vacuum distillation is employed for high-boiling point compounds (>150 °C at atm. pressure) or those that are sensitive to thermal decomposition at higher temperatures.[11] |
References
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 8. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. varsitytutors.com [varsitytutors.com]
Optimizing Dopamine Transporter (DAT) Binding Assays: A Technical Support Guide
Welcome to the technical support center for dopamine transporter (DAT) binding assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the dopamine transporter (DAT) and its relevance in research?
The dopamine transporter is a protein found on the surface of presynaptic dopamine neurons that plays a crucial role in regulating dopamine levels in the brain.[1] Its primary function is to reabsorb excess dopamine from the synaptic cleft back into the neuron, a process known as reuptake.[2][3] This action terminates the dopaminergic signal and maintains homeostasis.[3] Because of its central role, DAT is a key target for therapeutic drugs for conditions like depression and Parkinson's disease, as well as for drugs of abuse such as cocaine and amphetamines.[2][4] Assays that measure the binding of ligands to DAT are therefore critical tools in neuroscience research and drug discovery.[5][6]
Q2: What are the main types of in vitro assays used to characterize ligand interactions with DAT?
There are three main types of assays used to functionally characterize ligand-DAT interactions:
-
Kinetic Uptake Assays: These measure the rate of radiolabeled dopamine uptake into cells expressing DAT to determine the maximal velocity (Vmax) and affinity (KM) of the transporter.[7]
-
Dose-Response (Inhibition) Assays: These are used to measure the potency (IC50/Ki values) of test compounds by assessing their ability to inhibit the uptake of a radiolabeled substrate.[7]
-
Efflux Assays: These determine a ligand's ability to act as a substrate by measuring its capacity to induce the reverse transport (efflux) of a pre-loaded radiolabeled substrate out of the cells.[7]
Q3: What is the difference between total, specific, and non-specific binding?
In a radioligand binding assay, these terms define the different components of the measured signal:
-
Total Binding: The total amount of radioligand bound to the sample, including binding to the target receptor and to other components.[8]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the DAT, such as the filter apparatus, cell membranes, or other proteins.[7][8] It is measured by adding a high concentration of an unlabeled competing ligand that saturates the specific DAT binding sites, leaving only the non-specific component to be measured.[8]
-
Specific Binding: This is the amount of radioligand bound specifically to the DAT. It is calculated by subtracting the non-specific binding from the total binding.[7] Specific binding is expected to be saturable, whereas non-specific binding is typically linear and non-saturable.[7]
Q4: How do I choose an appropriate radioligand for my DAT binding assay?
The choice of radioligand is critical for a successful assay. Key considerations include:
-
High Affinity: The radioligand should have a high affinity (low Kd) for the DAT to ensure strong binding and a good signal-to-noise ratio.
-
High Specificity: It should bind selectively to DAT with minimal binding to other transporters or receptors.[8]
-
Low Non-Specific Binding: The ligand should exhibit low non-specific binding to minimize background noise.
-
High Specific Activity: This allows for the use of low concentrations of the radioligand, which helps to minimize ligand depletion and reduce non-specific binding.[9]
Experimental Workflows & Key Relationships
The following diagrams illustrate the general workflow for a radioligand binding assay and the conceptual relationship between binding components.
Troubleshooting Guide
This section addresses common problems encountered during DAT binding assays in a question-and-answer format.
Problem Area: High Background / Non-Specific Binding
Q: My non-specific binding (NSB) is over 30% of the total binding. What are the common causes and how can I fix this?
A: High NSB can obscure the specific binding signal. Here are several factors to investigate:
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd value can increase NSB.
-
Solution: Perform a saturation binding experiment to determine the Kd. For competitive binding assays, use a radioligand concentration at or below its Kd. The recommended range is typically 0.1-10 times the Kd.[10]
-
-
Insufficient Washing: Failure to adequately wash away unbound radioligand after incubation is a common cause of high background.
-
Solution: Ensure your washing procedure is effective. Use ice-cold wash buffer to reduce dissociation of the specifically bound ligand during the wash steps. Increase the number of washes or the volume of buffer used.[7]
-
-
High Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific sites available for the radioligand to bind.
-
Solution: Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this should be optimized for your specific system.[10] Titrate the protein concentration to find a level that provides a good specific signal without excessive NSB.
-
-
Filter Issues: The radioligand may be binding to the filter paper itself.
-
Solution: Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to block non-specific sites on the filter material.
-
-
Inadequate Blocking in Buffer: The assay buffer may lack components that reduce NSB.
-
Solution: Include a protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in your assay buffer to block non-specific binding sites on the assay tubes and membranes.[11]
-
Problem Area: Low Signal / Poor Reproducibility
Q: I am getting a very low specific binding signal or my results are highly variable. What should I check?
A: This can result from issues with reagents, protocol execution, or the biological material itself.
-
Degraded or Inactive Transporter: The DAT in your membrane preparation may be degraded or inactive.
-
Solution: Prepare fresh cell membranes or synaptosomes, ensuring protease inhibitors are included in all buffers during preparation.[1] Store preparations at -80°C and avoid repeated freeze-thaw cycles.
-
-
Incorrect Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal.
-
Inconsistent Cell Plating: If using whole cells, variability in cell number per well will lead to inconsistent results.
-
Pipetting Inaccuracy: Small volume errors, especially with concentrated ligands, can cause significant variability.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare serial dilutions carefully and ensure all reagents are mixed thoroughly before adding them to the wells.
-
-
Plate Edge Effects: Wells on the outer edges of a microplate can be subject to temperature gradients and evaporation, leading to artifacts.
-
Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier.[7]
-
Quantitative Data Summary
The following tables provide starting parameters for DAT binding assays. These should be optimized for each specific experimental system.
Table 1: Typical Experimental Conditions for DAT Radioligand Binding Assays
| Parameter | Typical Range/Value | Rationale |
| Incubation Temperature | 4°C - 37°C | Lower temperatures (4°C) reduce enzymatic degradation and transporter internalization but may require longer incubation times to reach equilibrium.[2] |
| Incubation Time | 30 - 120 minutes | Must be sufficient to allow the binding reaction to reach equilibrium.[2][12] This should be determined empirically. |
| Membrane Protein | 100 - 500 µ g/well | Should be high enough for a detectable signal but low enough to keep total binding below 10% of the total radioligand added to avoid ligand depletion.[10] |
| Radioligand [C] | 0.1x - 10x Kd | For saturation assays, a range of concentrations is used. For competition assays, a single concentration, typically at or below the Kd, is used to maximize sensitivity.[10] |
| Non-specific Blocker | 100x - 1000x Ki of radioligand | A high concentration of a competing unlabeled ligand is used to saturate all specific sites.[2] |
Table 2: Common Components of DAT Assay Buffer (e.g., Tris-HCl)
| Component | Typical Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH (typically 7.4).[10] |
| NaCl | 120 - 150 mM | Na+ ions are critical for DAT conformational state and ligand binding.[13] |
| KCl | 5 mM | Component of physiological salt solution. |
| BSA | 0.1% | Reduces non-specific binding of the radioligand to tube walls and membranes.[11] |
| Ascorbic Acid | 2 mM | Used as an antioxidant to prevent the oxidation of catecholamine ligands like dopamine.[13] |
Table 3: Example IC50 Values for Common DAT Inhibitors
| Compound | Reported IC50 (nM) |
| Nomifensine | 15 |
| GBR 12909 | 5 |
| BTCP | 7.1 |
| Dopamine | 10,000 |
Data sourced from a human DAT binding assay using [3H]BTCP as the radioligand.[2] Values can vary significantly depending on assay conditions.
Detailed Experimental Protocols
Protocol 1: General Radioligand Saturation Binding Assay
This protocol is designed to determine the affinity (Kd) and density (Bmax) of DAT in a given tissue or cell preparation.
-
Preparation:
-
Prepare a dilution series of the radioligand in assay buffer. Typically 8-12 concentrations ranging from 0.1x to 10x the expected Kd.
-
Prepare two sets of tubes for each radioligand concentration: one for Total Binding and one for Non-Specific Binding (NSB).
-
To the NSB tubes, add a saturating concentration of an unlabeled DAT inhibitor (e.g., 10 µM BTCP).[2]
-
-
Incubation:
-
Add the cell membrane preparation (e.g., 100 µg protein) to all tubes.
-
Add the corresponding concentration of radioligand to each tube.
-
Vortex gently and incubate the reaction at a constant temperature (e.g., 4°C) for a predetermined time (e.g., 120 minutes) to reach equilibrium.[2]
-
-
Separation:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus the concentration of radioligand and fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.
-
Protocol 2: General Competitive Binding Assay
This protocol is used to determine the potency (IC50) of a test compound by measuring its ability to displace a specific radioligand.
-
Preparation:
-
Prepare a dilution series of the unlabeled test compound in assay buffer. Typically 10-12 concentrations covering a 4-6 log range centered on the expected IC50.
-
Prepare three sets of tubes: Total Binding (no test compound), Non-Specific Binding (saturating concentration of a standard inhibitor), and tubes for each concentration of the test compound.
-
-
Incubation:
-
Add assay buffer or the appropriate concentration of test compound to the tubes.
-
Add a fixed concentration of the radioligand (typically at its Kd value) to all tubes.
-
Add the cell membrane preparation to initiate the reaction.
-
Incubate to equilibrium under optimized conditions (time and temperature).
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration and wash the filters as described in Protocol 1.
-
Quantify the radioactivity in a scintillation counter.
-
-
Analysis:
-
Convert the raw counts (CPM) for each test compound concentration into a percentage of specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
References
- 1. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bioivt.com [bioivt.com]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of radioligand binding and radioimmuno assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for using 2-Benzhydrylpiperidine hydrochloride
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using 2-Benzhydrylpiperidine hydrochloride (also known as Desoxypipradrol or 2-DPMP). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.
Q2: What are the common research applications for this compound?
A2: Given its action as an NDRI, this compound and its analogs are often used in neuroscience research to study the roles of dopamine and norepinephrine in various physiological and pathological processes. This includes research into conditions such as ADHD, narcolepsy, and substance abuse.[1][2][3]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store the compound at -20°C. Under these conditions, it is reported to be stable for at least five years.[1][4] For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[5]
Q4: Is this compound light-sensitive?
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The free base form of the compound is less soluble in neutral or alkaline aqueous solutions. The hydrochloride salt has better aqueous solubility. | Ensure the pH of your aqueous buffer is slightly acidic to maintain the protonated, more soluble form of the compound. If using a physiological buffer (e.g., PBS pH 7.2), ensure the final concentration does not exceed its solubility limit (approximately 10 mg/mL).[1][5][6] Consider using a co-solvent like DMSO or ethanol for initial stock solutions before further dilution in aqueous media. |
| Inconsistent results in cell-based assays | 1. Degradation of the compound in solution. 2. Adsorption of the compound to plasticware. 3. High solvent concentration affecting cell viability. | 1. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5] 2. Consider using low-adhesion microplates or glassware for sensitive assays. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. 3. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is at a level that does not affect the cells. Typically, this is below 0.5% for most cell lines. |
| Difficulty dissolving the compound | The compound may have crashed out of solution due to temperature changes or solvent evaporation. | To enhance solubility, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[5] Always ensure the cap is tightly sealed to prevent solvent evaporation. |
| Unexpected pharmacological effects | Potential contamination or degradation of the compound. | Verify the purity of your compound using analytical methods such as HPLC or LC-MS. Ensure proper storage conditions have been maintained. |
| Variability in dopamine/norepinephrine uptake inhibition assays | 1. Inconsistent cell plating density. 2. Fluctuation in incubation times or temperatures. 3. Issues with radiolabeled substrate. | 1. Ensure a consistent number of cells are seeded in each well. 2. Precisely control incubation times and maintain a constant temperature (typically 37°C) during the assay. 3. Check the expiration date and specific activity of the radiolabeled dopamine or norepinephrine. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Synonyms | Desoxypipradrol, 2-DPMP |
| Molecular Formula | C₁₈H₂₁N · HCl |
| Molecular Weight | 287.8 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Solubility Data
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 20 mg/mL |
| Methanol | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from commercial suppliers and may have slight variations.[1][5][6]
Experimental Protocols
General Synthesis Protocol for 2-Benzhydrylpiperidine Analogs
This protocol describes a general method for the synthesis of 2-benzhydrylpiperidine derivatives, which can be adapted for the synthesis of this compound.
-
Step 1: Synthesis of Benzhydryl Chloride. Dissolve benzhydrol in a suitable solvent such as dichloromethane. Add thionyl chloride dropwise to the solution at room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain benzhydryl chloride.
-
Step 2: N-Alkylation of Piperidine. In a round-bottom flask, dissolve piperidine in a suitable solvent like acetonitrile. Add the benzhydryl chloride synthesized in the previous step. The reaction is typically carried out at reflux for several hours.
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then subjected to an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.
-
Step 4: Salt Formation. To obtain the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on dopamine uptake in cells expressing the dopamine transporter.
-
Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT cells) in appropriate media and conditions.
-
Assay Preparation: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Synthesis and Purity Assessment
Caption: Workflow for synthesis and quality control.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Synthesis of 2-Benzhydrylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzhydrylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Benzhydrylpiperidine?
A1: There are two main synthetic strategies for the preparation of 2-Benzhydrylpiperidine, also known as Desoxypipradrol.
-
Method A: Two-Step Synthesis via 2-Diphenylmethylpyridine. This is a common and versatile approach that involves two distinct stages:
-
Synthesis of the intermediate, 2-Diphenylmethylpyridine: This is typically achieved through the reaction of diphenylacetonitrile with 2-bromopyridine in the presence of a strong base.
-
Hydrogenation of 2-Diphenylmethylpyridine: The pyridine ring of the intermediate is then reduced to a piperidine ring using catalytic hydrogenation.
-
-
Method B: Direct Catalytic Hydrogenation. This method involves the direct reduction of a commercially available or pre-synthesized 2-diphenylmethylpyridine to 2-Benzhydrylpiperidine.
Q2: What are the critical factors affecting the yield in the synthesis of 2-Benzhydrylpiperidine?
A2: Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in diphenylacetonitrile, 2-bromopyridine, or the 2-diphenylmethylpyridine intermediate can lead to side reactions and lower yields.
-
Reaction conditions for intermediate synthesis: The choice of base, solvent, and temperature is crucial for the efficient formation of 2-diphenylmethylpyridine.
-
Catalyst selection and activity for hydrogenation: The type of catalyst (e.g., Platinum oxide, Palladium on carbon, Rhodium oxide), catalyst loading, and its activity are critical for the complete reduction of the pyridine ring.
-
Hydrogenation conditions: Hydrogen pressure, temperature, and solvent can influence the reaction rate, selectivity, and the formation of byproducts.
-
Product purification: Efficient isolation and purification techniques are necessary to minimize product loss.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions. In the synthesis of the 2-diphenylmethylpyridine intermediate, slow addition of reagents and maintaining the optimal temperature can reduce the formation of over-alkylation or dimerization products. During hydrogenation, selecting the appropriate catalyst and reaction conditions can prevent the formation of partially hydrogenated intermediates or over-reduced products.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Diphenylmethylpyridine (Intermediate)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete deprotonation of diphenylacetonitrile. | Use a stronger base (e.g., sodium amide) and ensure anhydrous reaction conditions. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or GC. | |
| Formation of multiple unidentified spots on TLC | Side reactions due to impurities in starting materials or reagents. | Purify starting materials before use. Ensure the solvent is anhydrous. |
| Decomposition of the product or starting materials at high temperatures. | Optimize the reaction temperature; consider a lower temperature for a longer duration. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the product is in its free base form before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Problem 2: Low Yield or Incomplete Reaction during Hydrogenation of 2-Diphenylmethylpyridine
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds very slowly | Catalyst poisoning. The nitrogen atom in the pyridine ring can bind to the catalyst's active sites. | Use a higher catalyst loading. Add a small amount of acid (e.g., glacial acetic acid, HCl) to protonate the nitrogen, preventing it from binding to the catalyst.[1] |
| Inactive or low-quality catalyst. | Use a fresh, high-quality catalyst. Consider a different catalyst (e.g., Rhodium oxide has shown good results for functionalized pyridines).[2] | |
| Insufficient hydrogen pressure or poor mixing. | Increase the hydrogen pressure and ensure vigorous stirring to maximize gas-liquid-solid contact. | |
| Formation of partially hydrogenated intermediates | Insufficient reaction time or low catalyst activity. | Increase the reaction time and/or the catalyst loading. |
| Non-optimal reaction temperature. | Optimize the temperature. While higher temperatures can increase the rate, they may also lead to side reactions. | |
| Formation of cis/trans isomers | Nature of the hydrogenation process on substituted rings. | The diastereomeric ratio can sometimes be influenced by hydrogen pressure. Higher pressures may favor the formation of the cis isomer.[3] |
| Low recovery of the final product | Product loss during workup and purification. | After reaction, carefully neutralize the acid used and extract the product thoroughly. Use appropriate purification techniques like column chromatography or crystallization. |
Experimental Protocols
Method A: Two-Step Synthesis
Step 1: Synthesis of 2-Diphenylmethylpyridine
-
Reagents and Materials:
-
Diphenylacetonitrile
-
2-Bromopyridine
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium amide to anhydrous toluene.
-
Heat the mixture and slowly add a solution of diphenylacetonitrile in anhydrous toluene.
-
After the addition is complete, continue heating the reaction mixture to ensure complete deprotonation.
-
Cool the reaction mixture and slowly add 2-bromopyridine.
-
After the addition, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Step 2: Hydrogenation of 2-Diphenylmethylpyridine
-
Reagents and Materials:
-
2-Diphenylmethylpyridine
-
Platinum (IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-diphenylmethylpyridine in glacial acetic acid or ethanol.
-
Add the catalyst (PtO₂ or Pd/C) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to precipitate the product.
-
Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by crystallization or column chromatography.
-
Method B: Direct Catalytic Hydrogenation of 2-Diphenylmethylpyridine
This method follows the same procedure as Step 2 of Method A, starting with commercially available or previously synthesized 2-diphenylmethylpyridine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of 2-Benzhydrylpiperidine. Please note that yields are highly dependent on the specific reaction scale and conditions.
Table 1: Synthesis of 2-Diphenylmethylpyridine Intermediate
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylacetonitrile, 2-Bromopyridine | NaNH₂ | Toluene | Reflux | 2-4 | Moderate to Good | General Procedure |
Table 2: Hydrogenation of 2-Diphenylmethylpyridine
| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | Glacial Acetic Acid | 40-80 | 40-80 | 12-24 | Good to Excellent | [3] |
| 10% Pd/C | Ethanol | 30-80 | 60-80 | 12-24 | Good | [3] |
| Rh₂O₃ | Trifluoroethanol (TFE) | 5-10 | 40 | 16 | High | [2] |
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.
Caption: Overview of the two primary synthetic routes to 2-Benzhydrylpiperidine.
Caption: Decision tree for troubleshooting low yield in the hydrogenation step.
References
Technical Support Center: Overcoming Solubility Challenges of Research Chemicals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked questions (FAQs)
Q1: My compound is poorly soluble in aqueous solutions. What are the first steps I should take?
A1: Initially, it's crucial to characterize the nature of your compound. Is it an acid, a base, or neutral? A simple pH-solubility profile can be highly informative. For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[1][2] For neutral compounds, or if pH adjustment is not sufficient, consider using co-solvents. Small percentages of organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can often enhance solubility by reducing the polarity of the aqueous medium.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO). It's a high-throughput screening method often used in early drug discovery to quickly assess if a compound will precipitate in an aqueous assay buffer.[4]
-
Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until a saturated solution is formed. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is critical for later stages of drug development and formulation.[4]
For initial screening and troubleshooting in-vitro assays, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.
Q3: When should I consider more advanced solubility enhancement techniques?
A3: If simple methods like pH adjustment and the use of co-solvents do not provide the desired solubility, or if the required concentration of co-solvent is incompatible with your experimental system, it is time to explore more advanced techniques. These include:
-
Particle Size Reduction (Micronization and Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6]
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Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[7][8][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[9][10][11][12][13]
The choice of technique depends on the physicochemical properties of your compound, the desired concentration, and the requirements of your experimental model.[3]
Troubleshooting Guides
Issue: My compound precipitates when I add it to my aqueous buffer.
This is a common issue, often related to the compound's low kinetic solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue: My compound is a weak acid or base and has poor solubility at neutral pH.
For ionizable compounds, solubility is highly dependent on the pH of the medium.
Troubleshooting Steps:
-
Determine the pKa of your compound. This will help you understand the pH range in which your compound is ionized (more soluble) or neutral (less soluble).
-
Adjust the pH of your buffer.
-
For a weakly acidic compound, increasing the pH above its pKa will deprotonate the molecule, making it more soluble.
-
For a weakly basic compound, decreasing the pH below its pKa will protonate the molecule, increasing its solubility.
-
-
Use a buffer with sufficient buffering capacity to maintain the desired pH after the addition of your compound.
-
Be mindful of potential precipitation upon injection into a system with a different pH. For example, a weakly basic drug dissolved in an acidic vehicle may precipitate when administered intravenously into the bloodstream, which has a pH of ~7.4.[1]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables provide a summary of the reported increases in solubility for various drugs using different enhancement techniques.
Table 1: Fold Increase in Solubility with Cyclodextrin Complexation
| Drug | Cyclodextrin Type | Fold Increase in Solubility | Reference |
| Carbamazepine | β-cyclodextrin | ~22 | [13] |
| Itraconazole | Hydroxypropyl-β-cyclodextrin | ~4900 | [11] |
| Gliclazide | β-cyclodextrin | 70 | [4] |
| Piroxicam | β-cyclodextrin | 600 | [4] |
| Rofecoxib | β-cyclodextrin | 89 | [4] |
| Icariin | β-cyclodextrin | 36 | [4] |
| Naringin | β-cyclodextrin | 15 | [4] |
Table 2: Fold Increase in Solubility with Solid Dispersion
| Drug | Carrier | Fold Increase in Solubility | Reference |
| Nifedipine | Polyvinylpyrrolidone (PVP) K-30 | ~5.5 | [7] |
| Griseofulvin | Polyethylene glycol (PEG) 6000 | ~3 | [7] |
| Itraconazole | Hydroxypropyl methylcellulose (HPMC) | ~20 | [9] |
| Docetaxel | Emulsified Solid Dispersion | 34.2 | [14] |
| Olanzapine | Optimized Solid Dispersion | ~15 (dissolution rate) | [15] |
Table 3: Effect of pH on the Solubility of Weakly Acidic and Basic Drugs
| Drug | Drug Type | pH | Solubility (µg/mL) | Reference |
| Ibuprofen | Weakly Acidic | 1.2 | 21 | [16] |
| 7.4 | 230 | [16] | ||
| Carvedilol | Weakly Basic | 1.2 | 2591.4 | [1] |
| 7.8 | 5.8 | [1] | ||
| Telmisartan | Weakly Basic | 1.2 | 466 | [8] |
| 7.0 | < 1 | [8] | ||
| 10.0 | 491 | [8] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visible.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
After incubation, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve both the poorly soluble drug and the hydrophilic carrier (e.g., PVP, PEG) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). The ratio of drug to carrier should be optimized based on preliminary studies.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a rotary evaporator. This will result in the formation of a thin film of the solid dispersion on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid film under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Characterize the prepared solid dispersion to confirm the amorphous state of the drug using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the enhancement in dissolution rate by performing dissolution studies.
-
Protocol 3: Particle Size Reduction by Sonication
-
Preparation of Suspension:
-
Suspend a known amount of the research chemical in a suitable solvent (e.g., water with a small amount of surfactant to aid wetting).
-
-
Sonication:
-
Immerse the tip of a probe sonicator into the suspension.
-
Apply ultrasonic energy in pulses to avoid overheating the sample. A typical setting might be 20 kHz for several minutes. The optimal sonication time and power should be determined empirically for each compound.
-
Keep the sample in an ice bath during sonication to dissipate heat.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).
-
Repeat the sonication and analysis until the desired particle size is achieved.
-
Visualizations
Caption: Decision tree for selecting a solubility enhancement technique.
References
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Table 1 from Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Storage and Stability of Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of piperidine derivatives during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for piperidine derivatives?
A1: Piperidine derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The most common causes include:
-
Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring can be susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents.[1][2][3] This can lead to the formation of N-oxides, imines (2,3,4,5-tetrahydropyridine), or ring-opened products.[1]
-
Hydrolysis: Derivatives with susceptible functional groups, such as esters or amides attached to the piperidine ring, can undergo hydrolysis, particularly in the presence of moisture.[4][5][6]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds within the molecule, leading to the formation of radicals and subsequent degradation products.[1][7][8]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation and hydrolysis.[9]
Q2: What are the ideal storage conditions for ensuring the long-term stability of piperidine derivatives?
A2: To minimize degradation, piperidine derivatives should be stored under controlled conditions. The ideal storage environment will depend on the specific compound, but general best practices are summarized in the table below. Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.[10][11][12][13][14]
Q3: My piperidine derivative has changed color (e.g., turned yellow/brown). What does this indicate and is it still usable?
A3: A change in color is a common visual indicator of degradation. This is often due to the formation of oxidized impurities or polymeric byproducts. While a slight color change may not always signify a critical loss of purity for some applications, it is a clear warning sign that the compound's integrity may be compromised. It is highly recommended to re-analyze the material using an appropriate analytical technique (e.g., HPLC-MS, NMR) to determine its purity before use. For pharmaceutical or other high-purity applications, discolored material should generally be discarded.
Q4: I suspect my stored piperidine compound has degraded. How can I confirm this?
A4: To confirm degradation, you should perform analytical testing to assess the purity and identify any degradation products. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): This is a powerful technique for separating the parent compound from its degradation products and identifying them based on their mass-to-charge ratio.[15][16]
-
Gas Chromatography (GC) with Mass Spectrometry (MS): Suitable for volatile piperidine derivatives.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about degradation products, helping to elucidate the degradation pathway.[19][20]
Comparing the analytical profile of the suspect sample to a reference standard or a previously analyzed, fresh sample will confirm if degradation has occurred.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Change in physical appearance (color change, clumping, melting) | Oxidation, hydrolysis, hygroscopicity, improper storage temperature. | 1. Immediately move the compound to recommended storage conditions (see Table 1). 2. Perform analytical testing (HPLC, NMR) to assess purity. 3. If purity is compromised, consider repurification (e.g., recrystallization, chromatography) if feasible, or discard the material. |
| Inconsistent or poor results in experiments | Degradation of the starting material leading to lower active concentration or interfering impurities. | 1. Verify the purity of the piperidine derivative using an appropriate analytical method before use. 2. Use a fresh, unopened container of the compound if available. 3. Review storage and handling procedures to prevent future degradation. |
| Formation of unexpected byproducts in a reaction | The "starting material" may already contain degradation products that participate in the reaction. | 1. Characterize the unexpected byproducts (e.g., by LC-MS, NMR) to see if they correlate with known degradation pathways. 2. Purify the starting material before use. 3. Implement stricter storage and handling protocols. |
| Precipitate formation in a stock solution | Poor solubility, degradation leading to insoluble products, or reaction with the solvent. | 1. Ensure the chosen solvent is appropriate and that the concentration is below the solubility limit. 2. Analyze the precipitate and the supernatant separately to identify the cause. 3. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability has been verified. |
Data Presentation: Recommended Storage Conditions
The following table summarizes general and specific storage conditions based on ICH guidelines and safety data sheets to ensure the stability of piperidine derivatives.
Table 1: Summary of Recommended Storage Conditions for Piperidine Derivatives
| Parameter | General Long-Term Storage | Refrigerated Storage | Frozen Storage | Special Considerations |
| Temperature | 15°C to 25°C[10][13] | 2°C to 8°C | -20°C or below | Avoid freeze-thaw cycles. Some compounds may be sensitive to cold. |
| Humidity | 60% RH ± 5% RH[21][22] | Not typically controlled, but should be low. | Not applicable. | Use desiccants for highly hygroscopic materials. |
| Atmosphere | Standard air | Inert gas (e.g., Argon, Nitrogen) overlay for highly oxygen-sensitive compounds. | Inert gas overlay recommended. | Vacuum sealing can also be an option. |
| Light | Protect from light (use amber vials or store in the dark).[7][11][12] | Protect from light. | Protect from light. | Store in light-blocking containers. |
| Container | Tightly sealed, non-reactive containers (e.g., glass, PTFE-lined caps).[11][12][14] | Tightly sealed. | Tightly sealed. | Ensure container is appropriate for the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[23][24][25]
Objective: To intentionally degrade the piperidine derivative under various stress conditions to generate potential degradation products.
Methodology:
-
Sample Preparation: Prepare several solutions of the piperidine derivative (e.g., at 1 mg/mL) in an appropriate solvent. Also, weigh out several solid samples.
-
Acidic Hydrolysis: To one solution, add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: To another solution, add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation (Solid State): Place a solid sample in an oven at a temperature below its melting point (e.g., 70°C) for 1 week.
-
Photolytic Degradation: Expose a solid sample and a solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period.
-
Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC-MS) to identify and quantify the degradants. Aim for 5-20% degradation of the active ingredient.[26]
Protocol 2: Long-Term Stability Testing
This protocol is used to establish the shelf-life and re-test period for a piperidine derivative under recommended storage conditions.[22][27]
Objective: To evaluate the stability of the piperidine derivative over an extended period under defined storage conditions.
Methodology:
-
Batch Selection: Use at least three representative batches of the piperidine derivative.[21]
-
Container Closure System: Package the samples in the same container closure system proposed for routine storage and distribution.[21]
-
Storage Conditions: Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH or 30°C / 65% RH).[21][22]
-
Testing Frequency: Test the samples at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[28]
-
Analytical Tests: At each time point, perform a suite of tests which may include:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (chromatographic analysis for impurities/degradants)
-
Moisture content (if applicable)
-
-
Data Evaluation: Evaluate the data for trends. A "significant change" is often defined as a 5% change in assay from the initial value or failure to meet acceptance criteria.[21]
Visualizations
Caption: Major degradation pathways for piperidine derivatives.
Caption: Workflow for stability testing of piperidine derivatives.
Caption: Troubleshooting decision tree for suspected degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemos.de [chemos.de]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com [carlroth.com]
- 14. lobachemie.com [lobachemie.com]
- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. gmpsop.com [gmpsop.com]
- 23. acdlabs.com [acdlabs.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. sgs.com [sgs.com]
- 27. humiditycontrol.com [humiditycontrol.com]
- 28. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: In Vitro Assays with Dopamine Reuptake Inhibitors
Welcome to the Technical Support Center for in vitro assays involving dopamine reuptake inhibitors (DRIs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of variability in my dopamine reuptake assay?
A1: Variability in dopamine reuptake assays can stem from several factors. Consistent cell plating is crucial, as the number of cells per well directly impacts the uptake signal.[1] It is recommended to keep cell passages between 10 and 25 for optimal function and to ensure cells are 70-80% confluent at the time of the assay.[1] Inconsistent incubation times can also introduce significant variability, as uptake is a time-dependent process.[1] Furthermore, the "edge effect" in multi-well plates, caused by temperature and evaporation gradients, can lead to different responses in the outer wells compared to the inner wells.[1][2][3]
Q2: My fluorescent-based assay is showing high background. What are the potential causes?
A2: High background in fluorescent assays can be caused by several factors. The test compound itself may be fluorescent, interfering with the assay signal.[4][5] Insufficient washing can leave behind excess fluorescent substrate or unbound compound. Additionally, inadequate blocking of non-specific binding sites on the plate or cells can contribute to a high background signal.[6] It is also important to consider the health of the cells, as dying or unhealthy cells can exhibit altered fluorescence.
Q3: I am observing a low signal or no signal in my radiolabeled dopamine uptake assay. What should I check?
A3: A low or absent signal in a [³H]dopamine uptake assay can be due to several reasons. First, verify the viability and transporter expression of your cell line.[1] Low transporter expression will result in a weak signal. Ensure that the radiolabeled dopamine has not degraded and is of high purity.[7] Incorrect buffer composition, particularly the absence of necessary ions like Na⁺ and Cl⁻ which are crucial for transporter function, can abolish uptake.[8] Finally, check that the incubation temperature is optimal (typically 37°C), as lower temperatures can significantly reduce enzyme activity and dopamine uptake.[9]
Q4: What could be causing false positives in my high-throughput screen for dopamine reuptake inhibitors?
A4: False positives in DRI screening can arise from several sources. Some compounds may interfere with the detection method itself, such as by quenching or enhancing the fluorescent signal in non-radioactive assays.[4][5] Other compounds may be cytotoxic, leading to a decrease in dopamine uptake that is not due to direct inhibition of the dopamine transporter (DAT).[10] Additionally, some drugs have been reported to cross-react in certain assay formats, leading to misleading results.[11] It is crucial to perform counter-screens and confirmatory assays to validate initial hits.
Q5: How can I minimize the "edge effect" in my 96-well plate assays?
A5: The edge effect is a common issue in multi-well plates where the outer wells behave differently from the inner wells, primarily due to increased evaporation and temperature fluctuations.[2][3][12] To mitigate this, you can avoid using the outer rows and columns for experimental samples and instead fill them with buffer or media to create a more uniform environment across the plate.[3] Using specially designed low-evaporation plates or sealing the plates with breathable tape can also significantly reduce this effect.[12] Additionally, ensuring uniform temperature across the plate during cell plating and incubation is critical.[13]
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Non-Specific Binding | Increase the number of wash steps after incubation with the substrate or inhibitor.[6] Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[6] |
| Compound Auto-fluorescence | Test the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths. If it interferes, consider using a different fluorescent dye with a shifted spectrum or switch to a radiolabeled assay format.[4] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that stock solutions of compounds are properly dissolved and free of precipitates.[6] |
| Poor Cell Health | Monitor cell viability using methods like Trypan Blue exclusion. Ensure cells are not overgrown or stressed. |
Problem 2: High Data Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating. Use a multichannel pipette carefully and consistently. Plate cells at a density that ensures they are in the logarithmic growth phase during the assay.[1] |
| Edge Effects | Avoid using the outer wells for critical samples. Fill perimeter wells with sterile buffer or water to minimize evaporation from adjacent experimental wells.[3][12] |
| Temperature Fluctuations | Pre-warm all reagents and plates to the assay temperature. Ensure the incubator provides uniform temperature distribution.[2] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 3: Low Assay Signal (Low Window)
| Possible Cause | Recommended Solution |
| Low Transporter Expression | Use a cell line with confirmed high expression of the dopamine transporter.[1] Verify expression levels via methods like immunoblotting or radioligand binding. |
| Sub-optimal Assay Buffer | Ensure the buffer contains the correct concentrations of NaCl and other essential ions for DAT function.[8] The pH of the buffer should also be optimized (typically around 7.4).[14][15] |
| Degraded Substrate | Use fresh or properly stored aliquots of [³H]dopamine or fluorescent substrates. Protect fluorescent probes from light. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient substrate uptake. Perform a time-course experiment to determine the linear range of uptake. |
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in HEK293 cells
-
Cell Plating: Seed HEK293 cells stably expressing human dopamine transporter (hDAT) in a 96-well plate at a density of 50,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.[1]
-
Preparation of Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[16]
-
Compound Incubation: Wash the cells once with KRH buffer. Add 50 µL of KRH buffer containing various concentrations of the test inhibitor or vehicle control. Incubate for 10 minutes at room temperature.
-
Dopamine Uptake: Add 50 µL of KRH buffer containing [³H]dopamine (final concentration ~20 nM) to each well.[17] Incubate for 10 minutes at room temperature.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Subtract non-specific counts from all other measurements. Calculate the IC₅₀ value of the test inhibitor by fitting the data to a dose-response curve.
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Dopamine Uptake
| Parameter | Value Range | Cell System/Tissue | Reference |
| Kₘ (Dopamine) | 0.1 - 5 µM | Heterologous expression systems (e.g., HEK, COS-7) | [18] |
| Kₘ (Dopamine) | 30 - 500 nM | Brain tissue preparations | [18] |
| Vₘₐₓ | Varies significantly based on expression levels and cell number. | N/A | [18] |
Table 2: IC₅₀ Values for Common Dopamine Reuptake Inhibitors
| Compound | Typical IC₅₀ (nM) | Assay Type |
| Cocaine | 200 - 400 | [³H]Dopamine Uptake |
| GBR 12909 | 1 - 10 | [³H]Dopamine Uptake |
| Methylphenidate | 50 - 150 | [³H]Dopamine Uptake |
| Bupropion | 500 - 1000 | [³H]Dopamine Uptake |
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: General workflow for a dopamine uptake inhibition assay.
Caption: Mechanism of dopamine reuptake and its inhibition.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The edge effect in microplate assays [wakoautomation.com]
- 4. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. revvity.com [revvity.com]
- 8. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 13. biospherix.com [biospherix.com]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. graphpad.com [graphpad.com]
- 17. mdpi.com [mdpi.com]
- 18. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Experiments with 2-BPH (2-Phenylphenol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenyl-2-ol (2-BPH), also known as 2-phenylphenol. The information provided is intended to assist in the optimization of dosages for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-BPH and what are its common uses?
A1: 2-Biphenyl-2-ol (2-BPH), or 2-phenylphenol, is a biocide used as a preservative and disinfectant. Its applications include agricultural use as a fungicide for citrus fruits and pears, as well as a disinfectant in various industrial and healthcare settings.
Q2: What are the primary toxicological concerns with 2-BPH in in vivo studies?
A2: The primary toxicological concerns with 2-BPH in animal studies are urinary bladder and liver toxicities, including hyperplasia and, at high doses, carcinogenicity in male rats and liver tumors in male mice. These effects are considered to be threshold phenomena and are species- and sex-specific. The parent compound has low acute toxicity.
Q3: How is 2-BPH metabolized in vivo?
A3: 2-BPH is rapidly absorbed and metabolized. The main metabolic pathway involves hydroxylation to form phenylhydroquinone (PHQ) and subsequent oxidation to phenylbenzoquinone (PBQ). These metabolites are then conjugated with glucuronic acid or sulfate for excretion, primarily in the urine.
Q4: What is a safe starting dose for an in vivo experiment with 2-BPH?
A4: A safe starting dose should be determined based on the No Observed Adverse Effect Level (NOAEL) from long-term toxicity studies. A conservative approach would be to start with a dose significantly lower than the established NOAELs and perform a dose-ranging study. For example, a 2-year study in rats identified a NOAEL of 39 mg/kg of body weight per day.
Q5: What parameters should be monitored during an in vivo study with 2-BPH?
A5: Key parameters to monitor include:
-
Clinical observations: Daily checks for any signs of toxicity, such as changes in behavior, appetite, or body weight.
-
Urinalysis: Monitor for changes in urine pH, volume, and the presence of crystals or blood.
-
Hematology and serum chemistry: To assess liver and kidney function.
-
Histopathology: At the end of the study, a thorough histopathological examination of the urinary bladder and liver is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | The administered dose may be too high, leading to acute toxicity. | Immediately cease administration and review the dosage. Refer to the acute toxicity data (LD50 values) to ensure the dose is within a safe range. Consider a dose de-escalation study. |
| Significant weight loss in animals | This is a common sign of toxicity observed in studies with 2-BPH. | Reduce the dosage. Ensure adequate hydration and nutrition. If weight loss persists, consider discontinuing the treatment for that cohort. |
| Changes in urine color or presence of blood | Potential urinary bladder toxicity. | Perform urinalysis immediately. Consider reducing the dose or terminating the experiment for the affected animals. Histopathological examination of the bladder is recommended. |
| Elevated liver enzymes (e.g., ALT, AST) | Potential hepatotoxicity. | Reduce the dosage. Monitor liver enzymes more frequently. At the end of the study, perform a detailed histopathological analysis of the liver. |
| Compound insolubility or precipitation in vehicle | 2-BPH has low water solubility. | The sodium salt of 2-BPH is more water-soluble. For 2-BPH, consider using a suitable organic solvent or a suspension vehicle. Always perform a formulation check for stability and homogeneity before administration. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with 2-BPH.
Table 1: Acute Toxicity of 2-Phenylphenol (2-BPH)
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Rat | Oral | 2000 - 2480 |
| Mouse | Oral | 2700 - 3000 |
| Cat | Oral | 500 |
| Dog | Oral | 2000 |
Table 2: No Observed Adverse Effect Levels (NOAELs) from Chronic Toxicity Studies of 2-Phenylphenol (2-BPH)
| Species | Duration | Key Effects Observed at Higher Doses | NOAEL (mg/kg body weight/day) |
| Rat | 2 years | Decreased body weight gain, urinary bladder hyperplasia, carcinogenicity | 39 |
| Mouse | 2 years | Liver tumors | 250 |
| Dog | 1 year | - | 300 |
Experimental Protocols
Protocol 1: Dose Range-Finding Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Low dose (e.g., 10 mg/kg/day).
-
Group 3: Mid dose (e.g., 40 mg/kg/day).
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Group 4: High dose (e.g., 150 mg/kg/day).
-
-
Administration: Oral gavage, once daily for 14 or 28 days.
-
Monitoring:
-
Daily clinical observations and body weight measurements.
-
Weekly urinalysis.
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Blood collection for hematology and serum chemistry at termination.
-
-
Endpoint:
-
Gross necropsy.
-
Histopathological examination of the urinary bladder, liver, and kidneys.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous administration (e.g., 5 mg/kg).
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Group 2: Oral administration (e.g., 50 mg/kg).
-
-
Sample Collection:
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Serial blood samples collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.
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Urine and feces collected over 24 or 48 hours.
-
-
Analysis:
-
Quantification of 2-BPH and its major metabolites (PHQ, PBQ) in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculation of key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution).
-
Signaling Pathways and Visualizations
Metabolism and p53-Dependent Apoptotic Pathway of 2-BPH Metabolite
2-BPH is metabolized in the liver by cytochrome P450 enzymes to phenylhydroquinone (PHQ). PHQ can then undergo further oxidation to the reactive metabolite phenylbenzoquinone (PBQ). In thymocytes, PHQ has been shown to induce cell cycle arrest and apoptosis through a p53-dependent pathway. This involves the activation of the DNA damage sensor ATR, which in turn activates the MAP kinases Erk1/2 and p38. These kinases then phosphorylate p53, leading to the transcription of genes involved in cell cycle arrest and apoptosis.
Caption: Metabolism of 2-BPH and subsequent p53-dependent apoptosis induced by its metabolite.
Experimental Workflow for In Vivo Dose Optimization
A logical workflow for optimizing the dosage of 2-BPH in an in vivo experiment involves a stepwise approach, starting from literature review and culminating in the definitive experimental dose.
Caption: A stepwise workflow for optimizing 2-BPH dosage in in vivo experiments.
Technical Support Center: Purification of Benzhydrylpiperidine Analogs
Welcome to the technical support center for the purification of benzhydrylpiperidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of benzhydrylpiperidine analogs.
Column Chromatography Issues
Q1: My benzhydrylpiperidine analog is streaking on the silica gel column. What can I do?
A1: Streaking of basic compounds like benzhydrylpiperidine analogs on silica gel is a common issue due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system. A typical starting concentration is 0.1-1% (v/v) of TEA. This will neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Solvent System Optimization: Ensure your chosen solvent system provides adequate solubility for your compound. A gradient elution from a non-polar to a more polar solvent can also help improve separation.
Q2: I am not getting good separation between my desired product and a closely related impurity. How can I improve the resolution?
A2: Improving resolution in column chromatography requires optimizing several parameters:
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Fine-tune the Eluent Polarity: If the Rf values of your product and impurity are too close, a small adjustment in the solvent ratio can make a significant difference. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture.
-
Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will increase the elution time.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the column's silica gel weight with your crude sample.
Recrystallization Challenges
Q1: My benzhydrylpiperidine analog is not crystallizing from the chosen solvent.
A1: Failure to crystallize can be due to several factors:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains soluble at low temperatures, the solvent is too good. If it doesn't dissolve at high temperatures, the solvent is too poor. You may need to screen different solvents or use a binary solvent system. For benzhydrylpiperidine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures with ethers like diethyl ether or MTBE, are often good starting points.[1]
-
Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of your compound.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Cooling: Ensure the solution is cooled slowly to allow for the formation of larger, purer crystals. A rapid crash-out can trap impurities.
-
Q2: The recrystallized product is an oil, not a solid.
A2: "Oiling out" occurs when the solute comes out of solution above its melting point. Here's how to address it:
-
Use a Lower Boiling Point Solvent: A lower boiling point solvent will ensure that the solution temperature is below the melting point of your compound when it becomes supersaturated.
-
Increase the Volume of Solvent: Using a more dilute solution can sometimes prevent oiling out.
-
Change the Solvent System: A different solvent or solvent pair may be necessary.
Chiral HPLC Separation Problems
Q1: I am observing peak splitting or tailing for my benzhydrylpiperidine analog during chiral HPLC analysis.
A1: Peak shape issues in chiral HPLC for basic compounds are often related to interactions with the stationary phase or issues with the mobile phase.
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Mobile Phase Additives: For basic analytes, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape by blocking active sites on the stationary phase.
-
pH of the Mobile Phase: For reversed-phase separations, operating at a higher pH can suppress the ionization of residual silanols on the stationary phase, reducing tailing.[2]
-
Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2] Try to dissolve your sample in the mobile phase itself.
-
Column Contamination: A blocked frit or contamination of the stationary phase can lead to peak splitting.[3] Flushing the column or replacing the frit may be necessary.
Q2: I am not achieving baseline separation of the enantiomers.
A2: Achieving good enantiomeric separation often requires careful method development:
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Column Selection: There is no universal chiral stationary phase. Screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) is often necessary to find one that provides adequate selectivity for your compound.
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration can dramatically affect the separation. A systematic screening of different modifiers is recommended.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase backpressure and analysis time.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of benzhydrylpiperidine analogs?
A1: The most common impurities often arise from the starting materials and side reactions during the synthesis. For the common synthesis involving the reaction of benzhydryl chloride with a piperazine derivative, potential impurities include:
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Unreacted Starting Materials: Residual benzhydryl chloride or the piperazine starting material.
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Over-alkylation Products: If the piperazine is not mono-protected, diarylmethylpiperazine (bis-alkylation) can be a significant byproduct.
-
Byproducts from Benzhydryl Chloride: Benzhydrol and dibenzhydryl ether can form if moisture is present during the reaction.
-
Solvent Adducts: Depending on the reaction conditions and solvent used.
Q2: Which purification method is generally best for benzhydrylpiperidine analogs?
A2: The best purification method depends on the nature of the impurities and the scale of the purification.
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Column Chromatography: This is a versatile and widely used method for purifying small to medium quantities of benzhydrylpiperidine analogs. It is effective at removing a wide range of impurities.
-
Recrystallization: This is an excellent method for obtaining highly pure material, especially for the final product. It is particularly effective for removing small amounts of impurities from a solid product. Often, the hydrochloride or other salt form of the benzhydrylpiperidine analog is used for recrystallization.[1]
-
Preparative HPLC: For difficult separations, especially for isolating enantiomers, preparative chiral HPLC is the method of choice.
Q3: How can I convert my freebase benzhydrylpiperidine analog to its hydrochloride salt for purification?
A3: To convert the freebase to the hydrochloride salt, dissolve the purified freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Benzhydrylpiperidine Analog
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography (Silica Gel) | 60-85% | >95% | Yield can be lower if the product has a similar Rf to impurities. |
| Recrystallization (Ethanol/Ether) | 70-90% (of the material being recrystallized) | >99% | Highly effective for removing minor impurities. |
| Preparative Chiral HPLC | 50-80% | >99.5% (for each enantiomer) | Best for separating enantiomers, but can be costly and time-consuming for large quantities. |
Note: The values in this table are approximate and can vary significantly depending on the specific analog, the nature of the impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Benzhydrylpiperidine Analog
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Slurry Preparation: Dissolve the crude benzhydrylpiperidine analog in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent (e.g., hexane).
-
Sample Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of 0.5% triethylamine to the eluent is recommended to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzhydrylpiperidine analog.
Protocol 2: Recrystallization of a Benzhydrylpiperidine Hydrochloride Salt
-
Dissolution: In a flask, add the crude benzhydrylpiperidine hydrochloride salt and the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve it completely.[1]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of benzhydrylpiperidine analogs.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Method Refinement for Studying Novel Psychoactive Substances (NPS)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methodologies for studying novel psychoactive substances.
Section 1: Analytical & Bioanalytical Troubleshooting
This section addresses common issues encountered during the detection, identification, and quantification of NPS in various matrices.
Frequently Asked Questions (FAQs)
Q1: My laboratory is struggling to keep up with the rapid emergence of new NPS. How can we improve our detection strategy?
A1: The constantly evolving NPS market necessitates a shift from targeted to non-targeted testing workflows.[1] While targeted assays are effective for known substances, they cannot identify new or unexpected compounds.
Recommendations:
-
Implement Non-Targeted Analysis: Techniques like high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography (GC/LC) are crucial. These methods allow for the detection of a wide range of compounds without prior knowledge of their structure.
-
Develop Data Mining Strategies: Create workflows for retrospective data analysis. If a new NPS is reported, you can re-examine past HRMS data to see if it was present but unidentified in previous samples.[1]
-
Stay Informed: Regularly consult resources like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) for updates on newly identified NPS.[2][3]
Q2: What are the critical first steps in developing a new analytical method for an uncharacterized NPS?
A2: A successful method development and validation process ensures that your results are reliable, consistent, and accurate.[4]
Key Initial Steps:
-
Define the Analytical Target Profile (ATP): Determine the method's purpose early on (e.g., qualitative identification, quantitative analysis in plasma) and establish performance criteria like accuracy, sensitivity, and specificity.[5]
-
Characterize the Analyte: Obtain as much information as possible about the NPS's physicochemical properties (e.g., solubility, pKa, thermal stability). This will guide the selection of analytical techniques.
-
Select the Right Technique: Choose between methods like GC-MS, LC-MS/MS, or immunoassays based on the analyte's properties and the required sensitivity. For many NPS, LC-MS/MS is preferred due to its high sensitivity and specificity.[2][3]
-
Optimize Sample Preparation: This is a critical step to remove matrix interferences and concentrate the analyte.[6][7]
Troubleshooting Guide: Chromatographic Analysis
Issue: Poor peak shape, tailing, or fronting in LC-MS/MS analysis of synthetic cathinones.
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Silanol Interactions | Use a column with end-capping or a different stationary phase (e.g., biphenyl). Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. | Basic compounds like cathinones can interact with acidic silanol groups on the silica support, causing peak tailing. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic cathinones, an acidic mobile phase (e.g., pH 3 with formic acid) is often optimal. | This ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. |
| Matrix Effects | Improve sample preparation by using a more rigorous extraction method like Solid Phase Extraction (SPE) instead of a simple "dilute-and-shoot".[7] | Co-eluting matrix components can interfere with ionization and peak shape. |
Section 2: Sample Preparation for Biological Matrices
Effective sample preparation is crucial for removing interferences like proteins and lipids, thereby improving analytical accuracy and protecting instrumentation.
Experimental Protocol: Solid Phase Extraction (SPE) for NPS in Plasma
This protocol is a general guideline for extracting a broad range of NPS from a plasma matrix. Optimization will be required for specific compounds.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of deionized water to remove salts.
-
Wash 2: Pass 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash 3: Pass 1 mL of methanol to remove lipids and other organic interferences.
-
-
Elution: Elute the target NPS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution from the cation exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the advantages and disadvantages of common sample preparation techniques for biological fluids.[6][8]
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive, and suitable for high-throughput screening. | Non-selective, significant matrix effects, potential for analyte co-precipitation. | 70-90% |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good for removing salts and polar interferences, provides a clean extract. | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.[6] | 80-95% |
| Solid Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High selectivity, high recovery, removes a wide range of interferences, easily automated.[8] | More expensive, method development can be time-consuming. | >90% |
Section 3: In Vitro Assay Refinement
This section focuses on troubleshooting common issues in cellular and receptor-based assays used to determine the pharmacological and toxicological profiles of NPS.
Frequently Asked Questions (FAQs)
Q3: We are observing high variability in our GPCR receptor binding assays. What are the common causes and how can we mitigate them?
A3: Variability in receptor binding assays can stem from multiple factors related to reagents, assay conditions, and execution.[9]
Troubleshooting Checklist:
-
Receptor Source and Quality: Ensure consistent expression levels and viability of the receptor preparation (e.g., cell membranes, purified receptor). Perform quality control on each new batch.
-
Radioligand Integrity: Check the purity and specific activity of the radiolabeled ligand. Degradation can lead to reduced binding and inconsistent results.
-
Incubation Conditions: Optimize and strictly control incubation time, temperature, and buffer composition (pH, ionic strength).
-
Nonspecific Binding (NSB): High NSB can mask the specific binding signal. Test different blocking agents and ensure the concentration of the unlabeled competitor used to define NSB is sufficient (typically 100-1000 fold excess over the radioligand).[9]
-
Assay Technique: For filtration assays, ensure rapid and consistent washing to minimize dissociation of the ligand-receptor complex. For Scintillation Proximity Assays (SPA), ensure proper bead-receptor coupling.[9]
Q4: Our in vitro cytotoxicity results for a new NPS are not reproducible. What should we investigate?
A4: Reproducibility issues in cytotoxicity assays often arise from interactions between the NPS and the assay components, or from subtle variations in cell culture conditions.[10]
Troubleshooting Checklist:
-
NPS-Assay Interference: Some NPS can interfere with assay readouts (e.g., absorbance or fluorescence of dyes like MTT or AlamarBlue). Run controls with the NPS in cell-free media to check for direct interference.
-
Cell Culture Conditions: Maintain strict consistency in cell passage number, seeding density, and growth phase. Cellular responses to toxins can vary significantly with these parameters.
-
NPS Stability and Solubility: Verify that the NPS is stable and fully dissolved in the culture medium. Precipitation can lead to inaccurate dosing and variable results. Use of a suitable solvent like DMSO is common, but its final concentration should be kept low (<0.1%) and consistent across all wells.
-
Exposure Time: Ensure the exposure duration is appropriate and consistent. Short exposure times may not be sufficient to induce a toxic response, while very long times can lead to secondary effects.[10]
Section 4: Visualized Workflows and Pathways
Diagram 1: General Workflow for NPS Identification
This diagram illustrates a typical workflow for the identification and confirmation of an unknown novel psychoactive substance from a seized sample.
Caption: Workflow for identifying unknown Novel Psychoactive Substances.
Diagram 2: Simplified GPCR Signaling Pathway for Synthetic Cannabinoids
This diagram shows a simplified signaling cascade following the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), by a synthetic cannabinoid receptor agonist (SCRA).
Caption: Simplified CB1 receptor signaling cascade activated by a SCRA.
References
- 1. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. [논문]Sample preparation strategies for the determination of psychoactive substances in biological fluids [scienceon.kisti.re.kr]
- 8. youtube.com [youtube.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Benzhydrylpiperidine HCl Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 2-Benzhydrylpiperidine HCl solutions. Below you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols to help ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and storage of 2-Benzhydrylpiperidine HCl solutions.
Issue: Solution Discoloration
Discoloration, often a yellowish or brownish tint, can be an indicator of chemical degradation.
Possible Causes:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the amine functional group. The benzhydryl group may also be susceptible to oxidation.
-
Light Exposure (Photodegradation): UV or visible light can provide the energy needed to initiate degradation reactions.
-
High Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
pH Shift: A significant change in the solution's pH can affect the stability of the hydrochloride salt.
Recommended Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
pH Monitoring: Regularly check the pH of the solution to ensure it remains within the optimal range for stability.
Caption: Troubleshooting workflow for solution discoloration.
Issue: Precipitate Formation
The formation of a solid precipitate in the solution can indicate solubility issues or degradation.
Possible Causes:
-
Poor Solubility: The concentration of 2-Benzhydrylpiperidine HCl may exceed its solubility limit in the chosen solvent.
-
pH-Dependent Solubility: The free base form of the amine is generally less water-soluble than its hydrochloride salt. An increase in pH can cause the free base to precipitate.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute, leading to precipitation.
Recommended Solutions:
-
Solvent Selection: Ensure the solvent system is appropriate for the desired concentration. Co-solvents may be used to enhance solubility.
-
pH Control: Maintain a suitable acidic pH to keep the compound in its more soluble protonated form.
-
Concentration Adjustment: Prepare solutions at a concentration known to be well within the solubility limits.
-
Proper Sealing: Use tightly sealed containers to prevent solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for 2-Benzhydrylpiperidine HCl solutions?
A: For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers. For long-term storage, consider storing under an inert atmosphere.
Q2: What is the likely impact of pH on the stability of 2-Benzhydrylpiperidine HCl solutions?
A: Amine hydrochloride salts are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the equilibrium will shift towards the free base form, which can be more susceptible to degradation and has lower aqueous solubility.
Q3: What are the potential degradation pathways for 2-Benzhydrylpiperidine HCl?
A: While specific data for this molecule is limited, general degradation pathways for similar compounds include:
-
Hydrolysis: Although generally stable, under certain conditions, hydrolysis can occur.
-
Oxidation: The piperidine ring and benzhydryl group can be sites for oxidation.
-
Thermal Decomposition: At elevated temperatures, decomposition can lead to the formation of nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.
Q4: What solvents are recommended for preparing solutions of 2-Benzhydrylpiperidine HCl?
A: The choice of solvent will depend on the intended application. For aqueous solutions, purified water is a common choice. For non-aqueous applications, alcohols such as ethanol or isopropanol may be suitable. Always check the solubility of the compound in the chosen solvent at the desired concentration.
Data Summary
Due to the limited publicly available quantitative stability data for 2-Benzhydrylpiperidine HCl, the following table summarizes general stability considerations based on its chemical structure and the properties of similar compounds.
| Parameter | Condition | General Stability Impact | Recommendation |
| pH | Acidic (low pH) | Generally more stable | Maintain a controlled acidic pH |
| Neutral to Alkaline (high pH) | Potential for precipitation and increased degradation | Avoid prolonged exposure to high pH | |
| Temperature | Low (2-8 °C) | Slows degradation rates | Recommended for storage |
| High (>25 °C) | Accelerates degradation | Avoid | |
| Light | Exposure to UV/Visible light | Can induce photodegradation | Store in light-protected containers |
| Atmosphere | Presence of Oxygen | Can lead to oxidative degradation | Prepare and store under inert gas |
| Solvent | Aqueous | Stability is pH-dependent | Buffer the solution if necessary |
| Organic (e.g., alcohols) | Generally good solubility, but stability should be tested | Verify compatibility and stability |
Experimental Protocols
The following are general protocols that can be adapted to investigate the stability of 2-Benzhydrylpiperidine HCl in your specific experimental context.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][2]
Objective: To evaluate the stability of 2-Benzhydrylpiperidine HCl under various stress conditions.
Materials:
-
2-Benzhydrylpiperidine HCl
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of 2-Benzhydrylpiperidine HCl in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a set time.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a set time.
-
Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for a set time.
-
Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Determining Optimal pH for Stability
Objective: To identify the pH range where 2-Benzhydrylpiperidine HCl exhibits the highest stability in an aqueous solution.
Materials:
-
2-Benzhydrylpiperidine HCl
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
-
pH meter
-
Temperature-controlled incubator
Methodology:
-
Solution Preparation: Prepare solutions of 2-Benzhydrylpiperidine HCl in each of the different pH buffers at a fixed concentration.
-
Initial Analysis: Immediately analyze a sample from each solution (t=0) using a validated HPLC method to determine the initial concentration.
-
Incubation: Store the remaining solutions in a temperature-controlled incubator at a specified temperature (e.g., 40 °C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Evaluation: Plot the percentage of the remaining 2-Benzhydrylpiperidine HCl against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.
Hypothetical Signaling Pathway
Degradation of a pharmacologically active compound like 2-Benzhydrylpiperidine HCl can lead to a loss of efficacy. If this compound is an antagonist for a specific receptor, its degradation would diminish its ability to block the downstream signaling pathway.
Caption: Inhibition of a signaling pathway by 2-Benzhydrylpiperidine HCl.
References
Avoiding common pitfalls in behavioral studies with stimulants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting behavioral studies with stimulants.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common behavioral assays used to study the effects of stimulants?
The most common behavioral assays include locomotor activity, conditioned place preference (CPP), and intravenous self-administration (IVSA).[1][2] Locomotor activity assesses the stimulant's effect on spontaneous movement.[3] CPP is used to evaluate the rewarding or aversive properties of a drug.[4][5] IVSA is considered the gold standard for modeling drug-seeking and reinforcement behaviors.[1][6]
Q2: What are the primary neurotransmitter systems affected by stimulants?
Stimulants primarily affect the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.[7][8] They typically increase the extracellular levels of these neurotransmitters, leading to their behavioral and psychological effects.[7]
Q3: How can I minimize variability in my behavioral studies?
To minimize variability, it is crucial to standardize experimental conditions. This includes controlling for factors such as the time of day of testing, housing conditions, handling procedures, and the age and strain of the animals. Acclimatizing animals to the testing environment and handling procedures before the experiment is also critical.
Experimental Design & Protocols
Q4: I'm not observing the expected hyperlocomotor activity after stimulant administration. What could be the issue?
Several factors could be at play:
-
Dosage: The dose might be too low to induce hyperlocomotion or so high that it causes stereotyped, repetitive behaviors that interfere with movement.[9] A dose-response curve should be established.
-
Habituation: Insufficient habituation to the testing chamber can lead to novelty-induced hyperactivity, masking the drug's effect.
-
Tolerance: If the animals have been repeatedly exposed to the stimulant, they may have developed tolerance to its locomotor-activating effects.
Q5: My conditioned place preference (CPP) results are inconsistent. What are some common pitfalls?
Inconsistent CPP results can arise from:
-
Biased vs. Unbiased Design: In a biased design, the animal's initial preference for a compartment can confound the results. An unbiased design, where the drug is paired with a randomly assigned compartment, is often preferred.[10]
-
Conditioning Sessions: The number and duration of conditioning sessions are critical. Too few sessions may not be sufficient to establish a preference, while too many could lead to extinction.
-
Extinction: The preference can extinguish over time. The timing of the preference test after the last conditioning session is important.
Q6: I'm having trouble with my intravenous self-administration (IVSA) study. What should I check?
IVSA studies are technically demanding. Common issues include:
-
Catheter Patency: Ensuring the catheter remains patent throughout the study is crucial for reliable drug delivery.[11] Regular flushing and checks are necessary.
-
Acquisition: Not all animals may acquire self-administration. Factors like the training dose, the complexity of the response required (e.g., fixed ratio vs. progressive ratio schedule), and prior operant training can influence acquisition rates.[1][11]
-
Stress: Stress from handling or the experimental setup can interfere with drug-seeking behavior.
Troubleshooting Guides
Problem: High inter-individual variability in locomotor activity.
| Possible Cause | Troubleshooting Steps |
| Genetic Differences | Use an inbred strain of animals to reduce genetic variability. |
| Environmental Factors | Ensure consistent lighting, temperature, and noise levels in the housing and testing rooms. |
| Handling Stress | Handle all animals consistently and for the same duration before testing. Acclimatize animals to the experimenter. |
| Apparatus Bias | Thoroughly clean the locomotor activity chambers between each animal to remove olfactory cues. |
Problem: No significant place preference or aversion in CPP.
| Possible Cause | Troubleshooting Steps |
| Ineffective Dose | Conduct a dose-response study to determine an effective dose for producing reward or aversion. |
| Contextual Cues | Ensure the conditioning compartments have sufficiently distinct and salient cues (e.g., different flooring, wall patterns, and lighting). |
| State-Dependency | The animal's internal state (e.g., withdrawal, stress) during conditioning and testing can influence the results. Ensure these are consistent. |
| Procedural Issues | Review the timing of injections relative to placement in the conditioning chamber and the duration of the conditioning sessions. |
Problem: Low response rates in IVSA.
| Possible Cause | Troubleshooting Steps |
| Catheter Failure | Check catheter patency before each session.[11] A common method is to administer a short-acting anesthetic like Brevital.[11] |
| Dose Too Low/High | An inverted U-shaped dose-response curve is common. The training dose may be on the ascending or descending limb. Test different unit doses.[12] |
| Reinforcement Schedule | A high response requirement (e.g., high fixed ratio) may be too demanding, especially during acquisition. Start with a simple schedule like FR1.[11] |
| Lack of Training | Prior training to lever press for a non-drug reinforcer (e.g., sweetened milk) can facilitate the acquisition of drug self-administration.[6] |
Experimental Protocols
Locomotor Activity Assay
-
Habituation: Place the animal in the locomotor activity chamber for 30-60 minutes to allow for habituation to the novel environment.
-
Baseline Recording: Record baseline locomotor activity for a set period (e.g., 30 minutes).
-
Drug Administration: Administer the stimulant or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Injection Recording: Immediately place the animal back into the chamber and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze data in time bins to observe the onset, peak, and duration of the drug's effect. Common parameters include distance traveled, horizontal activity, and vertical activity (rearing).
Conditioned Place Preference (CPP) Protocol (Unbiased Design)
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning:
-
Day 2: Administer the stimulant and confine the animal to one of the outer compartments for 30 minutes.
-
Day 3: Administer the vehicle and confine the animal to the opposite outer compartment for 30 minutes.
-
Repeat this alternating schedule for a total of 4-8 conditioning days. The compartment paired with the drug should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments for 15 minutes, with no drug on board.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning test. A significant increase in time indicates a conditioned place preference.[4]
Intravenous Self-Administration (IVSA) Protocol
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.
-
Operant Training (Optional but Recommended): Train the animals to press a lever for a food or liquid reward (e.g., sweetened milk) on a simple reinforcement schedule (e.g., FR1) until a stable response rate is achieved.[6]
-
Acquisition:
-
Place the animal in the operant chamber and connect the catheter to the infusion pump.
-
Program the chamber so that a lever press results in the delivery of a unit dose of the stimulant.
-
Sessions are typically 1-6 hours daily.[13]
-
-
Maintenance: Once stable responding is established, the dose-response function or the effect of other manipulations can be assessed.
-
Data Analysis: Key measures include the number of infusions earned, active versus inactive lever presses, and patterns of drug intake.
Data Presentation
Table 1: Example Dose-Response Data for Amphetamine-Induced Locomotion
| Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM |
| Vehicle | 1500 ± 150 |
| 0.5 | 2500 ± 200 |
| 1.0 | 4500 ± 350 |
| 2.5 | 6000 ± 400 |
| 5.0 | 4000 ± 300 (stereotypy observed) |
Table 2: Example Data for Conditioned Place Preference with Cocaine
| Group | Pre-Test Time in Paired Side (s) ± SEM | Post-Test Time in Paired Side (s) ± SEM |
| Vehicle | 450 ± 30 | 460 ± 35 |
| Cocaine (10 mg/kg) | 445 ± 28 | 650 ± 45 |
| p < 0.05 compared to pre-test |
Visualizations
Caption: Mechanism of amphetamine action on dopaminergic synapse.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
Caption: Overview of major signaling pathways affected by stimulants.
References
- 1. instechlabs.com [instechlabs.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Locomotor activity - Wikipedia [en.wikipedia.org]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Methods for Intravenous Self Administration in a Mouse Model [app.jove.com]
- 7. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Amphetamine - Wikipedia [en.wikipedia.org]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Intravenous self-administration of entactogen-class stimulants in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Addressing off-target effects of piperidine-based ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with piperidine-based ligands, focusing on the identification and mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for piperidine-based ligands?
A1: Off-target effects occur when a drug or ligand binds to unintended molecular targets in the body, which can lead to adverse side effects, toxicity, or reduced therapeutic efficacy.[1] Piperidine rings are one of the most common heterocyclic structures in approved drugs and are known for their wide range of biological activities.[2][3] However, the flexibility and chemical nature of the piperidine scaffold can sometimes lead to promiscuous binding, interacting with multiple receptors or enzymes beyond the intended target.[4][5] Identifying and minimizing these off-target interactions is a critical step in drug development to ensure safety and effectiveness.[6][7]
Q2: How can I predict potential off-target effects for my piperidine-based ligand before starting wet lab experiments?
A2: In silico (computational) methods are a cost-effective initial approach to predict potential off-target interactions.[8] These tools use algorithms based on chemical structure similarity, machine learning models, and molecular docking to compare your ligand against databases of known protein targets.[8][9][10] This can help generate a list of potential off-targets for which you can then design specific experimental validation assays.[11][12]
Q3: What is the difference between a primary screen, a counter-screen, and an orthogonal assay?
A3:
-
Primary Screen: This is the initial high-throughput screening (HTS) used to identify "hits" or compounds that show activity against your intended target from a large library.[7]
-
Counter-Screen: A counter-screen is designed to identify and eliminate false-positive hits from the primary screen.[13][14][15] These assays can detect compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) or compounds that exhibit undesirable properties like cytotoxicity.[16]
-
Orthogonal Assay: This is a follow-up test that uses a different technology or method to confirm the activity of the initial hits.[17] Confirming activity with an orthogonal assay provides higher confidence that the compound's effect is genuine and not an artifact of the primary screening technology.[17]
Q4: What are some common experimental techniques to identify off-target binding?
A4: A variety of techniques can be used to experimentally identify off-target interactions. Ligand binding assays (LBAs) are fundamental for studying the direct interaction between a ligand and a protein.[18][19][20] Cell-based protein arrays are an emerging and powerful tool to screen for binding against thousands of membrane proteins in their native configuration.[1][21][22] Other common methods include radioligand binding assays, fluorescence polarization, and surface plasmon resonance (SPR), which can quantify binding kinetics.[23]
Troubleshooting Guides
Problem 1: My ligand is a hit in the primary screen, but I suspect a false positive.
This guide helps you determine if a hit from a primary screen is a true positive or an artifact.
Troubleshooting Workflow for Primary Hits
Caption: Workflow for validating hits from a primary screen.
Step-by-Step Guide:
-
Run a Technology Counter-Screen: The first step is to rule out interference with your assay's detection method.[13]
-
If your primary assay uses a reporter enzyme (e.g., luciferase): Run the assay without the target protein to see if your compound directly inhibits the reporter enzyme.[16]
-
If your primary assay is fluorescence-based: Measure the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths to check for interference.[14]
-
-
Perform a Specificity Counter-Screen: This is to check for undesirable activities like cytotoxicity, which is a common cause of false positives in cell-based assays.[16][17] A standard cell viability assay (e.g., MTT or CellTiter-Glo®) in the same cell line used for the primary screen can be performed.
-
Confirm with an Orthogonal Assay: Use a different experimental method to verify the hit.[17] For example, if your primary screen was a cell-based reporter assay, you could use a direct binding assay like Surface Plasmon Resonance (SPR) or a radioligand binding assay to confirm direct interaction with the target protein.[23]
Problem 2: How do I quantitatively assess the selectivity of my ligand?
This guide outlines how to determine how selective your ligand is for its intended target versus known off-targets.
Key Quantitative Parameters in Ligand Binding
The following table summarizes key parameters used to quantify ligand binding and selectivity. These values are typically determined using ligand binding assays.[19]
| Parameter | Description | Desired Value for High Selectivity |
| Kd | Dissociation Constant: The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Low Kd for the on-target, high Kd for off-targets. |
| Ki | Inhibition Constant: The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a known ligand. A lower Ki indicates higher potency for an inhibitor. | Low Ki for the on-target, high Ki for off-targets. |
| IC50 | Half-maximal Inhibitory Concentration: The concentration of an inhibitor that causes a 50% reduction in a specific biological or biochemical function. | Low IC50 for the on-target, high IC50 for off-targets. |
| EC50 | Half-maximal Effective Concentration: The concentration of a drug that gives half of the maximal response. | Low EC50 for the on-target, high EC50 for off-targets. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (as Ki) of your unlabeled piperidine-based ligand (the "competitor") by measuring its ability to displace a known radiolabeled ligand from the target receptor.[23]
-
Preparation:
-
Prepare cell membranes or purified protein containing the target receptor.
-
Prepare a series of dilutions of your unlabeled test compound.
-
Prepare a solution of a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) known to bind to the target, at a concentration close to its Kd value.
-
-
Incubation:
-
In a multi-well plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of your unlabeled test compound.
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly separate the bound from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the cell membranes (and the bound ligand) while allowing the unbound ligand to pass through.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
On-Target vs. Off-Target Signaling
Caption: On-target vs. off-target signaling pathways.
Comparison of Off-Target Screening Platforms
Choosing the right platform to screen for off-target effects is crucial. The table below compares common approaches.
| Assay Platform | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational modeling based on ligand structure and target databases.[8] | Fast, low-cost, provides a list of potential off-targets to test experimentally.[8] | Predictive only; requires experimental validation. Accuracy depends on the algorithm and database quality.[9] |
| Biochemical Assays (e.g., SPR, FRET) | Measures direct binding of a ligand to a purified protein target.[18][23] | Highly quantitative (provides Kd, kon, koff), high throughput possible.[19] | Lacks biological context (no cell membrane, signaling partners, etc.). May not identify all relevant interactions. |
| Cell-Based Assays | Measures ligand activity in a living cell context, such as receptor activation or inhibition.[24] | High biological relevance, captures downstream functional effects.[24] | Can be complex to deconvolve direct vs. indirect effects; susceptible to cytotoxicity-related artifacts.[17] |
| Cell Microarray Screening | Screens a ligand against thousands of individual human membrane proteins expressed on the surface of cells.[1][21] | High throughput, screens a large portion of the human "surfaceome," highly specific with low false-positive rates.[1][22] | Can be costly; typically focused on membrane and secreted proteins.[21] |
Experimental Protocol: Off-Target Screening Cell Microarray Analysis (OTSCMA)
This protocol provides a high-level overview of how to use a cell-based microarray to identify off-target binding.[1]
-
Array Preparation: A microarray is created where each spot contains a population of host cells (e.g., HEK293) engineered to overexpress a single, specific human membrane or secreted protein. A full screen can cover thousands of different proteins.[22]
-
Ligand Incubation: The piperidine-based ligand, which is typically labeled (e.g., with a fluorescent tag), is incubated with the cell microarray.
-
Washing: Unbound ligand is washed away, leaving only the ligand that has bound to proteins on the cell surfaces.
-
Detection & Imaging: The microarray is scanned using a high-resolution imager to detect the signal from the labeled ligand. The location of a positive signal on the array corresponds to the specific protein that the ligand has bound to.
-
Hit Confirmation: Positive "hits" from the initial screen are typically validated. This involves re-testing the ligand against cells expressing only the identified off-target protein, often using a secondary method like flow cytometry, to confirm the interaction and rule out artifacts.[22]
-
Risk Assessment: For any confirmed off-target, a risk analysis is performed to evaluate the potential for adverse events based on the off-target's known function, tissue expression, and the ligand's binding affinity.[21]
References
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 17. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. What is ligand binding assays? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 21. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Validation & Comparative
A Comparative Guide to the In Vivo Effects of Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of several key dopamine reuptake inhibitors (DRIs). The information presented is collated from peer-reviewed scientific literature and is intended to aid in the understanding and selection of these compounds for research and development purposes. We will delve into their comparative effects on dopamine transporter (DAT) occupancy, locomotor activity, and self-administration behaviors, supported by experimental data and detailed methodologies.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors are a class of compounds that block the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron. By inhibiting this process, DRIs increase the extracellular concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism of action underlies their therapeutic effects in conditions like ADHD and narcolepsy, as well as their potential for abuse. Understanding the nuanced in vivo effects of different DRIs is crucial for developing novel therapeutics with improved efficacy and safety profiles.
Comparative In Vivo Data
The following tables summarize quantitative data from in vivo studies, offering a direct comparison of the selected dopamine reuptake inhibitors across key pharmacological and behavioral assays.
Table 1: Dopamine Transporter (DAT) Occupancy
| Compound | Species | Method | Dose | DAT Occupancy (%) | Reference |
| Cocaine | Human | PET with [¹¹C]PE2I | 0.6 mg/kg, i.v. | ~65% | [1] |
| Methylphenidate | Human | PET with [¹¹C]cocaine | 0.25-0.6 mg/kg, i.v. | 50-75% | [2] |
| Bupropion | Human | PET with [¹¹C]β-CIT-FE | 300 mg/day, oral | ~26% | [3] |
| Modafinil | Human | PET with [¹¹C]-PE2I | 400 mg/day, oral | ~65% | [1] |
Table 2: Effects on Locomotor Activity
| Compound | Species | Dose | Effect on Locomotor Activity | Reference |
| Cocaine | Mouse | 4 mg/kg | Increased locomotor activity | [4] |
| Methylphenidate | Mouse | 3 mg/kg | Increased locomotor activity | [4] |
| Bupropion | Rat | 10-30 mg/kg | Dose-related increase in locomotor activity | [5] |
| Nomifensine | Mouse | - | Stimulation of motor behavior | [6] |
| GBR 12909 | Mouse | - | Increased locomotor activity | [7] |
| Benztropine | - | - | Data not readily available in a comparative context |
Table 3: Effects on Extracellular Dopamine (Microdialysis)
| Compound | Species | Brain Region | Dose (in perfusate) | Peak Increase in Extracellular DA (%) | Reference |
| Cocaine | Rat | Striatum | 100 µM | ~400% | [8] |
| GBR 12909 | Rat | Nucleus Accumbens | 100 µM | ~2700% | [9] |
| Methylphenidate | Rat | Nucleus Accumbens | 100 µM | ~3000% | [9] |
| Nomifensine | Rat | Striatum | 100 µM | ~600% | [8] |
| Benztropine | Rat | Striatum | 100 µM | ~800% | [8] |
| Bupropion | Rat | Striatum | 100 µM | ~250% | [8] |
Table 4: Drug Self-Administration
| Compound | Species | Reinforcing Efficacy (Breakpoint in PR schedule) | Comparison to Cocaine | Reference |
| GBR 12909 | Rat | Comparable | Similar reinforcing efficacy, longer duration of action | [10] |
| Benztropine | Rat | Lower | Less effective than cocaine in maintaining self-administration | [11] |
| Methylphenidate | Rat | Comparable | Similar potency and maximal response rates | [11] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
In Vivo Microdialysis for Extracellular Dopamine Measurement
Objective: To measure the concentration of dopamine and its metabolites in the extracellular fluid of a specific brain region in a freely moving animal.
Methodology:
-
Probe Implantation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: The dopamine reuptake inhibitor of interest is administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (included in the perfusion fluid).
-
Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals post-drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the average baseline concentration.
Locomotor Activity Assay
Objective: To assess the effect of a drug on spontaneous motor activity in rodents.
Methodology:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared beams to automatically track the animal's movement.
-
Habituation: Mice or rats are individually placed in the center of the open-field arena and allowed to explore freely for a set period (e.g., 30-60 minutes) to acclimate to the novel environment. This also serves to establish a baseline level of activity.
-
Drug Administration: Following the habituation period, animals are removed from the arena, administered the test compound (e.g., via intraperitoneal injection) or vehicle, and then immediately returned to the arena.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) post-injection. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Total activity over the entire session is also compared between drug-treated and vehicle-treated groups.
Intravenous Drug Self-Administration
Objective: To evaluate the reinforcing properties of a drug, which is an indicator of its abuse potential.
Methodology:
-
Catheter Implantation: Rats or mice undergo surgery to implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Operant Conditioning Chamber: The experiments are conducted in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the animal's catheter via a tether system.
-
Acquisition Phase (Fixed-Ratio Schedule): Animals are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine). Each active lever press results in a single drug infusion (Fixed-Ratio 1 schedule). A brief timeout period follows each infusion, during which lever presses have no consequence. The inactive lever has no programmed consequences throughout the experiment. Training continues until a stable pattern of responding is established.
-
Progressive-Ratio (PR) Schedule of Reinforcement: To assess the motivation to obtain the drug, a progressive-ratio schedule is implemented. In this schedule, the number of lever presses required to receive a single infusion increases progressively after each infusion is earned.
-
Breakpoint Determination: The "breakpoint" is the highest number of lever presses an animal is willing to make to receive a single drug infusion before responding ceases. The breakpoint is used as a measure of the reinforcing efficacy of the drug.
-
Data Analysis: The number of infusions earned and the breakpoint values are compared between different drugs or different doses of the same drug.
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine synthesis, release, and reuptake at the synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment.
Logical Relationships in a Drug Self-Administration Paradigm
Caption: Logic of an operant drug self-administration experiment.
References
- 1. Dopamine Transporter Correlates and Occupancy by Modafinil in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [11C]-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic properties of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. Daily Monitoring of Dopamine Efflux Reveals a Short-Lasting Occlusion of the Dopamine Agonist Properties of d-Amphetamine by Dopamine Transporter Blockers GBR 12909 and Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-administration of GBR 12909 on a fixed ratio and progressive ratio schedule in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis and Norepinephrine-Dopamine Reuptake Inhibitor Activity of 2-Benzhydrylpiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective synthesis and biological activity of 2-benzhydrylpiperidine (also known as desoxypipradrol or 2-DPMP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Its performance is compared with other well-known NDRIs, supported by experimental data, to assist researchers in drug discovery and development.
I. Comparison of Biological Activity: 2-Benzhydrylpiperidine and Alternative NDRIs
2-Benzhydrylpiperidine demonstrates high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), making it a potent dual reuptake inhibitor. For a comprehensive comparison, its activity is presented alongside two clinically significant NDRIs: methylphenidate and bupropion.
| Compound | Dopamine Transporter (DAT) Activity | Norepinephrine Transporter (NET) Activity | Reference |
| 2-Benzhydrylpiperidine | IC₅₀ = 16 nM | IC₅₀ = 3 nM | [1] |
| Methylphenidate | Kᵢ = 193 nM | Kᵢ = 38 nM | [2] |
| Bupropion | Kᵢ = 2.8 µM | Kᵢ = 1.4 µM | [3][4] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Lower values indicate higher binding affinity.
II. Enantioselective Synthesis of 2-Benzhydrylpiperidine
The chiral center at the 2-position of the piperidine ring is crucial for the biological activity of 2-benzhydrylpiperidine. Several methods for the enantioselective synthesis of 2-substituted piperidines have been reported. A highly efficient approach is the iridium-catalyzed asymmetric hydrogenation of a corresponding 2-benzhydrylpyridinium salt.
Proposed Synthetic Pathway
A plausible and efficient enantioselective synthesis of 2-benzhydrylpiperidine can be achieved via the following steps:
-
Synthesis of 2-Benzhydrylpyridine: This intermediate can be synthesized through various cross-coupling methods or by the reaction of a 2-picolinyllithium derivative with benzophenone, followed by dehydration.
-
Formation of the Pyridinium Salt: The 2-benzhydrylpyridine is then N-alkylated, for example with benzyl bromide, to form the corresponding pyridinium salt.
-
Iridium-Catalyzed Asymmetric Hydrogenation: The pyridinium salt is subjected to asymmetric hydrogenation using a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or Binaphane), to yield the enantioenriched 2-benzhydrylpiperidine.
Comparison of Synthetic Methods
| Method | Key Features | Typical Yields | Typical Enantiomeric Excess (e.e.) |
| Iridium-Catalyzed Asymmetric Hydrogenation | High efficiency, good functional group tolerance, high enantioselectivity. | >90% | >95% e.e. |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Another effective method for asymmetric hydrogenation of N-heterocycles. | Variable | Variable |
| Chiral Auxiliary-Based Methods | Stoichiometric use of a chiral auxiliary, often requiring more synthetic steps. | Good | High |
III. Experimental Protocols
A. Enantioselective Synthesis of 2-Benzhydrylpiperidine via Asymmetric Hydrogenation
This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of pyridinium salts.
1. Synthesis of N-Benzyl-2-benzhydrylpyridinium Bromide:
-
To a solution of 2-benzhydrylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.2 eq).
-
Stir the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the pyridinium salt.
2. Iridium-Catalyzed Asymmetric Hydrogenation:
-
In a glovebox, a high-pressure autoclave is charged with N-benzyl-2-benzhydrylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%).
-
Anhydrous, degassed methanol is added, and the vessel is sealed.
-
The autoclave is purged with hydrogen gas (3x) and then pressurized to 50 bar of H₂.
-
The reaction is stirred at 50 °C for 24 hours.
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the enantioenriched N-benzyl-2-benzhydrylpiperidine.
-
The benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.
B. In Vitro Norepinephrine and Dopamine Transporter Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to NET and DAT.
1. Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).
2. Radioligand Binding Assay:
-
The binding assay is performed in a 96-well plate in a final volume of 200 µL of assay buffer.
-
Membrane preparations (10-20 µg of protein) are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET or [³H]WIN 35,428 for DAT) at a concentration close to its Kd.
-
A range of concentrations of the test compound (2-benzhydrylpiperidine) is added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).
-
The plates are incubated at room temperature for 1-2 hours to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).
-
The Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
IV. Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
2-Benzhydrylpiperidine and other NDRIs exert their effects by blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
This guide provides a foundational comparison for researchers interested in the development of novel NDRIs. The high potency of 2-benzhydrylpiperidine warrants further investigation into its therapeutic potential and the development of efficient and scalable enantioselective synthetic routes.
References
Unveiling the Transporter Selectivity of 2-Benzhydrylpiperidine Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of psychoactive compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of 2-Benzhydrylpiperidine hydrochloride, also known as desoxypipradrol, with key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Experimental data on its binding affinity is presented alongside that of other psychoactive substances, offering a clear perspective on its selectivity profile.
2-Benzhydrylpiperidine is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed in the 1950s.[1] Its chemical structure is closely related to methylphenidate and pipradrol.[1] This compound and its analogs have been a subject of interest in medicinal chemistry due to their potential therapeutic applications and as probes for understanding transporter function.
Comparative Binding Affinity Profile
The primary mechanism of action of 2-Benzhydrylpiperidine is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. Its affinity for the serotonin transporter is significantly lower, indicating a distinct selectivity profile. A key study by Iversen and colleagues (2013) provides quantitative data on the inhibitory potency (Ki) of desoxypipradrol at human cloned monoamine transporters.[2][3][4]
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| 2-Benzhydrylpiperidine (Desoxypipradrol) | <100 | Submicromolar | >1000 | >10 |
| Cocaine | Submicromolar | Submicromolar | Submicromolar | ~1 |
| Methylphenidate | Submicromolar | Submicromolar | Micromolar | >10 |
| GBR 12909 | 11.3 | - | >100 | >8.8 |
Data for Desoxypipradrol, Cocaine, and Methylphenidate are based on functional inhibition of monoamine uptake.[2][3][4] GBR 12909 data is for a potent DAT inhibitor analog for comparison.[5]
As the data indicates, 2-Benzhydrylpiperidine is a potent inhibitor of the dopamine transporter, with a Ki value of less than 100 nM.[2] It also demonstrates submicromolar affinity for the norepinephrine transporter.[3][4] In stark contrast, its affinity for the serotonin transporter is in the micromolar range, highlighting its significant selectivity for catecholamine transporters over the serotonin transporter. This profile is a defining characteristic of its pharmacological action. For instance, one study highlighted an analog of 2-Benzhydrylpiperidine, S,S-(-)-19a, which exhibited a high potency for DAT with an IC50 of 11.3 nM and was more selective than the well-known DAT inhibitor GBR 12909 in its binding to DAT compared to SERT and NET.[5]
Interaction with Monoamine Transporters
The following diagram illustrates the primary interactions of this compound with the dopamine, norepinephrine, and serotonin transporters in the synaptic cleft.
Figure 1: Interaction of 2-Benzhydrylpiperidine with monoamine transporters.
Experimental Protocols
The determination of the binding affinity of this compound for monoamine transporters is typically conducted using in vitro radioligand binding assays. These experiments are fundamental to characterizing the cross-reactivity and selectivity of a compound.
Objective: To determine the inhibitory constant (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]CFT
-
For SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]nisoxetine
-
-
Test Compound: this compound
-
Reference Compounds: Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, citalopram for SERT, nisoxetine for NET).
-
Buffers and Reagents: Assay buffer (e.g., phosphate-buffered saline), scintillation fluid.
-
Equipment: Cell culture incubator, microplate reader, scintillation counter, filtration apparatus.
Workflow:
Figure 2: Experimental workflow for a radioligand binding assay.
Procedure:
-
Cell Culture and Membrane Preparation: HEK 293 cells expressing the target transporter are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Assay: The prepared cell membranes are incubated in assay buffer containing a fixed concentration of the specific radioligand and a range of concentrations of this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
This rigorous experimental approach allows for the precise quantification of the binding affinity of this compound at each of the monoamine transporters, providing the basis for the comparative data presented in this guide. The clear selectivity for DAT and NET over SERT is a key characteristic that dictates its pharmacological effects and potential therapeutic applications.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical profiles of some novel psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dopamine Transporter Interaction: Desoxypipradrol vs. Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Desoxypipradrol (2-DPMP) and cocaine, focusing on their interactions with the dopamine transporter (DAT). The initial query for "2-BPH" did not yield relevant results in the context of dopamine transporter ligands and is likely a misnomer. Based on structural similarity and function, this guide focuses on 2-benzylpiperidine and its more potent analog, Desoxypipradrol, for which direct comparative data with cocaine exists.
Desoxypipradrol, also known as 2-diphenylmethylpiperidine (2-DPMP), is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Cocaine, a well-known psychostimulant, also exerts its primary effects by inhibiting the DAT.[2] This analysis delves into their binding affinities, dopamine uptake inhibition, and resultant behavioral effects, supported by experimental data and protocols.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Desoxypipradrol and cocaine in their interaction with the dopamine transporter.
Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition
| Compound | Binding Affinity (Ki) for DAT | Dopamine Uptake Inhibition (IC50) | Species/System | Reference |
| Desoxypipradrol (2-DPMP) | Not explicitly provided in the search results | 0.07 µM | Human Embryonic Kidney (HEK 293) cells expressing DAT | [3] |
| Cocaine | Not explicitly provided in the search results | ~3-fold lower potency than 2-DPMP | Rat nucleus accumbens slices | [4] |
| 2-Benzylpiperidine | 6,360 nM | 3,780 - 8,800 nM | Not specified | [5] |
Note: Direct Ki values for Desoxypipradrol and cocaine were not available in the provided search results. However, their relative potencies in functional assays are indicated.
Table 2: In Vivo Effects on Dopamine Levels and Behavior
| Compound | Effect on Peak Dopamine Levels (Nucleus Accumbens) | Effect on Dopamine Re-uptake Half-life | Behavioral Effects | Species | Reference |
| Desoxypipradrol (2-DPMP) | ~7-fold increase | ~15-fold increase | Induces rewarding and reinforcing effects; associated with prolonged agitation and psychosis at high doses.[3][6] | Rat | [4] |
| Cocaine | ~3-fold increase | ~5-fold increase | Well-established rewarding and reinforcing properties; psychostimulant effects. | Rat | [4] |
| 2-Benzylpiperidine | Very little effect on dopamine levels. | Not specified | Sedative action in some studies.[7][8] | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay for DAT Affinity
This protocol is a standard method for determining the binding affinity of a compound for the dopamine transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of Desoxypipradrol and cocaine for the dopamine transporter.
Materials:
-
Rat brain tissue (striatum or nucleus accumbens), rapidly removed and frozen.
-
[125I]RTI-121 (a selective DAT radioligand).
-
Desoxypipradrol (2-DPMP) and Cocaine solutions of varying concentrations.
-
Nomifensine (for determining non-specific binding).
-
Sodium phosphate buffer (NaPB), pH 7.4.
-
Polysine-coated slides.
-
Kodak BioMax MR films.
-
Image analysis software (e.g., MCID™).
Procedure:
-
Tissue Preparation: Frozen rat brains are sectioned into 20-µm coronal slices, focusing on the nucleus accumbens and dorsal striatum. Sections are mounted on polysine-coated slides.[3]
-
Pre-incubation: Slides are pre-incubated in 0.05 M NaPB at pH 7.4.[3]
-
Incubation: Sections are then incubated with 20 pM [125I]RTI-121 in NaPB containing increasing concentrations of the test compound (Desoxypipradrol or cocaine) for 60 minutes at room temperature.[3]
-
Non-specific Binding: A parallel set of sections is incubated with the radioligand in the presence of 200 µM nomifensine to determine non-specific binding.[3]
-
Washing and Drying: Slides are rinsed and air-dried.[3]
-
Autoradiography: Slides are exposed to Kodak BioMax MR films for an appropriate duration (e.g., three days).[3]
-
Data Analysis: The resulting autoradiograms are analyzed using imaging software. The displacement of the radioligand by the test compound is used to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[3]
Synaptosomal Dopamine Uptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Desoxypipradrol and cocaine for dopamine uptake.
Materials:
-
Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).
-
[3H]-dopamine.
-
Krebs-Ringer-HEPES buffer (KHB).
-
Desoxypipradrol and Cocaine solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Cell Culture: HEK 293 cells expressing hDAT are cultured to confluence in appropriate media.
-
Assay Preparation: On the day of the experiment, cells are washed with KHB.
-
Compound Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the test compound (Desoxypipradrol or cocaine) or vehicle.[9]
-
Dopamine Uptake: [3H]-dopamine is added to the cells, and the uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.[10]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-dopamine.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition of [3H]-dopamine uptake by the test compound is plotted against the compound concentration to determine the IC50 value.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This technique allows for the real-time measurement of neurotransmitter levels in the brains of freely moving animals.
Objective: To measure the effect of Desoxypipradrol and cocaine on extracellular dopamine levels in the nucleus accumbens.
Materials:
-
Live, freely moving rats.
-
Microdialysis probes.
-
Surgical instruments for probe implantation.
-
Ringer's solution (artificial cerebrospinal fluid).
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
Desoxypipradrol and Cocaine solutions for intravenous administration.
Procedure:
-
Surgical Implantation: Rats are anesthetized, and a microdialysis probe is surgically implanted into the nucleus accumbens shell.[3]
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, the probe is perfused with Ringer's solution at a slow, constant rate (e.g., 1 µl/min).[3]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intravenous administration of the test drug (Desoxypipradrol or cocaine) or vehicle.[3]
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.[3]
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline pre-drug levels.
Visualizations
Mechanism of Action at the Dopamine Transporter
The following diagram illustrates the differential effects of a dopamine reuptake inhibitor like cocaine or Desoxypipradrol compared to a dopamine releaser like amphetamine on the dopamine transporter.
Caption: Mechanism of dopamine reuptake inhibition by cocaine and Desoxypipradrol.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to measure dopamine levels.
Caption: Workflow for in vivo microdialysis to assess dopamine levels.
Signaling Consequences of DAT Inhibition
Inhibition of the dopamine transporter leads to a cascade of downstream signaling events due to increased dopamine in the synaptic cleft.
Caption: Simplified signaling cascade following DAT inhibition.
Conclusion
The comparative analysis reveals that Desoxypipradrol (2-DPMP) is a more potent dopamine reuptake inhibitor than cocaine, leading to a greater increase in extracellular dopamine levels and a longer duration of action.[4] This heightened potency likely contributes to its reported psychotogenic effects.[4] In contrast, 2-benzylpiperidine is a significantly weaker dopamine reuptake inhibitor with minimal effects on dopamine levels.[7] The provided experimental protocols offer standardized methods for the continued investigation of these and other novel psychoactive substances at the dopamine transporter. This information is critical for understanding the abuse potential and for the development of potential therapeutic interventions for psychostimulant addiction.
References
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 4. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Benzylpiperidine [medbox.iiab.me]
- 8. Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Novel Dopamine Reuptake Inhibitors: A Comparative Efficacy Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three novel dopamine reuptake inhibitors (DRIs) — Mesocarb (Sidnocarb), (S)-CE-123, and PRC-200 — based on available data from preclinical animal studies. The objective is to present a clear, data-driven comparison to aid in the evaluation and consideration of these compounds for further research and development.
Executive Summary
Dopamine reuptake inhibitors are a critical class of compounds investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This guide focuses on the preclinical efficacy of three novel DRIs:
-
Mesocarb (Sidnocarb): A psychostimulant with a unique atypical mechanism of action at the dopamine transporter.
-
(S)-CE-123: A selective DRI that has shown promise in models of cognitive function.
-
PRC-200: An enantiomerically pure analog of venlafaxine with triple reuptake inhibitory action.
This document summarizes the available quantitative data on their efficacy in established animal models, details the experimental protocols used in these studies, and provides visual representations of key experimental workflows.
Data Presentation
The following tables summarize the quantitative efficacy data for each novel DRI based on published preclinical studies.
Table 1: In Vitro Binding Affinities and Potencies
| Compound | Transporter | IC50 (µM) | Notes |
| Mesocarb | DAT | 0.49 ± 0.14 | Acts as a non-competitive allosteric modulator. |
| NET | 34.9 ± 14.08 | 71-fold lower affinity than for DAT. | |
| SERT | 494.9 ± 17.00 | 1,010-fold lower affinity than for DAT. | |
| (S)-CE-123 | DAT | - | Data not available in the searched literature. |
| NET | - | Data not available in the searched literature. | |
| SERT | - | Data not available in the searched literature. | |
| PRC-200 | DAT | - | Data not available in the searched literature. |
| NET | - | Data not available in the searched literature. | |
| SERT | - | Data not available in the searched literature. |
Table 2: In Vivo Neurochemical Effects (Microdialysis)
| Compound | Animal Model | Brain Region | Dose | % Increase in Dopamine (approx.) | Time Point |
| (S)-CE-123 | Mice | Nucleus Accumbens | 10 mg/kg, s.c. | 250% | 40 min post-injection |
| Mice | Nucleus Accumbens | 100 mg/kg, s.c. | 600% | 40 min post-injection |
Table 3: Efficacy in Behavioral Models
| Compound | Animal Model | Behavioral Test | Dose | Key Finding |
| (S)-CE-123 | Mice | Social Recognition Memory | 10 mg/kg, s.c. | Blocks retroactive interference at 6h post-learning. |
| PRC-200 | Mice | Tail Suspension Test | 1 and 5 mg/kg, i.p. | Decreased duration of immobility. (Specific data not available) |
| Rats | Forced Swim Test | - | Enhanced swimming behavior, comparable to imipramine (15 mg/kg, i.p.). (Specific data not available) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vivo Microdialysis for (S)-CE-123
-
Animals: Freely moving male C57BL/6J mice.
-
Surgery: Guide cannulae were stereotaxically implanted targeting the nucleus accumbens. A microdialysis probe was inserted through the guide cannula on the day of the experiment.
-
Procedure: Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant flow rate. Baseline dialysate samples were collected to establish basal dopamine levels.
-
Drug Administration: (S)-CE-123 (10 or 100 mg/kg) or vehicle was administered subcutaneously (s.c.).
-
Sample Analysis: Dialysate samples were collected at regular intervals post-injection and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels were expressed as a percentage change from the baseline.
Social Recognition Memory Task for (S)-CE-123
-
Animals: Male mice.
-
Habituation: Experimental mice were habituated to the testing cage.
-
Procedure:
-
Sample Phase: An unfamiliar juvenile mouse (stimulus 1) was introduced into the cage for a defined period.
-
Inter-exposure Interval: A specific time interval elapsed (e.g., 3 or 6 hours).
-
Choice Phase: The previously encountered mouse (stimulus 1) and a novel juvenile mouse (stimulus 2) were simultaneously presented to the experimental mouse.
-
-
Drug Administration: (S)-CE-123 (10 mg/kg) or vehicle was administered s.c. 30 minutes before the sample phase.
-
Data Analysis: The time spent investigating each stimulus mouse during the choice phase was recorded. A discrimination index was calculated to assess memory.
Tail Suspension Test for PRC-200
-
Animals: Male mice.
-
Procedure: Mice were suspended by their tail from a horizontal bar using adhesive tape, for a total of 6 minutes. The duration of immobility (defined as the absence of any movement except for respiration) was recorded during the last 4 minutes of the test.
-
Drug Administration: PRC-200 (1 and 5 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the test.
-
Data Analysis: The total time of immobility was compared between the drug-treated and vehicle-treated groups.
Forced Swim Test for PRC-200
-
Animals: Male rats.
-
Procedure: Rats were placed in a cylinder filled with water (25°C) for a 15-minute pre-swim session. Twenty-four hours later, they were placed back in the water for a 5-minute test session. The duration of swimming, climbing, and immobility was recorded.
-
Drug Administration: PRC-200 or imipramine (15 mg/kg) was administered i.p. at different time points before the test session.
-
Data Analysis: The time spent in active behaviors (swimming and climbing) versus passive behavior (immobility) was compared between the different treatment groups.
Mandatory Visualization
Dopamine Reuptake Inhibition Signaling Pathway
Caption: Mechanism of action of novel dopamine reuptake inhibitors (DRIs).
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure dopamine levels.
Logical Relationship in Behavioral Testing
Caption: Logic of antidepressant-like efficacy in behavioral despair models.
Validating the Selectivity of 2-Benzhydrylpiperidine for DAT over SERT and NET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Benzhydrylpiperidine's binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented herein validates the compound's notable selectivity for DAT, a crucial characteristic for researchers investigating novel therapeutic agents for dopamine-related neurological and psychiatric disorders.
Comparative Analysis of Binding Affinities
Experimental data from in vitro studies robustly demonstrate that 2-Benzhydrylpiperidine, also known as 2-diphenylmethylpiperidine (2-DPMP), is a potent and selective inhibitor of the dopamine transporter, with significantly lower affinity for the serotonin and norepinephrine transporters. A key study by Simmler et al. (2014) characterized the pharmacological profile of 2-DPMP at human monoamine transporters expressed in HEK 293 cells.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 2-Benzhydrylpiperidine for DAT, SERT, and NET, illustrating its selectivity profile.
| Transporter | IC50 (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| DAT | 31 | - | - |
| SERT | >10,000 | >322 | - |
| NET | 49 | - | 1.6 |
Data sourced from Simmler et al., Biochemical Pharmacology, 2014.
The data clearly indicates that 2-Benzhydrylpiperidine is over 322-fold more selective for the dopamine transporter than for the serotonin transporter. Its affinity for the norepinephrine transporter is comparable to its affinity for the dopamine transporter. This high selectivity for DAT over SERT is a desirable property for compounds targeting the dopaminergic system, as it minimizes off-target effects related to serotonin modulation. The pipradrol derivatives, including 2-DPMP, were found to be potent and selective catecholamine transporter blockers and lacked significant serotonergic activity[1].
Experimental Protocols
The determination of the binding affinity of 2-Benzhydrylpiperidine for DAT, SERT, and NET is typically achieved through in vitro radioligand uptake inhibition assays. The following is a representative protocol based on methodologies described in the scientific literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Benzhydrylpiperidine at human DAT, SERT, and NET expressed in a cellular model.
Materials:
-
Human Embryonic Kidney 293 (HEK 293) cells stably expressing human DAT, SERT, or NET.
-
2-Benzhydrylpiperidine (test compound).
-
Radiolabeled ligands:
-
[³H]dopamine for DAT assays.
-
[³H]serotonin (5-HT) for SERT assays.
-
[³H]norepinephrine (NE) for NET assays.
-
-
Specific inhibitors for defining non-specific uptake:
-
GBR 12909 for DAT.
-
Citalopram for SERT.
-
Nisoxetine for NET.
-
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Microplates (96-well).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: HEK 293 cells stably expressing either hDAT, hSERT, or hNET are cultured in appropriate medium until they reach a suitable confluency.
-
Assay Preparation: On the day of the experiment, the cultured cells are harvested and washed with assay buffer.
-
Competition Binding: The cells are then incubated in 96-well plates with a fixed concentration of the respective radiolabeled ligand ([³H]dopamine, [³H]5-HT, or [³H]NE) and varying concentrations of the test compound, 2-Benzhydrylpiperidine.
-
Determination of Non-Specific Binding: A set of wells is included that contains the radiolabeled ligand and a high concentration of a known specific inhibitor for each transporter to determine the level of non-specific binding.
-
Incubation: The plates are incubated for a specific time at a controlled temperature to allow for competitive binding to reach equilibrium.
-
Termination of Assay: The incubation is terminated by rapid filtration, where the contents of each well are washed over a filter mat to separate the cells (with bound radioligand) from the unbound radioligand.
-
Scintillation Counting: The filter mats are then placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of 2-Benzhydrylpiperidine for each transporter. The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Visualizing the Experimental Principle
The following diagram illustrates the principle of the competitive binding assay used to determine the selectivity of 2-Benzhydrylpiperidine.
Caption: Competitive binding assay principle.
This guide provides a concise overview of the experimental validation of 2-Benzhydrylpiperidine's selectivity for the dopamine transporter. The presented data and methodologies are intended to assist researchers in the fields of pharmacology, neuroscience, and drug discovery.
References
A Comparative Guide to the Pharmacokinetics of Piperidine-Based Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several piperidine-based dopamine reuptake inhibitors (DRIs). The information presented is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for the development of new therapeutics.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for methylphenidate, its active d-threo enantiomer dexmethylphenidate, and two other piperidine-based DRIs, ethylphenidate and 3,4-dichloromethylphenidate.
| Parameter | Methylphenidate (Racemic) | Dexmethylphenidate (d-threo-MPH) | Ethylphenidate | 3,4-Dichloromethylphenidate (3,4-DCMP) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (immediate-release)[1] | ~1-1.5 hours (immediate-release)[2] | Not well-established in humans; formed in vivo with co-ingestion of MPH and ethanol[3] | Slower onset of action compared to methylphenidate |
| Elimination Half-Life (t½) | 2-3 hours[1] | ~2.2 hours[2] | Not well-established in humans | Greatly increased duration of action and biological half-life compared to methylphenidate[4] |
| Bioavailability | 11-52% (oral) | 22-25% (oral)[5] | Not administered directly; formed via hepatic transesterification[3] | Not specified, but resistance to metabolism suggests potentially higher bioavailability |
| Metabolism | Primarily hydrolyzed by carboxylesterase 1 (CES1) to the inactive metabolite, ritalinic acid.[6] | Primarily de-esterified to d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.[5] | Metabolized to methylphenidate and ritalinic acid.[3] | Increased resistance to metabolism due to the 3,4-dichloro substitution.[4] |
| Primary Mechanism of Action | Norepinephrine-dopamine reuptake inhibitor (NDRI).[6] | Blocks the reuptake of norepinephrine and dopamine.[2] | More selective for the dopamine transporter (DAT) than methylphenidate.[3] | Potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on well-validated bioanalytical methods. A general workflow for a preclinical in vivo pharmacokinetic study is outlined below.
General In Vivo Pharmacokinetic Study Protocol
A typical study to assess the pharmacokinetics of a novel piperidine-based DRI in a preclinical model, such as rats, would involve the following steps:
-
Animal Model Selection: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[7]
-
Drug Administration: The compound is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the whole blood by centrifugation.
-
Sample Analysis: The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Bioanalytical Method Validation
Before analyzing study samples, the analytical method (e.g., LC-MS/MS) must be rigorously validated to ensure its accuracy, precision, selectivity, and robustness. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between the analytical response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Dopamine Reuptake Inhibition Signaling Pathway
The primary mechanism of action for piperidine-based DRIs is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.
Caption: Mechanism of action of piperidine-based dopamine reuptake inhibitors.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a new drug candidate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation for macromolecules in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Animal models for preclinical Parkinson's research: An update and critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 2-Benzhydrylpiperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of common analytical techniques applicable to the detection and quantification of 2-Benzhydrylpiperidine hydrochloride, a piperidine derivative. The information presented here is a synthesis of methodologies reported for similar piperidine and piperazine compounds, offering a foundational framework for developing and validating analytical methods for the target analyte.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are three commonly employed techniques for the analysis of piperidine derivatives.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and mass-to-charge ratio of ionized compounds. | Measurement of light absorption by the analyte in a solution. |
| Selectivity | High, especially with specific detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, provides structural information for identification. | Low to moderate, susceptible to interference from other absorbing compounds. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantitation (LOQ) often in the µg/mL to ng/mL range.[1][2] | Very high, with LOD and LOQ values frequently in the low µg/mL to pg/mL range.[2][3] | Moderate, with LOD and LOQ typically in the µg/mL range.[4][5][6] |
| Linearity | Excellent over a wide concentration range.[1] | Good over a defined concentration range. | Good, but may be limited at high concentrations (Beer's Law deviation).[4][6] |
| Accuracy | High, with recovery values typically between 98-102%.[1] | High, with good recovery percentages.[2] | Good, with acceptable recovery rates.[4] |
| Precision | High, with low Relative Standard Deviation (RSD) values.[1] | High, with low coefficient of variation.[2] | Good, with acceptable RSD values.[5] |
| Sample Throughput | Moderate to high, depending on the run time. | Moderate, can be lower due to sample preparation. | High, rapid analysis. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are generalized methodologies for HPLC, GC-MS, and UV-Vis spectrophotometry, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of piperidine derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in isocratic or gradient elution mode.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan, likely around 220 nm).[7]
-
Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Split or splitless injection depending on the analyte concentration.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Sample Preparation: Derivatization may be necessary to increase the volatility of the analyte. Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.
-
Validation: The method should be validated for the same parameters as HPLC.[2][3]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a chromophore.[10]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): This is determined by scanning a solution of the analyte over a range of wavelengths.
-
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[4][6]
-
Quantification: The concentration of the analyte in a sample is determined by measuring its absorbance and interpolating from the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, and range.[4]
Visualizations
To further elucidate the processes involved in analytical method validation and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Putative Signaling Pathway for a Piperidine Derivative.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.direct [scholars.direct]
- 3. scholars.direct [scholars.direct]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. research.rug.nl [research.rug.nl]
- 6. jipbs.com [jipbs.com]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 10. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
A Cross-Study Validation of 2-Benzhydrylpiperidine Hydrochloride's Effects: A Comparative Guide
This guide provides a comprehensive comparison of 2-Benzhydrylpiperidine hydrochloride (also known as Desoxypipradrol or 2-DPMP) with its therapeutic alternatives, primarily focusing on Methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective pharmacological profiles, supported by experimental data and methodologies.
Introduction to this compound
This compound is a psychostimulant that acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Structurally related to methylphenidate and pipradrol, it was initially developed in the 1950s for potential use in treating conditions like narcolepsy and Attention-Deficit/Hyperactivity Disorder (ADHD).[2] However, its clinical development was largely supplanted by methylphenidate, which was perceived to have a more favorable pharmacokinetic profile, particularly a shorter duration of action.[2] Despite its limited clinical use, this compound remains a compound of interest for its potent central nervous system stimulant effects.
Comparative Pharmacodynamics
The primary mechanism of action for both this compound and Methylphenidate is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][3] The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for these compounds. It is important to note that the data are compiled from different studies using varied experimental conditions, which may influence the absolute values.
Table 1: Dopamine Transporter (DAT) Binding Affinity and Potency
| Compound | Ki (nM) | IC50 (nM) | Species/System | Reference |
| 2-Benzhydrylpiperidine HCl | Not Reported | 70 | Human Embryonic Kidney (HEK) 293 cells | [1] |
| d-threo-Methylphenidate | 193 | 33 | Rat striatal membranes | [1] |
| dl-threo-Methylphenidate | Not Reported | 60 | Human DAT in HEK cells | [4] |
Table 2: Norepinephrine Transporter (NET) Binding Affinity and Potency
| Compound | Ki (nM) | IC50 (nM) | Species/System | Reference |
| 2-Benzhydrylpiperidine HCl | Not Reported | 140 | Human Embryonic Kidney (HEK) 293 cells | [1] |
| d-threo-Methylphenidate | 38 | 244 | Rat frontal cortex membranes | [1] |
| dl-threo-Methylphenidate | Not Reported | 100 | Human NET in HEK cells | [4] |
Comparative Pharmacokinetics
A key differentiator between this compound and Methylphenidate is their pharmacokinetic profiles, particularly their elimination half-lives.
Table 3: Pharmacokinetic Parameters
| Compound | Elimination Half-Life | Key Metabolic Pathways | Reference |
| 2-Benzhydrylpiperidine HCl | 16-20 hours | Hepatic | [5] |
| Methylphenidate | ~3 hours | De-esterification by carboxylesterase 1 (CES1) |
The significantly longer half-life of this compound contributes to its prolonged duration of action.[5]
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for dopamine and norepinephrine transporters.
Methodology:
-
Tissue/Cell Preparation: Homogenates of rat striatal (for DAT) or frontal cortex (for NET) membranes, or human embryonic kidney (HEK) 293 cells stably expressing the respective transporters are prepared.
-
Radioligand: A specific radioligand, such as [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET, is used.
-
Incubation: The membrane/cell homogenates are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Animal Model of ADHD: Locomotor Activity
Objective: To assess the effects of stimulant compounds on hyperactivity in an animal model of ADHD.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as a genetic model of ADHD, with Wistar-Kyoto (WKY) rats serving as the normotensive control strain.[4]
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Animals are administered the test compound (e.g., this compound, Methylphenidate) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Following a pre-treatment period, the animals are placed individually into the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The data are analyzed to compare the locomotor activity between treatment groups and strains.
Signaling Pathways and Workflows
Caption: Mechanism of action of 2-Benzhydrylpiperidine HCl and Methylphenidate.
Caption: Workflow for in vitro monoamine transporter binding assay.
Caption: Workflow for assessing locomotor activity in an animal model of ADHD.
References
- 1. A Phase 3 Placebo-Controlled Trial of Once-Daily 400-mg and 600-mg SPN-812 (Viloxazine Extended-Release) in Adolescents with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Psychostimulant Behavioral Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral profiles of four commonly studied psychostimulants: amphetamine, methamphetamine, cocaine, and methylphenidate. The information presented is supported by experimental data from preclinical models, offering insights into their distinct and overlapping effects on behavior.
Introduction to Psychostimulants
Psychostimulants are a class of drugs that increase activity in the central nervous system, leading to heightened alertness, attention, and energy. Their primary mechanism of action involves the modulation of catecholaminergic neurotransmission, particularly dopamine (DA) and norepinephrine (NE).[1][2] While all psychostimulants share the common feature of increasing synaptic dopamine levels, their specific molecular mechanisms and resulting behavioral profiles can differ significantly.[3][4] These differences are crucial for understanding their therapeutic applications, abuse potential, and neurotoxic effects.
Core Mechanisms of Action
The behavioral effects of psychostimulants are largely driven by their interaction with monoamine transporters.[5] Amphetamine and methamphetamine are transporter substrates that promote the reverse transport (efflux) of dopamine from the presynaptic terminal.[6] In contrast, cocaine and methylphenidate act as dopamine transporter (DAT) blockers, inhibiting the reuptake of dopamine from the synaptic cleft.[6][7] Methamphetamine also distinguishes itself by triggering dopamine release even in the absence of neuronal action potentials.[6] These mechanistic distinctions underlie the varying potencies and durations of action observed in behavioral assays.
Comparative Behavioral Data
The following tables summarize quantitative data from key preclinical behavioral assays used to characterize and compare psychostimulants. These assays provide insights into the stimulant, reinforcing, and rewarding properties of these compounds.
Locomotor Activity
Locomotor activity is a measure of general behavioral arousal and is robustly increased by psychostimulants.
Table 1: Comparison of Psychostimulant Effects on Locomotor Activity in Rodents
| Compound | Species | Dose Range (mg/kg, i.p.) | Peak Effect on Locomotion | Notes |
| d-Amphetamine | Mouse | 1 - 3 | Significant increase in locomotor activity.[8] | D4 receptor genotype may affect locomotor responses at lower doses.[8] |
| Rat | 0.5 - 1.0 | Dose-dependent increase in locomotion.[9] | Methamphetamine is more potent at the 0.5 mg/kg dose.[9] | |
| Methamphetamine | Rat | 0.125 - 0.5 | Significant increase in activity at 0.5 mg/kg in both adolescent and adult rats.[10] | Greater locomotor-activating effect seen in adult rats compared to adolescents.[10] |
| Cocaine | Mouse | 1 - 4 | Significant increase in locomotor activity at 4 mg/kg.[8] | D4 receptor genotype did not influence cocaine's effects on locomotion.[8] |
| Methylphenidate | Mouse | 1 - 3 | Significant increase in locomotor activity.[8] | D4 receptor genotype did not alter locomotor responses.[8] |
| Rat | 2.5 - 5.0 | Increased locomotor activity in a non-dose-related manner during initial exposure.[11] | Does not typically induce stereotypy at these doses.[11] |
Stereotyped Behavior
At higher doses, psychostimulants can induce stereotypies, which are repetitive, invariant, and seemingly purposeless behaviors.[12]
Table 2: Comparison of Psychostimulant-Induced Stereotypy
| Compound | Typical Effective Doses | Common Stereotyped Behaviors |
| Amphetamine | High doses | Head weaving, sniffing, gnawing.[13] |
| Methamphetamine | High doses | Similar to amphetamine, often more intense. |
| Cocaine | High doses | Head bobbing, repetitive sniffing.[12] |
| Methylphenidate | Less likely to induce intense stereotypy at therapeutic doses. | Increased grooming and sniffing may be observed.[11] |
Conditioned Place Preference (CPP)
CPP is a paradigm used to measure the rewarding effects of a drug by associating its effects with a specific environment.[14][15]
Table 3: Comparison of Psychostimulant Effects in Conditioned Place Preference
| Compound | Species | Dose Range (mg/kg, i.p.) | CPP Outcome | Notes |
| d-Amphetamine | Mouse | 1 - 3 | Significant CPP observed.[8] | The D4 receptor may modulate the rewarding effects of lower doses.[16] |
| Methamphetamine | Rat | 0.125 - 0.5 | CPP develops in adolescents after 3 days of conditioning, while adults require 5 days.[10] | Adolescents may be more sensitive to the rewarding effects.[10] |
| Cocaine | Mouse | 1 - 4 | Significant CPP observed.[8] | D4 receptor genotype did not affect cocaine-induced CPP.[16] |
| Methylphenidate | Mouse | 1 - 3 | Significant CPP observed.[8] | The D4 receptor may modulate the rewarding effects of higher doses.[16] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the stimulant effects of a compound on general movement.
Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.
-
Subjects: Typically mice or rats, habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Animals are placed individually into the center of the open-field arena.
-
Locomotor activity is recorded for a baseline period (e.g., 30-60 minutes).
-
Animals are removed, administered the psychostimulant or vehicle, and returned to the arena.
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set duration (e.g., 90-120 minutes).[11]
-
-
Data Analysis: The total distance traveled or number of beam breaks are analyzed using ANOVA to compare drug-treated groups with the vehicle control group.[8]
Stereotypy Rating
Objective: To quantify the intensity of repetitive, non-goal-directed behaviors.
Methodology:
-
Apparatus: A standard observation cage.
-
Subjects: Typically rats.
-
Procedure:
-
Data Analysis: Scores for different stereotyped behaviors are summed or analyzed individually to compare the effects of different drug treatments.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.[14]
Methodology:
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures).[14]
-
Subjects: Mice or rats.
-
Procedure: The procedure consists of three phases:[17]
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive the drug and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[14]
-
Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[14]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[15]
Intravenous Self-Administration
Objective: To measure the reinforcing efficacy of a drug, considered a model of drug-taking behavior.[18][19]
Methodology:
-
Apparatus: An operant conditioning chamber equipped with two levers and connected to an infusion pump.[20]
-
Subjects: Rats or mice surgically implanted with an intravenous catheter.[21]
-
Procedure:
-
Acquisition: Animals learn to press an "active" lever to receive an intravenous infusion of the drug.[20] Pressing an "inactive" lever has no consequence.
-
Maintenance: Once the behavior is established, various reinforcement schedules can be implemented to assess the reinforcing strength of the drug (e.g., fixed-ratio, progressive-ratio).
-
-
Data Analysis: The primary measures are the number of lever presses and the number of infusions earned. A higher rate of responding on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of Action at the Dopamine Terminal.
Experimental Workflow Diagram
Caption: General Workflow for a Behavioral Pharmacology Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of methamphetamine and cocaine on conditioned place preference and locomotor activity in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphetamine stereotypy, the basal ganglia, and the "selection problem" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 16. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-administration - Wikipedia [en.wikipedia.org]
- 20. google.com [google.com]
- 21. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral piperidine compounds is a critical step in producing safe and effective pharmaceuticals. This guide provides an objective comparison of the three primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Supported by experimental data, this document will delve into the methodologies, performance, and specific applications of each technique to aid in the selection of the most appropriate analytical strategy.
The piperidine ring is a prevalent structural motif in a vast array of pharmaceutical compounds. When this ring or its substituents create a chiral center, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the thorough analysis and control of the enantiomeric composition of chiral drugs. This guide offers a comparative overview of the most powerful analytical techniques available for this purpose.
At a Glance: Comparing HPLC, SFC, and GC for Chiral Piperidine Analysis
The selection of an analytical technique for enantiomeric purity analysis is a multi-faceted decision, weighing factors such as analyte properties, required resolution, analysis speed, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, SFC, and GC for the analysis of chiral piperidine compounds.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase. |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds. | Suitable for a wide range of polar and non-polar compounds, offering advantages for preparative separations. | Limited to volatile or semi-volatile piperidine derivatives, or those that can be made volatile through derivatization. |
| Resolution | Generally provides high-resolution separations. For instance, a resolution of over 4.0 has been achieved for derivatized piperidin-3-amine.[1] | Often yields higher efficiency and resolution in shorter analysis times compared to HPLC.[2][3][4] | Capable of excellent resolution, especially with high-efficiency capillary columns. |
| Analysis Time | Can range from several minutes to over an hour, depending on the complexity of the separation. | Significantly faster than HPLC, often 3 to 5 times quicker, with reduced equilibration times.[5] | Typically offers fast analysis times, often in the range of minutes. |
| Sample Preparation | May require derivatization to introduce a chromophore for UV detection if the analyte lacks one.[1] | Similar to HPLC, may require derivatization for detection purposes. | Derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape. |
| Solvent Consumption | Can be high, especially with normal-phase chromatography using organic solvents. | Significantly lower organic solvent consumption due to the use of supercritical CO2 as the primary mobile phase, making it a "greener" alternative.[2][3] | Minimal solvent usage, primarily for sample preparation. |
| Instrumentation Cost | Widely available and moderately priced. | Higher initial investment compared to HPLC, but can offer lower operating costs. | Generally the most affordable of the three techniques. |
| Key Advantage | Versatility and wide availability of chiral stationary phases and established methods. | Speed, efficiency, and reduced environmental impact.[2][3][4] | High resolution for volatile compounds and cost-effectiveness. |
| Key Disadvantage | Longer analysis times and higher solvent consumption compared to SFC. | Higher initial instrument cost. | Limited to volatile or volatilizable analytes. |
In-Depth Analysis of Chromatographic Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds, including piperidine derivatives.[6] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs) and the ability to operate in various modes, such as normal-phase, reversed-phase, and polar organic mode.
For piperidine compounds that lack a UV-absorbing chromophore, a pre-column derivatization step is often necessary for detection.[1] This involves reacting the analyte with a derivatizing agent to introduce a chromophoric tag.
Experimental Protocol: Chiral HPLC of (S)-1-Boc-3-hydroxypiperidine
This protocol is based on a method developed for the quantification of the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[7]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[2][3][4] By using supercritical carbon dioxide as the main component of the mobile phase, SFC dramatically reduces the consumption of organic solvents. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without compromising resolution.[5]
Experimental Protocol: Chiral SFC Method Development for Piperidine Compounds
A general strategy for developing a chiral SFC method often involves screening a set of complementary chiral stationary phases with different organic modifiers.[8]
-
Instrumentation: An analytical SFC system with a column and solvent switching system.
-
Chiral Stationary Phases for Screening: A selection of polysaccharide-based columns such as Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H.
-
Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., methanol, ethanol, or isopropanol) containing a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds).
-
Flow Rate: Typically 2-4 mL/min.
-
Backpressure: Maintained at around 150 bar.
-
Column Temperature: Usually between 25-40°C.
-
Detection: UV or Mass Spectrometry (MS).
-
Screening Process: The sample is injected onto each column with a generic gradient of the different modifiers to identify the optimal separation conditions.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers. For many piperidine derivatives, which may not be sufficiently volatile, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.[9] Common derivatization agents for amines include acylating, silylating, or alkylating reagents.
Experimental Protocol: General Approach for Chiral GC of Piperidine Derivatives
This protocol outlines a general approach, as specific conditions will vary greatly depending on the analyte and the chosen derivatization method.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Derivatization: React the piperidine compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative. The reaction is typically carried out in an appropriate solvent and may require heating.
-
Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm) is a common choice for the separation of many chiral compounds.[10]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An oven temperature program is used to achieve optimal separation, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: A split or splitless injection is used depending on the sample concentration.
-
Detection: FID for general-purpose detection or MS for identification and quantification.
Logical Framework for Method Selection
The choice of the optimal analytical technique depends on a logical evaluation of the compound's properties and the analytical requirements.
Conclusion
The enantiomeric purity analysis of chiral piperidine compounds is a critical aspect of pharmaceutical development and quality control. Chiral HPLC, SFC, and GC each offer a unique set of advantages and disadvantages. Chiral HPLC is a versatile and well-established technique, while chiral SFC provides a faster and more environmentally friendly alternative. Chiral GC is a cost-effective and high-resolution method for volatile compounds. The choice of the most suitable technique will depend on the specific properties of the analyte, the desired performance characteristics, and the available resources. By carefully considering the information presented in this guide, researchers can make an informed decision to ensure the accurate and efficient analysis of their chiral piperidine compounds.
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal of 2-Benzhydrylpiperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Benzhydrylpiperidine hydrochloride, emphasizing safety and regulatory adherence.
I. Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Lab Coat | Standard laboratory coat to protect clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling fine powders or creating aerosols.[2] |
II. Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that no activity should commence without a clear disposal plan.[5] Hazardous chemicals like this compound must never be disposed of down the drain or in regular trash.[4][6]
Step 1: Waste Identification and Classification
-
All waste materials must be identified by the generator.[7] Based on the hazardous characteristics of similar compounds, this compound waste should be classified as hazardous chemical waste.
Step 2: Waste Collection
-
Solid Waste: Collect dry, solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, properly labeled, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Aqueous and organic solvent wastes should be collected separately.[5]
-
Sharps Waste: Needles or other sharps contaminated with this compound must be placed in a designated sharps container.[8]
-
Empty Containers: Containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] Once decontaminated, remove or deface the label before disposing of the container as non-hazardous waste, if permitted by your institution.
Step 3: Waste Storage and Labeling
-
Container: Use appropriate, tightly sealed containers for waste storage; plastic is often preferred.[4] Ensure the container is compatible with the waste to prevent degradation or reaction.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents (e.g., "solid waste," "aqueous solution").
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4][9][10] The SAA should be a secondary containment bin to prevent spills.
-
Segregation: Store waste containers in a manner that segregates incompatible materials. For example, keep acidic waste separate from basic waste and oxidizers away from organic materials.[9]
Step 4: Arranging for Disposal
-
Contact EH&S: Once the waste container is full, or if it has been in the SAA for the maximum allowed time (often up to 12 months, but institutional rules vary), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[4][10]
-
Documentation: EH&S will manage the final disposal, which may involve incineration or other approved methods, in compliance with federal, state, and local regulations.[7][8] The generator of the waste holds "cradle to grave" responsibility for its proper management.[11]
III. Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.
-
Contain and Clean: For small spills, contain the material with an absorbent material (e.g., vermiculite, sand).[12] Scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[12]
IV. Waste Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Introduction - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Management Fact Sheet | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. cdn.pfizer.com [cdn.pfizer.com]
Essential Safety and Operational Guide for 2-Benzhydrylpiperidine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzhydrylpiperidine hydrochloride. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its analogs are classified with several potential hazards, necessitating stringent safety protocols. The primary hazards include harm if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2] Some related compounds are also suspected of causing reproductive harm and are toxic to aquatic life.[1]
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound in solid or solution form.
| PPE Level | Equipment | Specifications |
| Standard Laboratory Attire | Lab Coat | Long-sleeved, properly fitted to cover personal clothing. |
| Safety Glasses | ANSI Z87.1-compliant, with side shields. | |
| Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling potent compounds.[3] | |
| Enhanced Protection (for weighing, transferring solids, or potential for aerosolization) | Respiratory Protection | NIOSH-approved N95 or higher respirator for particulates. |
| Face Shield | To be worn in conjunction with safety glasses when there is a splash hazard. | |
| Disposable Gown | Low-permeability fabric with a solid front and tight-fitting cuffs.[3][4] |
Experimental Protocols: Safe Handling and Disposal
Handling Solid this compound:
-
Preparation: Before handling, ensure a designated workspace is clean and uncluttered. A chemical fume hood is recommended, especially when working with larger quantities or if the material is dusty.
-
Weighing and Transferring:
-
Wear the appropriate PPE as outlined in the table above.
-
Use a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Handle the compound with care to avoid generating dust.[5]
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
After transfer, securely close the container.
-
-
Cleaning:
-
Clean the work area and any equipment used with a suitable solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of any contaminated wipes as chemical waste.
-
Preparing and Handling Solutions:
-
Dissolving:
-
In a chemical fume hood, add the weighed this compound to the chosen solvent in a suitable container.
-
Stir or agitate the mixture until the solid is fully dissolved.
-
Keep the container covered as much as possible to prevent solvent evaporation and potential release of vapors.
-
-
Storage:
Disposal Plan:
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and wipes) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Decontamination:
-
All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. aksci.com [aksci.com]
- 3. osha.gov [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
